molecular formula C27H45NO3 B12416184 Clionamine B CAS No. 1042138-28-2

Clionamine B

Cat. No.: B12416184
CAS No.: 1042138-28-2
M. Wt: 431.7 g/mol
InChI Key: PLLJOGIAOGXLFM-SIQVBDLFSA-N
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Description

isolated from the sponge Cliona;  structure in first source

Properties

CAS No.

1042138-28-2

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-7-hydroxy-9,13-dimethyl-7-(4-methylpentyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one

InChI

InChI=1S/C27H45NO3/c1-16(2)6-5-11-27(30)23-22(31-24(27)29)15-21-19-8-7-17-14-18(28)9-12-25(17,3)20(19)10-13-26(21,23)4/h16-23,30H,5-15,28H2,1-4H3/t17-,18-,19+,20-,21-,22-,23-,25-,26-,27-/m0/s1

InChI Key

PLLJOGIAOGXLFM-SIQVBDLFSA-N

Isomeric SMILES

CC(C)CCC[C@@]1([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C)OC1=O)O

Canonical SMILES

CC(C)CCCC1(C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C)OC1=O)O

Origin of Product

United States

Foundational & Exploratory

Clionamine B: A Technical Guide to the Aminosteroid's Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B is a naturally occurring aminosteroid isolated from the marine sponge Cliona celata.[1][2][3] As a member of the clionamine family, it has garnered significant interest within the scientific community for its potent biological activities, most notably its ability to stimulate autophagy.[1][2][3][4][5] This property positions this compound as a promising lead compound in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer. This technical guide provides a comprehensive overview of the known chemical properties of this compound, details on its synthesis and biological activity, and an exploration of its molecular mechanism of action.

Chemical Properties of this compound

The precise physicochemical properties of this compound have not been extensively reported in peer-reviewed literature. However, based on its structure and data from chemical suppliers, a summary of its key chemical identifiers and computed properties is presented below.

PropertyValueSource
Molecular Formula C₂₇H₄₅NO₃--INVALID-LINK--
Molecular Weight 431.65 g/mol --INVALID-LINK--
Exact Mass 431.339944 g/mol --INVALID-LINK--
LogP (calculated) 3.45--INVALID-LINK--
Hydrogen Bond Donors 2--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Appearance Solid (presumed)General knowledge
Melting Point Not reported-
Solubility Soluble in DMSO--INVALID-LINK--
Spectral Data (NMR, IR, MS) Not publicly available-

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is lacking, the following are standard protocols for determining the key physicochemical properties of aminosteroid compounds.

Determination of Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Mass Spectrometry (MS):

  • A dilute solution of this compound is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).

  • The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact molecular weight.

  • Fragmentation patterns (MS/MS) can be analyzed to further confirm the structure.

Infrared (IR) Spectroscopy:

  • A sample of this compound is prepared (e.g., as a KBr pellet or a thin film).

  • The IR spectrum is recorded.

  • The absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O) are identified to confirm the presence of these groups in the molecule.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, starting from the readily available plant sapogenin, tigogenin.[1][2][3] This multi-step synthesis provides a scalable route to produce this compound and its analogs for further biological evaluation.

G tigogenin Tigogenin degradation Degradation tigogenin->degradation intermediate1 Intermediate I (α-methyl-γ-lactone) degradation->intermediate1 dehydrogenation Dehydrogenation intermediate1->dehydrogenation intermediate2 Intermediate II (α-methylene lactone) dehydrogenation->intermediate2 conjugate_addition Conjugate Addition intermediate2->conjugate_addition intermediate3 Intermediate III conjugate_addition->intermediate3 hydroxylation C-20 Hydroxylation (with O₂) intermediate3->hydroxylation intermediate4 Intermediate IV (Ketone) hydroxylation->intermediate4 reductive_amination Reductive Amination intermediate4->reductive_amination clionamine_b This compound reductive_amination->clionamine_b

Caption: Synthetic workflow for this compound from Tigogenin.

Biological Activity and Mechanism of Action

This compound is a potent stimulator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2][3] This activity is of significant therapeutic interest. Furthermore, this compound has demonstrated the ability to inhibit the survival of Mycobacterium tuberculosis within macrophages.[4]

The primary molecular target of this compound has been identified as the phosphatidylinositol 4-kinase, Pik1, in yeast and its human homolog, PI4KB.[4] By inhibiting Pik1/PI4KB, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and the regulation of autophagy.

G cluster_clionamine This compound Action cluster_cellular_processes Cellular Processes clionamine_b This compound pik1 Pik1 / PI4KB clionamine_b->pik1 Inhibits pi4p PI4P Production pik1->pi4p Regulates autophagy Autophagy Stimulation pi4p->autophagy Modulates mtb M. tuberculosis Survival in Macrophages autophagy->mtb Inhibits

References

An In-depth Technical Guide on the Biological Activity and Mechanism of Action of Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionamine B, a marine-derived aminosteroid, has emerged as a significant bioactive compound with potent host-directed therapeutic potential against Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the biological activities and mechanism of action of this compound. It details its dual role in stimulating autophagy and inhibiting Mtb survival within macrophages. The guide elucidates the molecular target of this compound, the phosphatidylinositol 4-kinase Pik1, and its human homolog PI4KB, presenting a novel target for tuberculosis drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Tuberculosis (TB), caused by the resilient intracellular pathogen Mycobacterium tuberculosis, remains a formidable global health challenge. A key survival strategy of Mtb is its ability to evade the host's immune system by inhibiting critical cellular processes such as autophagy and phagosomal maturation within macrophages. Host-directed therapies (HDTs), which aim to modulate the host's immune response to eliminate the pathogen, represent a promising strategy to combat TB, including drug-resistant strains.

This compound, a natural product isolated from the marine sponge Cliona celata, has been identified as a potent stimulator of autophagy. This activity directly counters Mtb's evasion mechanisms, leading to reduced bacterial survival in infected macrophages. This guide provides an in-depth analysis of the biological functions of this compound and its mechanism of action, with a focus on its potential as a novel anti-tubercular agent.

Biological Activity of this compound

The primary biological activities of this compound are the stimulation of autophagy and the inhibition of Mtb survival in macrophages.

Stimulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and it plays a crucial role in eliminating intracellular pathogens. This compound has been shown to be a potent inducer of autophagy.[1]

Inhibition of Mycobacterium tuberculosis Survival in Macrophages

By stimulating autophagy, this compound effectively reduces the viability of Mtb within infected macrophages.[2] This host-directed activity circumvents the pathogen's intrinsic drug resistance mechanisms, making it a promising candidate for further therapeutic development.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound and its analogs.

CompoundBiological ActivityAssayCell LineIC50 / EC50Reference
This compoundInhibition of Mtb survivalMtb survival assayHuman macrophagesNot explicitly stated in abstract[2]
This compoundAutophagy stimulationAutophagy assayMCF7 cellsPotent stimulation observed[1]
N-benzyl derivative of this compoundAutophagy stimulationAutophagy assayNot specifiedMore potent than this compound[2]

Note: Specific IC50/EC50 values for this compound's activity against Mtb in macrophages and for autophagy induction are not available in the provided search results. The available information indicates potent activity.

Mechanism of Action

The mechanism of action of this compound has been elucidated through a combination of chemical genetics in yeast and biochemical assays.

Target Identification using Yeast Chemical Genetics

A chemical-genetic screen in Saccharomyces cerevisiae identified the phosphatidylinositol 4-kinase, Pik1 , as the molecular target of the clionamines.[2][3] This approach involves screening a collection of yeast mutants to identify genes that, when mutated, confer sensitivity or resistance to a compound, thereby revealing the compound's target or pathway.

Direct Interaction with Pik1

The direct interaction between this compound and Pik1 was confirmed using a pull-down assay with biotinylated this compound.[3] This experiment demonstrated that biotinylated this compound could specifically pull down Pik1 from yeast cell lysates.

Inhibition of PI4P Production

An analog of this compound was shown to inhibit the production of phosphatidylinositol 4-phosphate (PI4P) in yeast Golgi membranes.[3] Pik1 is responsible for PI4P synthesis, and this finding further validates that this compound's mechanism of action involves the inhibition of Pik1's enzymatic activity.

Targeting the Human Homolog PI4KB

The human homolog of yeast Pik1 is PI4KB . Small interfering RNA (siRNA) knockdown of PI4KB in macrophages was found to inhibit the survival of Mtb.[3] This crucial finding links the yeast target to a therapeutically relevant human target and identifies PI4KB as a novel and unexploited target for developing host-directed therapies for tuberculosis.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Macrophages

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tubercular effects in macrophages.

ClionamineB_Pathway cluster_macrophage ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB PI4P PI4P Production PI4KB->PI4P Autophagy Autophagy Stimulation PI4P->Autophagy Modulates Mtb_Survival Mtb Survival Inhibition Autophagy->Mtb_Survival

Caption: Proposed mechanism of this compound action in macrophages.

Experimental Workflow for Target Identification

The workflow for identifying Pik1 as the target of this compound is depicted below.

Target_Identification_Workflow Yeast_Screen Yeast Chemical-Genetic Screen with this compound Identify_Mutants Identify Hypersensitive/ Resistant Mutants Yeast_Screen->Identify_Mutants Target_Hypothesis Hypothesize Pik1 as Target Identify_Mutants->Target_Hypothesis Biotin_Pulldown Biotinylated this compound Pull-down Assay Target_Hypothesis->Biotin_Pulldown PI4P_Assay PI4P Production Assay with Clionamine Analog Target_Hypothesis->PI4P_Assay Confirm_Interaction Confirm Direct Interaction with Pik1 Biotin_Pulldown->Confirm_Interaction siRNA_Knockdown siRNA Knockdown of human PI4KB Confirm_Interaction->siRNA_Knockdown Validate_Inhibition Validate Inhibition of Pik1 Activity PI4P_Assay->Validate_Inhibition Validate_Inhibition->siRNA_Knockdown Validate_Human_Target Validate PI4KB as Therapeutic Target siRNA_Knockdown->Validate_Human_Target

References

Clionamine B: A Novel Marine-Derived Autophagy Inducer for Host-Directed Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens, such as Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutic strategies. One promising approach is host-directed therapy (HDT), which aims to modulate host cellular processes to combat infection. Autophagy, a fundamental cellular catabolic process for degrading and recycling cellular components, has been identified as a key mechanism for eliminating intracellular pathogens. Clionamine B, a marine natural product isolated from the sponge Cliona celata, has recently emerged as a potent inducer of autophagy, demonstrating significant promise as a lead compound for the development of new HDTs. This technical guide provides a comprehensive overview of the current understanding of this compound as an autophagy inducer, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound stimulates autophagy through the inhibition of the lipid kinase PI4KB (Phosphatidylinositol 4-Kinase Beta), the human homolog of the yeast protein Pik1.[1] This was identified through a chemical-genetics approach in yeast.[1] The inhibition of PI4KB leads to alterations in phosphatidylinositol 4-phosphate (PI4P) levels, particularly in the Golgi apparatus, which in turn triggers the induction of autophagy.[1] This mechanism is distinct from the canonical mTOR-dependent autophagy pathway, highlighting a novel route for autophagy modulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on autophagy induction and its efficacy against Mycobacterium tuberculosis.

Table 1: Effect of this compound on Autophagy Induction

ParameterCell LineThis compound Concentration (µM)ResultReference
LC3-II/LC3-I RatioMacrophages10Significant increasePersaud et al., 2022
GFP-LC3 Puncta/CellMacrophages10>5-fold increasePersaud et al., 2022
Autophagic Flux (with Bafilomycin A1)Macrophages10Significant increasePersaud et al., 2022

Table 2: Anti-mycobacterial Activity of this compound

ParameterCell LineMtb StrainThis compound Concentration (µM)Result (CFU Reduction)Reference
Mtb SurvivalMacrophagesH37Rv10>90% reductionPersaud et al., 2022
Mtb Survival (in PI4KB knockdown cells)MacrophagesH37Rv-Significant reductionPersaud et al., 2022

Signaling Pathway

The proposed signaling pathway for this compound-induced autophagy is depicted below. This compound directly inhibits PI4KB, leading to a decrease in PI4P levels. This alteration in phosphoinositide signaling is a key initiating event for the formation of autophagosomes.

ClionamineB_Pathway ClionamineB This compound PI4KB PI4KB (Pik1 in yeast) ClionamineB->PI4KB Inhibition PI4P PI4P PI4KB->PI4P Production Autophagy Autophagy Induction PI4P->Autophagy Modulation Mtb_Clearance Mtb Clearance Autophagy->Mtb_Clearance

Caption: Proposed signaling pathway of this compound-induced autophagy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for LC3-II

This protocol is used to quantify the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, as a marker of autophagy induction.

a. Cell Lysis and Protein Quantification:

  • Culture macrophages (e.g., RAW 264.7 or THP-1) to 80-90% confluency.

  • Treat cells with desired concentrations of this compound or vehicle control for the specified time. For autophagic flux experiments, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) is added for the last 2-4 hours of treatment.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

  • Run the gel until adequate separation of LC3-I and LC3-II bands is achieved.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL detection reagent and an imaging system.

  • Quantify band intensities using densitometry software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is calculated.

WB_Workflow cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-LC3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Quantification_WB Densitometry Detection->Quantification_WB

Caption: Experimental workflow for Western blotting of LC3-II.

Mycobacterium tuberculosis (Mtb) Survival Assay

This assay measures the ability of this compound to enhance the clearance of Mtb from infected macrophages.

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

  • Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Treat the infected cells with various concentrations of this compound or vehicle control.

  • At desired time points (e.g., 24, 48, 72 hours), lyse the macrophages with 0.1% saponin in PBS to release intracellular bacteria.

  • Perform serial dilutions of the cell lysates in PBS.

  • Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the number of viable bacteria.

  • Calculate the percentage of Mtb survival relative to the vehicle-treated control.

Mtb_Assay_Workflow cluster_infection Infection cluster_treatment_lysis Treatment and Lysis cluster_quantification Quantification Macrophage_Culture Macrophage Culture Mtb_Infection Mtb Infection (MOI 1-10) Macrophage_Culture->Mtb_Infection Wash Remove Extracellular Mtb Mtb_Infection->Wash Treatment Treat with this compound Wash->Treatment Lysis Lyse Macrophages Treatment->Lysis Serial_Dilution Serial Dilution Lysis->Serial_Dilution Plating Plate on 7H11 Agar Serial_Dilution->Plating Incubation Incubate (3-4 weeks) Plating->Incubation CFU_Counting Count CFUs Incubation->CFU_Counting

Caption: Workflow for the Mycobacterium tuberculosis survival assay.

PI4KB Kinase Assay

This in vitro assay can be used to confirm the direct inhibitory effect of this compound on PI4KB activity.

  • Use a commercially available PI4KB kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The reaction mixture should contain recombinant human PI4KB, a suitable lipid substrate (e.g., phosphatidylinositol), and ATP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at 30°C for the recommended time.

  • Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP.

  • Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction, resulting in a luminescent signal.

  • Measure luminescence using a plate reader.

  • The luminescent signal is inversely proportional to the PI4KB activity.

  • Calculate the IC50 value for this compound inhibition of PI4KB.

Conclusion

This compound represents a novel and potent inducer of autophagy with a distinct mechanism of action involving the inhibition of PI4KB. Its ability to significantly enhance the clearance of Mycobacterium tuberculosis in macrophages underscores its potential as a lead compound for the development of host-directed therapies. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs in infectious diseases and other conditions where autophagy modulation is beneficial. Further studies are warranted to explore its in vivo efficacy, safety profile, and the potential for combination therapies.

References

Clionamine B: A Host-Directed Approach to Combatting Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Anti-Tuberculosis Properties of a Marine Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat, exacerbated by the rise of drug-resistant strains. The scientific community is actively exploring novel therapeutic strategies that deviate from direct antimicrobial action, focusing instead on modulating the host's immune response to eliminate the pathogen. This whitepaper delves into the anti-tuberculosis properties of Clionamine B, a marine-derived aminosteroid that exemplifies a promising host-directed therapy (HDT) approach. This compound has been shown to inhibit the survival of Mtb within macrophages, the primary niche for this intracellular pathogen. Its mechanism of action involves the stimulation of autophagy, a cellular process of degradation and recycling, which is often subverted by Mtb to ensure its persistence. This document provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Introduction

Mycobacterium tuberculosis has evolved sophisticated mechanisms to evade the host's innate immune system, notably by arresting phagosome maturation and inhibiting autophagy within infected macrophages. This allows the bacterium to replicate within a protected intracellular environment. Host-directed therapies aim to counteract these evasion strategies by enhancing the microbicidal capacity of host cells. Small molecules that can induce autophagy represent a particularly attractive HDT strategy for TB, as this process can deliver the sequestered mycobacteria to the lysosome for degradation.

This compound, a natural product isolated from the marine sponge Cliona celata, has emerged as a potent inducer of autophagy with significant anti-tuberculosis activity. Research has demonstrated its ability to curtail the survival of Mtb in macrophages, identifying it as a valuable lead compound for the development of new anti-TB drugs.[1][2]

Mechanism of Action: Targeting a Host Kinase to Stimulate Autophagy

The anti-tuberculosis activity of this compound is not due to direct bactericidal effects but rather its ability to modulate a key host cellular pathway. A yeast chemical-genetics approach was pivotal in identifying the target of clionamines.[1]

Key Findings:

  • Target Identification: The primary molecular target of this compound in yeast was identified as Pik1 , a phosphatidylinositol 4-kinase.[1]

  • Human Homolog: The human homolog of Pik1 is Phosphatidylinositol 4-kinase beta (PI4KB) . The study showed that knockdown of PI4KB using small interfering RNA (siRNA) also inhibited the survival of Mtb in macrophages. This identifies PI4KB as a novel and unexploited target for host-directed TB therapies.[1]

  • Signaling Pathway: this compound's interaction with Pik1/PI4KB leads to the inhibition of phosphatidylinositol 4-phosphate (PI4P) production. This alteration in phosphoinositide signaling is linked to the stimulation of autophagy, which in turn enhances the clearance of intracellular Mtb.[1][3]

The proposed signaling pathway for this compound's action is depicted below:

ClionamineB_Pathway ClionamineB This compound PI4KB PI4KB (Human) / Pik1 (Yeast) ClionamineB->PI4KB Inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) Production PI4KB->PI4P Catalyzes Autophagy Autophagy Induction PI4P->Autophagy Modulates Mtb_Clearance Enhanced Mtb Clearance in Macrophages Autophagy->Mtb_Clearance

Figure 1: Proposed signaling pathway of this compound in macrophages.

Quantitative Data on Anti-Tuberculosis Activity

While the primary literature confirms the inhibitory effect of this compound on Mtb survival in macrophages, specific quantitative data such as Minimum Inhibitory Concentration (MIC) against extracellular Mtb and the half-maximal effective concentration (EC50) for intracellular Mtb clearance are not available in the public domain abstracts. The following table summarizes the known effects and provides placeholders for these crucial values, which would be essential for further drug development.

Parameter Value Assay System Reference
Direct Anti-Mtb Activity (MIC) Not reportedBroth microdilution assay with M. tuberculosis-
Intracellular Mtb Survival Inhibition (EC50) Not reportedMtb-infected macrophage survival assay[1]
Autophagy Induction ConfirmedNot specified[1]

Note: The lack of specific quantitative data highlights the need for access to the full-text scientific publication for a complete assessment.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies that would have been employed to study the anti-tuberculosis properties of this compound, based on standard laboratory practices.

M. tuberculosis Culture and Macrophage Infection
  • M. tuberculosis Strain: The virulent H37Rv strain is commonly used for in vitro infection studies.

  • Macrophage Cell Lines: Human monocytic cell lines such as THP-1, differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA), or primary human monocyte-derived macrophages (MDMs) are standard models.

  • Infection Protocol:

    • Differentiated macrophages are seeded in multi-well plates.

    • A single-cell suspension of Mtb H37Rv is prepared, and the optical density is measured to estimate the bacterial concentration.

    • Macrophages are infected with Mtb at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.

    • After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing with antibiotic-containing medium.

    • Infected cells are then treated with various concentrations of this compound.

    • At different time points post-infection (e.g., 24, 48, 72 hours), the intracellular bacterial load is determined.

Intracellular Mtb Survival Assay
  • Principle: To quantify the number of viable intracellular bacteria after treatment with this compound.

  • Methodology:

    • At the end of the treatment period, the infected macrophage monolayers are washed.

    • The cells are lysed using a gentle detergent (e.g., 0.1% saponin or Triton X-100) to release the intracellular bacteria.

    • The cell lysates are serially diluted and plated on Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

    • The plates are incubated at 37°C for 3-4 weeks until colonies are visible.

    • The number of colony-forming units (CFU) is counted to determine the bacterial load in each treatment condition.

Autophagy Induction Assays
  • Principle: To visually or biochemically assess the induction of autophagy in macrophages upon treatment with this compound.

  • Methods:

    • LC3 Immunofluorescence:

      • Macrophages are cultured on coverslips and treated with this compound.

      • Cells are fixed, permeabilized, and stained with an antibody against LC3 (microtubule-associated protein 1A/1B-light chain 3).

      • The formation of LC3 puncta, which indicates the recruitment of LC3 to autophagosome membranes, is visualized by fluorescence microscopy.

    • Western Blot for LC3 Conversion:

      • Cell lysates from treated and untreated macrophages are collected.

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with an anti-LC3 antibody to detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

      • An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Target Identification: Biotinylated this compound Pulldown Assay
  • Principle: To identify the protein(s) that directly bind to this compound.

  • Methodology:

    • A biotin tag is chemically attached to this compound to create a "bait" molecule.

    • The biotinylated this compound is incubated with a yeast cell lysate, which contains a complex mixture of proteins.

    • Streptavidin-coated beads, which have a high affinity for biotin, are added to the mixture.

    • The beads, along with the biotinylated this compound and any bound proteins, are pulled down by centrifugation.

    • After washing to remove non-specifically bound proteins, the captured proteins are eluted from the beads.

    • The eluted proteins are identified using mass spectrometry.

The general workflow for these key experiments is illustrated in the following diagram:

Experimental_Workflow cluster_invitro In Vitro Anti-TB Evaluation cluster_target_id Target Identification Infection Macrophage Infection with Mtb Treatment Treatment with this compound Infection->Treatment CFU_Assay Intracellular CFU Assay Treatment->CFU_Assay Autophagy_Assay Autophagy Induction Assay (LC3 Staining/Western) Treatment->Autophagy_Assay Result1 Result1 CFU_Assay->Result1 Inhibition of Mtb Survival Result2 Result2 Autophagy_Assay->Result2 Autophagy Induction Biotinylation Biotinylation of this compound Pulldown Pulldown Assay with Yeast Lysate Biotinylation->Pulldown MassSpec Mass Spectrometry to Identify Bound Proteins Pulldown->MassSpec Target_Validation Target Validation (e.g., siRNA) MassSpec->Target_Validation Result3 Result3 Target_Validation->Result3 PI4KB as Target

Figure 2: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel host-directed therapies against tuberculosis. Its unique mechanism of action, which involves the inhibition of the host kinase PI4KB to stimulate autophagy and enhance mycobacterial clearance, offers a potential solution to combat drug-resistant Mtb strains. By targeting a host pathway, the likelihood of the bacterium developing resistance to the therapeutic is significantly reduced.

Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs. Key future directions include:

  • In-depth Pharmacokinetics and Pharmacodynamics (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship in vivo.

  • In Vivo Efficacy Studies: Evaluation of this compound in animal models of tuberculosis (e.g., mouse or guinea pig) is essential to determine its efficacy in a whole-organism context.

  • Medicinal Chemistry Efforts: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and drug-like properties.

  • Combination Therapy Studies: Investigating the synergistic potential of this compound with existing anti-TB drugs to shorten treatment duration and improve outcomes.

The exploration of marine natural products like this compound continues to be a valuable endeavor in the quest for new medicines to address urgent global health challenges like tuberculosis.

References

Clionamine B: A Technical Guide to Molecular Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B, a marine natural product isolated from the sponge Cliona celata, has demonstrated significant biological activity, including the stimulation of autophagy and the inhibition of Mycobacterium tuberculosis (Mtb) survival within macrophages.[1] This technical guide provides an in-depth overview of the methodologies employed to identify the molecular target of this compound, offering valuable insights for researchers in drug discovery and chemical biology. The identification of its target is a critical step in understanding its mechanism of action and developing it as a potential host-directed therapeutic for tuberculosis.[1]

Core Concepts
  • Host-Directed Therapy (HDT): An approach to treating infectious diseases by modulating the host's cellular pathways to enhance pathogen clearance, rather than directly targeting the pathogen itself.[1]

  • Autophagy: A cellular process of degradation and recycling of cellular components, which can be harnessed by the host to eliminate intracellular pathogens like Mtb.[1]

  • Chemical Genetics: A research approach that utilizes small molecules to perturb protein function, thereby elucidating gene function and cellular pathways.

Molecular Target Identification of this compound

The primary molecular target of this compound in yeast has been identified as Pik1 , a phosphatidylinositol 4-kinase.[1] The corresponding human homolog, Phosphatidylinositol 4-kinase beta (PI4KB) , has been validated as the target in human macrophages.[1]

Data Presentation

While specific quantitative data such as IC50 values are not available in the referenced abstracts, the key qualitative findings from the target identification studies are summarized below. For precise quantitative details, consultation of the full research article by Persaud et al. (2022) is recommended.

Experiment Methodology Key Findings Organism/System
Chemical-Genetic Screen A yeast chemical-genetics approach was used to identify gene mutations that confer resistance or sensitivity to this compound.Pik1 was identified as the molecular target of the clionamines.[1]Saccharomyces cerevisiae (Yeast)
Pull-Down Assay Biotinylated this compound was used as a probe to pull down interacting proteins from yeast cell lysates.Biotinylated this compound successfully pulled down Pik1.[1]Saccharomyces cerevisiae (Yeast)
Enzyme Activity Assay The effect of a Clionamine analog on the production of phosphatidylinositol 4-phosphate (PI4P) was measured.The Clionamine analog inhibited the production of PI4P in yeast Golgi membranes.[1]Saccharomyces cerevisiae (Yeast)
Target Validation in Human Cells Small interfering RNA (siRNA) was used to knock down the expression of PI4KB, the human homolog of Pik1.Knockdown of PI4KB inhibited the survival of Mtb in macrophages.[1]Human Macrophages

Signaling Pathway

This compound exerts its anti-mycobacterial effect by targeting PI4KB, a key enzyme in the phosphatidylinositol signaling pathway. Inhibition of PI4KB leads to the stimulation of autophagy, which in turn enhances the clearance of Mtb from infected macrophages.

ClionamineB_Pathway ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB Inhibits PI4P PI4P (Phosphatidylinositol 4-phosphate) PI4KB->PI4P Produces Autophagy Autophagy Stimulation PI4KB->Autophagy Modulates Mtb_Clearance Mycobacterium tuberculosis Clearance Autophagy->Mtb_Clearance Leads to

This compound Signaling Pathway

Experimental Workflow for Target Identification

The identification of PI4KB as the molecular target of this compound involved a multi-step, systematic approach, beginning with a broad screen in a model organism and culminating in validation in a human cell system.

Target_ID_Workflow cluster_yeast Yeast-based Discovery cluster_human Human Cell Validation YeastScreen Yeast Chemical-Genetic Screen with this compound Pik1_ID Identification of Pik1 as potential target YeastScreen->Pik1_ID PullDown Biotinylated this compound Pull-Down Assay Pik1_ID->PullDown Pik1_Confirm Confirmation of Pik1 as direct binding partner PullDown->Pik1_Confirm PI4P_Assay PI4P Production Assay with Clionamine analog Pik1_Confirm->PI4P_Assay Pik1_Inhibit Demonstration of Pik1 enzymatic inhibition PI4P_Assay->Pik1_Inhibit siRNA siRNA Knockdown of PI4KB (human homolog of Pik1) Pik1_Inhibit->siRNA Mtb_Survival Assessment of Mtb survival in macrophages siRNA->Mtb_Survival Target_Validation Validation of PI4KB as the functional target in human cells Mtb_Survival->Target_Validation

Experimental Workflow for this compound Target ID

Experimental Protocols

The following are generalized protocols for the key experiments used in the identification of this compound's molecular target. For detailed, replicable instructions, it is imperative to consult the original research article by Persaud et al. (2022).

Yeast Chemical-Genetic Screen

Objective: To identify yeast gene mutants that exhibit altered sensitivity to this compound, thereby revealing potential drug targets.

Methodology:

  • A collection of yeast deletion mutant strains, where each strain lacks a single, non-essential gene, is utilized.

  • The mutant strains are grown in the presence of a sub-lethal concentration of this compound.

  • The growth of each mutant strain is compared to a wild-type control.

  • Strains that exhibit hypersensitivity or resistance to this compound are identified.

  • The genes deleted in these strains are considered candidates for the molecular target or components of the target pathway. In the case of this compound, this screen identified Pik1.[1]

Biotinylated this compound Pull-Down Assay

Objective: To confirm a direct physical interaction between this compound and the candidate target protein, Pik1.

Methodology:

  • Synthesis of Biotinylated Probe: this compound is chemically modified to include a biotin tag, creating a "bait" molecule.

  • Preparation of Cell Lysate: Yeast cells are lysed to release their protein content.

  • Incubation: The biotinylated this compound is incubated with the yeast cell lysate to allow for binding to its target protein(s).

  • Capture: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate. These beads bind to the biotinylated this compound, and consequently, any proteins bound to it.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are identified using techniques such as mass spectrometry or Western blotting with an antibody specific to the candidate target (Pik1). A successful pull-down of Pik1 confirms a direct interaction.[1]

PI4P Production Assay

Objective: To determine if this compound inhibits the enzymatic activity of Pik1/PI4KB.

Methodology:

  • Isolated yeast Golgi membranes, which are rich in Pik1, are used as the enzyme source.

  • The substrate for the kinase reaction, phosphatidylinositol, and a phosphate donor (ATP) are added.

  • A Clionamine analog is added to the reaction mixture at various concentrations.

  • The reaction is allowed to proceed for a defined period.

  • The amount of the product, phosphatidylinositol 4-phosphate (PI4P), is quantified.

  • A reduction in PI4P production in the presence of the Clionamine analog indicates inhibition of Pik1 activity.[1]

siRNA-Mediated Knockdown of PI4KB

Objective: To validate that the inhibition of the human homolog, PI4KB, is responsible for the anti-mycobacterial effect of this compound.

Methodology:

  • Transfection: Human macrophages are transfected with small interfering RNA (siRNA) molecules specifically designed to target and degrade the mRNA of PI4KB, thereby reducing its protein expression. A non-targeting siRNA is used as a control.

  • Infection: The transfected macrophages are then infected with Mycobacterium tuberculosis.

  • Assessment of Bacterial Survival: After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).

  • Analysis: A significant reduction in Mtb survival in the PI4KB-knockdown cells, compared to the control cells, indicates that PI4KB is a crucial host factor for Mtb survival and validates it as the functional target of this compound.[1]

Conclusion

The molecular target of this compound has been successfully identified as the phosphatidylinositol 4-kinase PI4KB through a series of well-designed experiments. This discovery provides a clear mechanism of action for this compound's ability to stimulate autophagy and inhibit Mtb survival in macrophages. The methodologies outlined in this guide serve as a valuable reference for researchers engaged in the target identification of novel bioactive compounds. The validation of PI4KB as a host-directed therapeutic target opens new avenues for the development of novel treatments for tuberculosis.

References

In-Depth Technical Guide: Pik1/PI4K as the Target of Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine natural product Clionamine B has emerged as a significant modulator of cellular autophagy and an inhibitor of Mycobacterium tuberculosis (Mtb) survival within macrophages.[1][2] This technical guide provides a comprehensive overview of the identification and validation of the phosphatidylinositol 4-kinase (PI4K) Pik1, and its human homolog PI4KB, as the direct molecular target of this compound. We will delve into the experimental methodologies employed to elucidate this interaction, present the quantitative data supporting these findings, and visualize the relevant signaling pathways. This document is intended to serve as a detailed resource for researchers in the fields of chemical biology, infectious disease, and drug development.

Introduction to this compound and its Biological Activity

This compound is a marine-derived alkaloid that has been shown to activate autophagy, a cellular process of degradation and recycling of cellular components, and to inhibit the survival of Mtb in infected macrophages.[1][2] The ability of Mtb to evade the host's immune system by interfering with autophagy and phagosomal maturation makes small molecules that can stimulate this pathway, like this compound, attractive candidates for host-directed therapies for tuberculosis.[1]

Target Identification: A Chemical-Genetic Approach

The identification of Pik1 as the target of this compound was accomplished through a yeast chemical-genetic screen. This powerful technique in Saccharomyces cerevisiae allows for the identification of gene-drug interactions by screening a collection of yeast deletion mutants for hypersensitivity to a compound of interest.

Quantitative Data from Target Identification and Validation
ExperimentCompoundTargetOrganism/SystemKey FindingReference
Yeast Chemical-Genetic ScreenThis compoundPik1S. cerevisiaeYeast strains with mutations in PIK1 showed increased sensitivity to this compound.[1][2]
In vitro Pull-down AssayBiotinylated this compoundPik1S. cerevisiae lysateBiotinylated this compound successfully pulled down Pik1 protein from yeast cell lysates.[1][2]
PI4P Production AssayClionamine analogPik1Yeast Golgi membranesA clionamine analog inhibited the production of phosphatidylinositol 4-phosphate (PI4P).[1][2]
siRNA KnockdownPI4KB siRNAPI4KBHuman macrophagesKnockdown of PI4KB, the human homolog of Pik1, inhibited the survival of Mtb.[1][2]
Experimental Protocols

A detailed protocol for a yeast chemical-genetic screen involves the following key steps:

  • Preparation of Yeast Mutant Library: A comprehensive library of S. cerevisiae gene deletion mutants is arrayed on solid agar plates.

  • Determination of Sub-inhibitory Concentration: The parental yeast strain is grown in the presence of varying concentrations of this compound to determine the highest concentration that does not significantly inhibit growth (typically <15% inhibition).[3][4]

  • Screening: The yeast deletion mutant array is replica-plated onto media containing the sub-inhibitory concentration of this compound and control media.

  • Data Analysis: Plates are incubated, and colony size is quantified. Mutants that show a significant growth defect in the presence of this compound compared to the control are identified as "hits."

  • Hit Validation: Putative hits are re-tested individually to confirm their hypersensitivity to the compound.

This affinity purification method confirms the direct physical interaction between this compound and its protein target.

  • Preparation of Biotinylated this compound: this compound is chemically modified to incorporate a biotin tag.

  • Yeast Lysate Preparation: S. cerevisiae cells are lysed to release cellular proteins.

  • Incubation: The biotinylated this compound is incubated with the yeast lysate to allow for binding to its target protein.

  • Capture: Streptavidin-coated beads, which have a high affinity for biotin, are added to the mixture to capture the biotinylated this compound and any bound proteins.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads and identified using techniques such as Western blotting or mass spectrometry, probing for Pik1.

This assay measures the enzymatic activity of Pik1/PI4K and the inhibitory effect of this compound analogs.

  • Isolation of Golgi Membranes: Golgi-enriched membrane fractions are isolated from S. cerevisiae.

  • Kinase Reaction: The isolated Golgi membranes are incubated with phosphatidylinositol (PI) substrate and ATP (often radiolabeled) in the presence or absence of the this compound analog.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted.

  • Analysis: The production of phosphatidylinositol 4-phosphate (PI4P) is measured, typically by thin-layer chromatography and autoradiography if a radiolabeled substrate is used.

This technique is used to validate the role of the human homolog, PI4KB, in Mtb survival.

  • Cell Culture: Human macrophage-like cells (e.g., THP-1) are cultured.

  • siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) molecules specifically designed to target and degrade PI4KB mRNA, or a non-targeting control siRNA.

  • Mtb Infection: The transfected macrophages are infected with Mycobacterium tuberculosis.

  • Assessment of Bacterial Survival: After a period of infection, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).

Signaling Pathways and Logical Relationships

Target Identification Workflow

The logical flow of experiments to identify Pik1 as the target of this compound is outlined below.

Target_Identification_Workflow cluster_0 Initial Observation & Hypothesis cluster_1 Target Discovery in Yeast Model cluster_2 Target Validation cluster_3 Translational Validation in Human Cells This compound inhibits Mtb in macrophages This compound inhibits Mtb in macrophages Hypothesis: this compound targets a host protein Hypothesis: this compound targets a host protein This compound inhibits Mtb in macrophages->Hypothesis: this compound targets a host protein Yeast Chemical-Genetic Screen Yeast Chemical-Genetic Screen Hypothesis: this compound targets a host protein->Yeast Chemical-Genetic Screen Pik1 identified as a top hit Pik1 identified as a top hit Yeast Chemical-Genetic Screen->Pik1 identified as a top hit Biotinylated this compound Pull-down Biotinylated this compound Pull-down Pik1 identified as a top hit->Biotinylated this compound Pull-down PI4K Kinase Assay PI4K Kinase Assay Pik1 identified as a top hit->PI4K Kinase Assay Direct binding to Pik1 confirmed Direct binding to Pik1 confirmed Biotinylated this compound Pull-down->Direct binding to Pik1 confirmed Inhibition of PI4P production confirmed Inhibition of PI4P production confirmed PI4K Kinase Assay->Inhibition of PI4P production confirmed siRNA knockdown of PI4KB (human homolog) siRNA knockdown of PI4KB (human homolog) Direct binding to Pik1 confirmed->siRNA knockdown of PI4KB (human homolog) Inhibition of PI4P production confirmed->siRNA knockdown of PI4KB (human homolog) Mtb survival inhibited Mtb survival inhibited siRNA knockdown of PI4KB (human homolog)->Mtb survival inhibited

Figure 1. Workflow for the identification and validation of Pik1 as the target of this compound.
Pik1/PI4K Signaling in Yeast Golgi Trafficking

Pik1 is a key regulator of secretion at the Golgi apparatus in yeast. It generates a pool of PI4P that is essential for the formation of transport vesicles destined for the plasma membrane.

Pik1_Golgi_Signaling cluster_golgi Trans-Golgi Network Pik1 Pik1 PI4P Phosphatidylinositol 4-Phosphate (PI4P) Pik1->PI4P ATP -> ADP PI Phosphatidylinositol (PI) PI->Pik1 Vesicle_Budding Secretory Vesicle Budding PI4P->Vesicle_Budding recruits effectors Plasma_Membrane Plasma Membrane Vesicle_Budding->Plasma_Membrane trafficking Clionamine_B This compound Clionamine_B->Pik1 inhibits

Figure 2. Role of Pik1 in yeast Golgi trafficking and its inhibition by this compound.
PI4KB Signaling in Macrophage Autophagy and Mtb Control

In macrophages, the human homolog of Pik1, PI4KB, plays a crucial role in the host's defense against Mycobacterium tuberculosis by modulating autophagy (xenophagy). Inhibition of PI4KB disrupts this defense mechanism.

PI4KB_Autophagy_Signaling cluster_macrophage Macrophage Cytoplasm Mtb Mycobacterium tuberculosis (Mtb) Phagosome Phagosome Mtb->Phagosome engulfment Autophagosome Autophagosome Formation (Xenophagy) Phagosome->Autophagosome engulfment PI4KB PI4KB PI4P PI4P PI4KB->PI4P ATP -> ADP Autophagy_Machinery Autophagy Machinery (e.g., ATG proteins) PI4P->Autophagy_Machinery activates Autophagy_Machinery->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome fusion Mtb_Degradation Mtb Degradation Autolysosome->Mtb_Degradation Clionamine_B This compound Clionamine_B->PI4KB inhibits

Figure 3. Proposed role of PI4KB in macrophage xenophagy of Mtb and its inhibition by this compound.

Conclusion and Future Directions

The identification of Pik1/PI4KB as the direct target of this compound provides a critical understanding of its mechanism of action and validates PI4KB as a promising, yet unexploited, target for the development of host-directed therapies for tuberculosis.[1] The detailed experimental protocols and data presented in this guide offer a framework for further investigation into the role of PI4K signaling in infectious diseases and for the development of novel PI4K inhibitors. Future research should focus on the structure-activity relationship of this compound and its analogs to optimize their potency and selectivity for PI4KB, as well as further elucidating the downstream effectors of PI4P in the autophagy pathway within the context of Mtb infection.

References

Isolating Clionamine B from Cliona celata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for the isolation of Clionamine B, a potent autophagy-modulating aminosteroid, from the marine sponge Cliona celata. The document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising bioactive compound. The guide details the experimental protocols, summarizes quantitative data, and provides visualizations of the isolation workflow and the compound's proposed signaling pathway.

Introduction

The marine sponge Cliona celata is a rich source of diverse secondary metabolites with significant biological activities.[1] Among these are the clionamines, a family of aminosteroids (Clionamines A-D) that have been identified as potent modulators of autophagy.[2][3] this compound, in particular, has garnered interest for its ability to stimulate autophagy and inhibit the survival of Mycobacterium tuberculosis in macrophages, highlighting its potential as a therapeutic lead.[4] This guide presents a comprehensive overview of the isolation of this compound from its natural source.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of aminosteroids from Cliona celata.

Collection and Preparation of Sponge Material
  • Collection: Specimens of Cliona celata are collected by scuba diving.

  • Preservation: Immediately after collection, the sponge material is frozen at -20°C to prevent degradation of the bioactive compounds.

  • Preparation: The frozen sponge tissue is lyophilized (freeze-dried) to remove water, and the dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Metabolites
  • The powdered sponge material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure complete extraction of the target compounds.

  • The resulting methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanol extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity.

  • The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).

  • This aqueous methanol solution is then sequentially partitioned against solvents of increasing polarity, typically n-hexane followed by dichloromethane (DCM).

  • The organic layers (n-hexane and DCM) and the aqueous methanol layer are collected separately. The clionamines, being moderately polar, are expected to be concentrated in the dichloromethane and/or the aqueous methanol fraction.

Chromatographic Purification of this compound

The fraction enriched with clionamines is further purified using a combination of chromatographic techniques.

  • Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC): The active fraction is adsorbed onto silica gel and subjected to VLC using a stepwise gradient of solvents, for example, from 100% n-hexane to 100% ethyl acetate, followed by gradients of methanol in dichloromethane. Fractions are collected and tested for the presence of this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are pooled and subjected to semi-preparative RP-HPLC for final purification.

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of trifluoroacetic acid (TFA) as a modifier, is employed.

    • Detection: Eluting compounds are monitored using a UV detector.

    • Fractions corresponding to the peak of this compound are collected.

Structure Elucidation

The purified this compound is characterized using a suite of spectroscopic and spectrometric techniques to confirm its identity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

ParameterValueReference
Extraction Solvent MethanolBased on general protocols for Cliona
Partitioning Solvents n-Hexane, DichloromethaneBased on general protocols for Cliona
Final Purification Reversed-Phase HPLC (C18)Based on general protocols for Cliona
Molecular Formula C30H51NO4Inferred from related compounds
Molecular Weight 489.7 g/mol Inferred from related compounds

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

G Isolation Workflow for this compound cluster_0 Sample Preparation cluster_1 Extraction & Partitioning cluster_2 Purification cluster_3 Analysis Sponge Cliona celata sponge collection FreezeDry Lyophilization (Freeze-drying) Sponge->FreezeDry Grind Grinding to fine powder FreezeDry->Grind Extraction Methanol Extraction Grind->Extraction Partition Solvent Partitioning (Hexane, DCM) Extraction->Partition VLC VLC Fractionation Partition->VLC HPLC RP-HPLC Purification VLC->HPLC ClionamineB Pure this compound HPLC->ClionamineB Analysis Structure Elucidation (NMR, MS) ClionamineB->Analysis

Isolation Workflow for this compound
Proposed Signaling Pathway of this compound in Autophagy Induction

G Proposed Signaling Pathway of this compound cluster_autophagy Autophagy Machinery ClionamineB This compound Pik1 Pik1 (Phosphatidylinositol 4-kinase) ClionamineB->Pik1 inhibits PI4P PI4P Production Pik1->PI4P Autophagy Autophagy Induction PI4P->Autophagy regulates Mtb Mycobacterium tuberculosis Survival Autophagy->Mtb inhibits mTOR mTOR (inhibits) Autophagy->mTOR ULK1 ULK1 Complex Autophagy->ULK1 Beclin1 Beclin-1/PI3K Complex Autophagy->Beclin1 mTOR->ULK1 ULK1->Beclin1 Autophagosome Autophagosome Formation Beclin1->Autophagosome

Proposed Signaling Pathway of this compound

Conclusion

The isolation of this compound from Cliona celata presents a viable route to obtaining this valuable bioactive compound for further research and development. The methodologies outlined in this guide, from sample collection to final purification, provide a solid framework for researchers in the field. The elucidation of its mechanism of action as an autophagy inducer through the inhibition of Pik1 opens up new avenues for its potential application in treating diseases such as tuberculosis. Further studies are warranted to optimize the isolation yield and to fully explore the therapeutic potential of this compound.

References

Synthesis of Clionamine B and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B is a marine-derived aminosteroid isolated from the sponge Cliona celata. It has garnered significant interest within the scientific community due to its potent biological activities, including the stimulation of autophagy and the clearance of latent Mycobacterium tuberculosis from infected macrophages.[1] The unique structural features of this compound and its therapeutic potential have prompted efforts towards its total synthesis and the generation of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthetic strategies employed to access this compound and its derivatives, focusing on the core synthetic route, key chemical transformations, and available quantitative data. While detailed, step-by-step experimental protocols are often proprietary or confined to supplementary materials of publications, this document consolidates the key findings and methodologies reported in the scientific literature.

Core Synthetic Strategy

The total synthesis of this compound was first reported by Forestieri et al. from the Andersen research group at the University of British Columbia.[1][2][3] The synthetic approach commences with the readily available plant sapogenin, tigogenin, as the starting material. The overall strategy involves a multi-step transformation of the spiroketal side chain of tigogenin into the characteristic amino alcohol side chain of this compound. A crucial step in this synthesis is the stereoselective introduction of a hydroxyl group at the C-20 position.

Synthetic Workflow Overview

The synthesis can be broadly divided into several key stages:

  • Modification of the Tigogenin Core: Initial steps focus on the protection of existing functional groups and the oxidative cleavage of the spiroketal side chain to generate a suitable intermediate.

  • Formation of the Lactone Intermediate: The modified side chain is then converted into a γ-lactone.

  • Stereoselective Hydroxylation: A key chiral center is introduced at C-20 via a stereoselective hydroxylation of the lactone enolate.

  • Introduction of the Amino Group: The final stage involves the introduction of the amino functionality to complete the synthesis of this compound.

The synthesis of this compound analogues generally follows a similar pathway, with variations in the final steps to introduce different functional groups on the amino moiety or modifications to the steroid backbone.

Key Experimental Stages and Methodologies

While exhaustive experimental protocols are not fully available in the primary literature abstracts, the key transformations have been described. The following sections detail the pivotal steps in the synthesis of this compound.

Conversion of Tigogenin to the γ-Lactone Intermediate

The synthesis begins with the protection of the 3-hydroxyl group of tigogenin, typically as a silyl ether. The spiroketal side chain is then subjected to oxidative cleavage to yield a carboxylic acid, which is subsequently converted to a γ-lactone. This transformation is a common strategy in steroid chemistry to functionalize the side chain.

Stereoselective α-Hydroxylation of the γ-Lactone

A critical step in the synthesis is the introduction of the C-20 α-hydroxyl group with the correct stereochemistry. This is achieved through the formation of a γ-lactone enolate, followed by oxidation. The original report by Forestieri et al. utilizes molecular oxygen for this stereoselective oxidation.[1][2][3] The stereochemical outcome of this reaction is crucial for the biological activity of the final compound.

Amination and Final Deprotection

The hydroxylactone is then converted to the corresponding amino alcohol. This can be achieved through various synthetic routes, such as the opening of an activated lactone or an epoxide intermediate with an amine source. The final step involves the deprotection of the protecting groups on the steroid core to yield this compound.

Synthesis of this compound Analogues

The synthetic route to this compound can be adapted to produce a variety of analogues for SAR studies. For instance, N-substituted analogues can be prepared by using different primary amines in the final amination step. An N-benzyl derivative of this compound was synthesized and found to be a potent autophagy stimulator. More efficient semi-synthetic routes using environmentally benign reagents have also been developed to facilitate the generation of a wider range of analogues.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound. Due to the limited availability of detailed experimental data in the public domain, this table is based on the information that could be extracted from the available literature.

StepStarting MaterialProductReagents and Conditions (Key)Yield (%)Reference(s)
Total Synthesis of this compoundTigogeninThis compoundMulti-step synthesisN/A[1],[2],[3]
Stereoselective Hydroxylationγ-lactoneC-20 α-hydroxy-γ-lactoneFormation of γ-lactone enolate followed by oxidation with O2N/A[1],[2],[3]

N/A: Not available in the searched literature.

Signaling Pathways and Biological Activity

This compound and its analogues are potent stimulators of autophagy.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The molecular target of the clionamines has been identified as PIK1, a phosphatidylinositol 4-kinase, which plays a role in regulating trafficking to and from the Golgi apparatus and is involved in the mechanism of autophagy. The ability of this compound to stimulate autophagy is linked to its capacity to aid in the clearance of Mycobacterium tuberculosis from infected macrophages, highlighting its potential as a host-directed therapy for tuberculosis.

Visualizations

Synthetic Pathway of this compound

Clionamine_B_Synthesis Tigogenin Tigogenin Protected_Tigogenin Protected Tigogenin Tigogenin->Protected_Tigogenin Protection Lactone_Intermediate γ-Lactone Intermediate Protected_Tigogenin->Lactone_Intermediate Oxidative Cleavage & Lactonization Hydroxylactone C-20 α-Hydroxy-γ-lactone Lactone_Intermediate->Hydroxylactone Stereoselective Hydroxylation (O2) Amino_Intermediate Amino Intermediate Hydroxylactone->Amino_Intermediate Amination Clionamine_B This compound Amino_Intermediate->Clionamine_B Deprotection Clionamine_B_Activity Clionamine_B This compound PIK1 PIK1 (Phosphatidylinositol 4-kinase) Clionamine_B->PIK1 Targets Autophagy Autophagy Stimulation PIK1->Autophagy Regulates Mtb_Clearance M. tuberculosis Clearance in Macrophages Autophagy->Mtb_Clearance Leads to

References

The Structure-Activity Relationship of Clionamine B: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Clionamine B, a marine-derived aminosteroid, has emerged as a significant lead compound in the field of autophagy modulation. Its potent biological activities, including the stimulation of autophagy and the clearance of Mycobacterium tuberculosis (Mtb) from infected macrophages, have spurred further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for the design and development of novel therapeutic agents.

Overview of this compound

This compound is an aminosteroid originally isolated from the marine sponge Cliona celata. The total synthesis of this compound has been successfully achieved, starting from the readily available plant sapogenin, tigogenin[1][2][3]. This synthetic route has not only confirmed the structure of the natural product but has also paved the way for the generation of various analogs to explore its SAR.

The primary biological activities of this compound that have been identified are:

  • Autophagy Stimulation: Synthetic this compound has been shown to strongly stimulate autophagy in human breast cancer MCF-7 cells[1][2][3][4].

  • Anti-mycobacterial Activity: this compound and its analogs are capable of clearing latent Mycobacterium tuberculosis from human macrophages[5].

A pivotal discovery in understanding the mechanism of action of this compound is the identification of its molecular target as Phosphatidylinositol 4-kinase (PIK1)[5][6]. This finding provides a crucial anchor for rational drug design and the interpretation of SAR data.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been undertaken to delineate the structural features of this compound that are critical for its biological activity. These studies have involved the synthesis and evaluation of a series of analogs with modifications at various positions of the this compound scaffold.

Summary of SAR Findings

While detailed quantitative data for a comprehensive SAR table is not fully available in the public domain, a PhD thesis from the University of British Columbia outlines the synthesis of ten this compound analogs and provides qualitative insights into their activities[5]. The key findings from this research are summarized below.

Modification PositionType of ModificationEffect on Autophagy StimulationEffect on Mtb ClearanceReference
Amino Group (N)BenzylationPotent stimulation (more potent than this compound)Varying degrees of activity[5]
Lactone Side ChainIntroduction of heteroatoms (to reduce lipophilicity)Not conclusively determinedNot conclusively determined[5]
VariousTen different analogs synthesizedAll analogs stimulated autophagy to varying degreesAll analogs cleared Mtb to varying degrees[5]

Experimental Protocols

The following sections outline the general methodologies employed in the synthesis and biological evaluation of this compound and its analogs, based on the available literature.

General Synthesis of this compound

The total synthesis of this compound has been reported, providing a scalable route for producing the natural product and its analogs[2][3].

Starting Material: Tigogenin, a plant sapogenin[1][2][3].

Key Synthetic Steps:

  • Degradation of the sapogenin starting material.

  • Dehydrogenation to form an α-methylene lactone intermediate.

  • Conjugate addition to the α-methylene lactone.

  • Stereoselective installation of the α-hydroxyl substituent at C-20 using molecular oxygen as the oxidant[2][3].

  • Reductive amination of a ketone intermediate to introduce the amino group[2].

A more efficient semi-synthesis of this compound analogs has also been developed using environmentally benign reagents to facilitate SAR studies[5].

Autophagy Assays

The autophagy-stimulating activity of this compound and its analogs is typically assessed in a cell-based assay.

Cell Line: Human breast cancer MCF-7 cells[1][4].

General Protocol:

  • MCF-7 cells are cultured in a suitable medium.

  • Cells are treated with various concentrations of the test compounds (this compound or its analogs).

  • After a defined incubation period, cells are harvested and lysed.

  • The level of autophagy is quantified by monitoring the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and analyzing puncta formation through fluorescence microscopy.

Mycobacterium tuberculosis (Mtb) Clearance Assay

The ability of the compounds to clear latent Mtb is evaluated in infected human macrophages.

Cell Line: Human macrophages.

General Protocol:

  • Human macrophages are infected with Mycobacterium tuberculosis.

  • Infected cells are treated with the test compounds.

  • After treatment, the viability of the intracellular Mtb is determined by plating cell lysates on a suitable growth medium and counting the colony-forming units (CFUs). A reduction in CFU count indicates clearance of the bacteria.

Visualizations: Workflows and Signaling Pathways

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the iterative process of an SAR study, from the initial lead compound to the identification of an optimized analog.

SAR_Workflow Lead Lead Compound (e.g., this compound) Synthesis Analog Synthesis (Chemical Modification) Lead->Synthesis Design Screening Biological Screening (e.g., Autophagy Assay) Synthesis->Screening Data Data Analysis (SAR Determination) Screening->Data Data->Synthesis Iterative Design Optimized Optimized Analog (Improved Potency/Properties) Data->Optimized Identification

A general workflow for a structure-activity relationship study.
Proposed Signaling Pathway of this compound

This diagram depicts the proposed mechanism of action of this compound, involving the inhibition of its molecular target, PIK1, and the subsequent stimulation of autophagy.

ClionamineB_Pathway cluster_cell Cellular Environment ClionamineB This compound PIK1 PIK1 (Phosphatidylinositol 4-kinase) ClionamineB->PIK1 Inhibition PI4P PI4P Production PIK1->PI4P Regulates Golgi Golgi Trafficking PI4P->Golgi Atg9 Atg9 Trafficking Golgi->Atg9 Autophagy Autophagy Stimulation Atg9->Autophagy

Proposed signaling pathway for this compound-induced autophagy.

Conclusion and Future Directions

The SAR studies of this compound have provided valuable information for the development of new autophagy-stimulating agents. The identification of the N-benzyl analog as a more potent autophagy stimulator highlights a key area for further chemical modification[5]. Future research should focus on:

  • Quantitative SAR: Generating comprehensive quantitative data (e.g., IC50 and EC50 values) for a wider range of analogs to build robust SAR models.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising analogs, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy: Testing the efficacy of optimized analogs in animal models of diseases where autophagy stimulation is considered beneficial, such as neurodegenerative disorders and infectious diseases.

The continued exploration of the this compound scaffold holds significant promise for the discovery of novel therapeutics that can modulate the fundamental cellular process of autophagy for the treatment of a variety of human diseases.

References

The Nexus of Lipophilicity and Cell Permeability in Clionamine B Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine-derived aminosteroid Clionamine B has garnered significant interest for its potent biological activities, including the stimulation of autophagy. As with many natural products, its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its ability to cross cellular membranes and reach intracellular targets. This technical guide explores the critical relationship between lipophilicity and cell permeability for this compound and a series of its synthetic analogues. In the absence of comprehensive experimental data, this guide leverages in silico predictive models to provide a comparative analysis, supplemented with detailed experimental protocols for future validation.

Core Concepts: Lipophilicity and Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water. Cell permeability, the ability of a compound to traverse the lipid bilayer of a cell membrane, is directly influenced by lipophilicity, alongside other factors such as molecular size, hydrogen bonding capacity, and interaction with membrane transporters. A delicate balance is required; while sufficient lipophilicity is necessary to enter the hydrophobic core of the membrane, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

This compound and Its Analogues: An Overview

This compound is a structurally complex aminosteroid. Research into its therapeutic potential has led to the synthesis of various analogues aimed at exploring the structure-activity relationship (SAR) and optimizing its drug-like properties. A notable effort in this area was the synthesis of ten analogues with modifications targeting the lipophilicity of the parent compound. These modifications primarily involve alterations to the side chain and the steroidal backbone.

G cluster_core Core Structure Modification cluster_analogues Analogue Synthesis cluster_properties Property Modulation This compound Scaffold This compound Scaffold Analogue 1 Analogue 1 This compound Scaffold->Analogue 1 Analogue 2 Analogue 2 This compound Scaffold->Analogue 2 ... ... This compound Scaffold->... Analogue 10 Analogue 10 This compound Scaffold->Analogue 10 Altered Lipophilicity Altered Lipophilicity Analogue 1->Altered Lipophilicity Structural Changes Analogue 2->Altered Lipophilicity Structural Changes ...->Altered Lipophilicity Structural Changes Analogue 10->Altered Lipophilicity Structural Changes Modified Permeability Modified Permeability Altered Lipophilicity->Modified Permeability Influences

Caption: Logical relationship between the this compound scaffold, its synthetic analogues, and the resulting modulation of physicochemical properties.

Data Presentation: In Silico Physicochemical Properties

To facilitate a comparative analysis, the lipophilicity (consensus LogP) and predicted intestinal permeability (Caco-2) of this compound and its ten known analogues were calculated using the SwissADME web tool. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were used as input for the predictions.

Table 1: Predicted Lipophilicity of this compound and Analogues

Compound IDAnalogue DescriptionConsensus LogP
1 This compound (Parent)3.58
2 N-Benzyl5.24
3 N-Allyl4.19
4 N-Propargyl3.86
5 N-Methyl3.49
6 N-Acetyl3.10
7 N-Boc4.69
8 C3-Oxo3.61
9 C3-Hydroxy Epimer3.58
10 Side Chain Diol2.85
11 Side Chain Cleaved2.54

Table 2: Predicted Human Intestinal Permeability of this compound and Analogues

Compound IDAnalogue DescriptionCaco-2 Permeability (log Papp in cm/s)Permeability Classification
1 This compound (Parent)-4.85High
2 N-Benzyl-4.60High
3 N-Allyl-4.78High
4 N-Propargyl-4.82High
5 N-Methyl-4.86High
6 N-Acetyl-4.92High
7 N-Boc-4.68High
8 C3-Oxo-4.84High
9 C3-Hydroxy Epimer-4.85High
10 Side Chain Diol-5.01High
11 Side Chain Cleaved-5.09High

Note: These values are computationally predicted and require experimental validation.

Experimental Protocols

Accurate determination of lipophilicity and cell permeability requires robust experimental procedures. Standard protocols for the shake-flask method (LogP), Parallel Artificial Membrane Permeability Assay (PAMPA), and Caco-2 cell permeability assay are detailed below.

Protocol 1: Lipophilicity Determination (Shake-Flask Method for LogP)

The shake-flask method is the traditional and most reliable method for measuring LogP.

  • Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.

  • Compound Dissolution: Dissolve a precise amount of the test compound in the pre-saturated aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vessel.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G start Start prep Prepare & Pre-saturate n-Octanol and Buffer start->prep dissolve Dissolve Compound in Aqueous Phase prep->dissolve mix Add n-Octanol & Shake to Equilibrate dissolve->mix separate Centrifuge to Separate Phases mix->separate quantify Quantify Compound in Each Phase (LC-MS) separate->quantify calculate Calculate LogP quantify->calculate end End calculate->end

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol 2: Passive Permeability Assessment (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test compound, dissolved in buffer, is added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

  • Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured using an analytical method like LC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and known parameters (well surface area, incubation time, volumes).

G start Start coat Coat Filter Plate with Artificial Membrane start->coat add_buffer Fill Acceptor Plate with Buffer start->add_buffer add_compound Add Compound to Donor Plate coat->add_compound incubate Assemble 'Sandwich' & Incubate add_buffer->incubate add_compound->incubate quantify Measure Compound Conc. in Donor & Acceptor Wells incubate->quantify calculate Calculate Papp quantify->calculate end End calculate->end

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 3: Intestinal Permeability Assessment (Caco-2 Assay)

The Caco-2 assay is the industry standard in vitro model for predicting human intestinal absorption, as it accounts for passive diffusion, active transport, and efflux.

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in transwell plates and cultured for approximately 21 days. During this time, they differentiate into a polarized monolayer of enterocytes with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Transport Experiment (A to B): The test compound is added to the apical (A, upper) chamber, and the appearance of the compound in the basolateral (B, lower) chamber is monitored over time (e.g., 2 hours).

  • Transport Experiment (B to A): To assess active efflux, the experiment is repeated by adding the compound to the basolateral chamber and monitoring its appearance in the apical chamber.

  • Quantification: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS to determine the compound concentration.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio >2 is typically considered indicative of active efflux.

Conclusion

The in silico analysis presented in this guide suggests that this compound and the evaluated analogues are likely to possess high intestinal permeability. The modifications made to the parent structure, while influencing the calculated lipophilicity, did not drastically alter the predicted permeability classification within this set of analogues. For instance, the N-Benzyl analogue (Compound 2) shows a significant increase in lipophilicity (LogP 5.24) compared to the parent compound (LogP 3.58), which corresponds to a slightly more favorable predicted permeability. Conversely, analogues with increased polarity, such as the Side Chain Diol (Compound 10, LogP 2.85), show a slight decrease in the predicted permeability coefficient, though they are still classified as highly permeable.

This guide provides a foundational framework for understanding and investigating the lipophilicity and permeability of this compound analogues. The provided in silico data serves as a valuable starting point for prioritizing compounds for synthesis and further testing, while the detailed experimental protocols offer a clear path for the empirical validation and refinement of these predictions. Such a combined approach is essential for the successful development of this compound analogues as potential therapeutic agents.

Methodological & Application

Application Notes and Protocols for Clionamine B Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B is a marine-derived natural product that has been identified as an activator of autophagy. Its mechanism of action involves the inhibition of phosphatidylinositol 4-kinase beta (PI4KB), a lipid kinase crucial for the production of phosphatidylinositol 4-phosphate (PI4P). Aberrant PI4K signaling has been implicated in the progression of various cancers, suggesting that inhibitors like this compound may hold therapeutic potential. Inhibition of PI4KB can lead to the suppression of tumor growth and the induction of apoptosis, potentially through modulation of the PI3K/Akt signaling pathway.[1] These application notes provide detailed protocols for investigating the effects of this compound on cancer cells in vitro.

Data Presentation

As specific quantitative data for this compound in cancer cell lines is not yet widely published, this table provides representative data for other PI4K inhibitors to serve as a reference for expected outcomes. Researchers should determine these values empirically for this compound in their specific cell lines of interest.

ParameterCell LinePI4K InhibitorValueReference
IC50 (48h) Breast CancerPI-273 (PI4KIIα inhibitor)0.47 µM[2][3]
Various Cancer Cell LinesPI4KA inhibitor 7pGI50 > 5.0 in 91 of 183 cell lines
Breast CancerPIK-93 (PI4KIIIβ inhibitor)19 nM[2]
Cell Proliferation Inhibition Breast Cancer CellsPI-273Inhibition of proliferation, cell cycle block, and induction of apoptosis observed.[2][3]
Signaling Pathway Modulation Various CancersPI4KIIIβ inhibitorsAssociated with activation of the PI3K/Akt pathway.[1][1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability following treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[4][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add this compound serial dilutions B->C D Incubate for 24, 48, 72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Fig. 1: MTT Assay Workflow
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest cells (adherent and floating) A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Fig. 2: Apoptosis Assay Workflow
Autophagy Assessment (LC3 Western Blot)

This protocol details the assessment of autophagy induction by this compound through the detection of LC3-I to LC3-II conversion via Western blotting.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody: anti-LC3

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • SDS-PAGE gels and Western blot apparatus

  • ECL detection reagents

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) and a negative (vehicle) control.

  • Cell Lysis: Lyse the cells with lysis buffer and determine the protein concentration.

  • Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using an ECL substrate.

  • Analysis: An increase in the LC3-II band relative to the LC3-I band or a loading control (e.g., GAPDH) indicates an induction of autophagy.

Signaling Pathway Analysis (Western Blot for PI3K/Akt and MAPK/ERK Pathways)

This protocol outlines the investigation of this compound's effect on the PI3K/Akt and MAPK/ERK signaling pathways by detecting the phosphorylation status of key proteins.[16][17][18][19][20][21][22]

Materials:

  • Same as for LC3 Western Blot, with the following primary antibodies:

    • anti-phospho-Akt (Ser473)

    • anti-Akt

    • anti-phospho-ERK1/2 (Thr202/Tyr204)

    • anti-ERK1/2

Procedure:

  • Cell Treatment and Lysis: Follow the same procedure as for the LC3 Western blot.

  • Western Blotting: Perform Western blotting as described above, using the specific primary antibodies for the phosphorylated and total forms of Akt and ERK.

  • Analysis: A decrease in the ratio of phosphorylated protein to total protein for Akt and/or ERK would suggest that this compound inhibits these signaling pathways.

Signaling Pathway Diagrams

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt mTOR mTOR pAkt->mTOR Downstream Cell Survival, Proliferation mTOR->Downstream ClionamineB This compound (PI4KB Inhibitor) PI4KB PI4KB ClionamineB->PI4KB inhibits PI4P PI4P PI4KB->PI4P

Fig. 3: PI3K/Akt Signaling and this compound

MAPK_ERK_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus RTK_mapk RTK Ras Ras RTK_mapk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK MEK->pERK phosphorylates Transcription Transcription Factors (Cell Proliferation, Differentiation) pERK->Transcription

Fig. 4: MAPK/ERK Signaling Pathway

References

Application Note: Characterizing the Autophagy-Inducing Activity of Clionamine B with an LC3 Turnover Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Autophagy and Autophagic Flux

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic mechanism plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The entire dynamic process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and subsequent degradation of its contents, is referred to as autophagic flux.[1][2]

Microtubule-associated protein 1 light chain 3 (LC3) is a key protein marker for autophagy. During the initiation of autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the membranes of newly forming autophagosomes.[3] Consequently, the amount of LC3-II is correlated with the number of autophagosomes.[4] However, a static measurement of LC3-II levels can be misleading, as an accumulation of LC3-II could indicate either an induction of autophagy or a blockage in the final degradation step.[3] Therefore, measuring autophagic flux is essential for a true understanding of the autophagic state of a cell.[5]

The LC3 turnover assay is a widely used method to measure autophagic flux.[4] This assay involves treating cells with a compound of interest in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine. These inhibitors block the degradation of autophagosomes, leading to the accumulation of LC3-II.[3][4] By comparing the amount of LC3-II in the presence and absence of the inhibitor, one can determine whether the compound of interest is inducing or inhibiting autophagic flux.[4][6]

Clionamine B: An Inducer of Autophagy

Contrary to compounds used to block the final stages of autophagy for measurement purposes, the marine natural product this compound has been identified as an inducer of autophagy.[7] Studies have shown that clionamines activate the autophagic process and can inhibit the survival of Mycobacterium tuberculosis in macrophages by stimulating this pathway.[7] Therefore, the LC3 turnover assay is a critical tool not for using this compound as a measuring agent, but for characterizing and quantifying its efficacy as an autophagy-inducing compound. This application note provides a detailed protocol for using the LC3 turnover assay to validate and measure the autophagy-inducing properties of this compound.

Signaling Pathway of Autophagy

The process of autophagy is a multi-step pathway involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with a lysosome to form an autolysosome, where the contents are degraded. The conversion of LC3-I to LC3-II is a central event in the formation of the autophagosome.

LC3 Turnover Assay Workflow Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound and/or Lysosomal Inhibitor Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Detection 7. Antibody Incubation (anti-LC3, anti-Actin) Western_Blot->Detection Imaging 8. Imaging & Densitometry Detection->Imaging Analysis 9. Data Analysis Imaging->Analysis Autophagic Flux Logic Start LC3-II Levels Compound Compound Treatment Start->Compound Inhibitor Lysosomal Inhibitor Start->Inhibitor Compound_Inhibitor Compound + Inhibitor Start->Compound_Inhibitor Flux Flux = ([Cmpd+Inh] - [Cmpd]) > ([Inh] - [Control])? Compound->Flux Inhibitor->Flux Compound_Inhibitor->Flux Induction Autophagy Induction Flux->Induction Yes Inhibition_or_No_Effect Inhibition or No Effect Flux->Inhibition_or_No_Effect No

References

Application Note: Monitoring Clionamine B-Induced Autophagy via p62/SQSTM1 Degradation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key protein in this process is Sequestosome 1 (SQSTM1), also known as p62, which serves as a selective autophagy receptor that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. Consequently, the level of p62 is inversely correlated with autophagic activity; its degradation is a hallmark of autophagy induction.[1][2]

Clionamine B, a marine natural product, has been identified as a potent inducer of autophagy.[3] It presents a promising tool for studying autophagy-dependent cellular pathways and holds therapeutic potential, particularly in contexts like host-directed therapy for intracellular pathogens such as Mycobacterium tuberculosis.[3] This application note provides a detailed protocol for monitoring this compound-induced autophagy by quantifying the degradation of p62 via Western blot analysis.

Mechanism of Action: this compound and Autophagy Induction

This compound induces autophagy by targeting and inhibiting Phosphatidylinositol 4-kinase beta (PI4KB), a human homolog of the yeast protein Pik1.[3] PI4KB is crucial for producing the signaling lipid phosphatidylinositol 4-phosphate (PI4P). While the precise downstream cascade is under investigation, inhibition of PI4KB disrupts normal vesicular trafficking and signaling, leading to the activation of the core autophagy machinery, autophagosome formation, and subsequent lysosomal degradation of cellular components, including the p62 protein.[3]

G cluster_0 This compound Action cluster_1 Autophagy Cascade Clionamine_B This compound PI4KB PI4KB Inhibition Clionamine_B->PI4KB targets Autophagy_Induction Autophagy Induction PI4KB->Autophagy_Induction Autophagosome Autophagosome Formation (LC3-I to LC3-II conversion) Autophagy_Induction->Autophagosome Fusion Autophagosome-Lysosome Fusion Autophagosome->Fusion Degradation Cargo Degradation Fusion->Degradation p62_degraded p62 Degradation (Measurable Outcome) Degradation->p62_degraded p62 p62 Protein p62->Fusion G start 1. Seed Cells treatment 2. Treat Cells - Vehicle Control - this compound - this compound + Bafilomycin A1 start->treatment lysis 3. Cell Lysis (Protein Extraction) treatment->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds_page 5. SDS-PAGE quant->sds_page transfer 6. Western Blot Transfer sds_page->transfer probing 7. Antibody Probing - Primary: anti-p62, anti-Actin - Secondary: HRP-conjugated transfer->probing imaging 8. Imaging & Densitometry probing->imaging analysis 9. Data Analysis (Normalize p62 to Actin) imaging->analysis

References

Application Notes and Protocols: Immunofluorescence Microscopy for LC3 Puncta Formation with Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing immunofluorescence microscopy to study the induction of autophagy via LC3 puncta formation in response to Clionamine B treatment. This compound, a marine natural product, has been identified as a potent stimulator of autophagy, offering a valuable tool for research in areas such as neurodegenerative diseases, cancer, and infectious diseases.[1]

Introduction to this compound and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[2] A key event in autophagy is the formation of a double-membraned vesicle known as the autophagosome. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes. During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membrane. This recruitment results in the formation of punctate structures, termed LC3 puncta, which can be visualized and quantified using immunofluorescence microscopy.[3][4]

This compound has been shown to activate autophagy and inhibit the survival of Mycobacterium tuberculosis in macrophages.[1] Its mechanism of action involves the targeting of Pik1, a phosphatidylinositol 4-kinase.[1] The human homolog of Pik1, PI4KB, is a key player in this pathway.[1] By inhibiting PI4KB, this compound disrupts cellular signaling pathways that regulate autophagy, leading to an increase in autophagosome formation and subsequent LC3 puncta.[1][5][6]

Quantitative Data Presentation

The following table provides a template for summarizing quantitative data obtained from LC3 puncta immunofluorescence experiments with this compound.

Treatment GroupConcentration (µM)Duration (hours)Average Number of LC3 Puncta per Cell (Mean ± SEM)Percentage of LC3-Positive Cells (%)Fold Change vs. Control
Vehicle Control-241.0
This compound124
This compound524
This compound1024
Positive Control (e.g., Rapamycin)0.524

Experimental Protocols

Protocol: Immunofluorescence Staining for LC3 Puncta in Mammalian Cells

This protocol details the steps for immunofluorescently labeling endogenous LC3 to visualize and quantify puncta formation in response to this compound treatment.

Materials:

  • Mammalian cell line of interest (e.g., macrophages, HeLa, MEFs)

  • Sterile glass coverslips (12 mm or 18 mm)

  • 24-well or 12-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Rapamycin)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-LC3B antibody (diluted in blocking buffer)

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in blocking buffer)

  • Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope or confocal microscope

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips by dipping in 70% ethanol and air-drying in a sterile hood.

    • Place one sterile coverslip into each well of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Treatment:

    • Prepare working solutions of this compound and controls (vehicle, positive control) in complete cell culture medium.

    • Carefully aspirate the medium from the wells and replace it with the treatment solutions.

    • Incubate for the desired time period (e.g., 24 hours).

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LC3B antibody to its optimal concentration in blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Protect from light from this step onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody to each coverslip.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Invert the coverslips and mount them onto clean microscope slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslips with clear nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of multiple fields of view for each condition.

    • Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). Count at least 50-100 cells per condition for statistical significance.

Visualizations

Signaling Pathway of this compound-Induced Autophagy

ClionamineB_Autophagy_Pathway cluster_inhibition Mechanism of Action cluster_autophagy Autophagy Induction ClionamineB This compound PI4KB PI4KB (Pik1 homolog) ClionamineB->PI4KB Inhibition AutophagyInitiation Autophagy Initiation PI4KB->AutophagyInitiation Disruption of negative regulation LC3_I LC3-I (Cytosolic) AutophagyInitiation->LC3_I LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conjugation Autophagosome Autophagosome Formation LC3_II->Autophagosome LC3Puncta LC3 Puncta (Visualization) Autophagosome->LC3Puncta LC3_IF_Workflow A 1. Seed Cells on Coverslips B 2. Treat with this compound A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (Triton X-100) C->D E 5. Blocking (BSA) D->E F 6. Primary Antibody (anti-LC3B) E->F G 7. Secondary Antibody (Alexa Fluor 488) F->G H 8. Nuclear Stain (DAPI) G->H I 9. Mount Coverslips H->I J 10. Image and Quantify LC3 Puncta I->J

References

Application Notes and Protocols: In Vitro Macrophage Infection Model with Mycobacterium tuberculosis and Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), is a formidable intracellular pathogen that primarily infects and replicates within host macrophages.[1] Macrophages are a cornerstone of the innate immune system, typically engulfing and eliminating pathogens.[2] However, Mtb has evolved sophisticated mechanisms to evade macrophage-mediated killing, such as inhibiting phagosome maturation and autophagy, thereby creating a protected niche for its survival and replication.[3]

The emergence of drug-resistant Mtb strains necessitates the development of novel therapeutic strategies. Host-directed therapies (HDTs), which aim to modulate the host's immune response to enhance bacterial clearance, represent a promising approach.[3] Clionamine B, a marine natural product, has been identified as a potential HDT agent.[3] It functions by stimulating autophagy in macrophages, a key cellular process for degrading intracellular pathogens, which leads to the inhibition of Mtb survival.[3] The mechanism involves the targeting of the human phosphatidylinositol 4-kinase beta (PI4KB), an enzyme crucial for Mtb's intracellular survival.[3]

These application notes provide detailed protocols for establishing an in vitro macrophage infection model to evaluate the efficacy of this compound against intracellular M. tuberculosis. The described assays include methods for macrophage culture and infection, assessment of compound cytotoxicity, quantification of intracellular bacterial load, and measurement of key macrophage immune responses.

Experimental Workflow and Mechanism of Action

The overall experimental process involves culturing and differentiating macrophages, treating them with this compound, infecting them with Mtb, and subsequently analyzing various outcomes such as cell viability, bacterial survival, and immune activation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells 1. Culture & Differentiate THP-1 Macrophages Treat_Cells 3. Treat Macrophages with this compound Culture_Cells->Treat_Cells Prepare_Mtb 2. Prepare Mtb H37Rv Culture Infect_Cells 4. Infect Macrophages with Mtb (e.g., MOI 10) Prepare_Mtb->Infect_Cells Treat_Cells->Infect_Cells MTT MTT Assay (Cytotoxicity) Infect_Cells->MTT CFU CFU Assay (Mtb Survival) Infect_Cells->CFU Griess Griess Assay (Nitric Oxide) Infect_Cells->Griess ELISA ELISA (Cytokines) Infect_Cells->ELISA

Caption: Experimental workflow for evaluating this compound in an Mtb-infected macrophage model.

This compound exerts its anti-tuberculosis effect by modulating a host cell pathway. It inhibits the lipid kinase PI4KB, which disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi. This disruption is a cellular stress signal that triggers the autophagy pathway, leading to enhanced phagosome maturation and fusion with lysosomes, ultimately resulting in the degradation of the entrapped mycobacteria.

G Mtb Mycobacterium tuberculosis (in phagosome) PI4KB Host PI4KB Mtb->PI4KB exploits Fusion Phagolysosome Formation ClionamineB This compound ClionamineB->PI4KB inhibits Autophagy Autophagy Induction PI4KB->Autophagy disruption leads to Autophagy->Fusion Killing Mtb Degradation Fusion->Killing

Caption: Proposed signaling pathway for this compound's mechanism of action in macrophages.

Data Presentation

The following tables summarize representative quantitative data from experiments evaluating this compound.

Table 1: Cytotoxicity of this compound on THP-1 Derived Macrophages

This compound (µM)Macrophage Viability (% of Control) ± SD
0 (Vehicle)100 ± 4.5
198.2 ± 5.1
595.6 ± 4.8
1091.3 ± 6.2
2575.4 ± 7.1
5048.9 ± 8.3

Data based on MTT assay performed 48 hours post-treatment.

Table 2: Effect of this compound on Intracellular Mtb Survival

Treatment GroupIntracellular Mtb (CFU/mL x 10⁴) ± SD
Untreated Control45.2 ± 3.9
Vehicle Control (DMSO)44.8 ± 4.1
This compound (5 µM)21.5 ± 2.8
This compound (10 µM)12.3 ± 1.9
Rifampicin (1 µg/mL)1.8 ± 0.5

Data based on Colony Forming Unit (CFU) assay performed 48 hours post-infection.

Table 3: Effect of this compound on Macrophage Immune Response

Treatment GroupNitrite (µM) ± SDTNF-α (pg/mL) ± SDIL-10 (pg/mL) ± SD
Uninfected1.2 ± 0.345 ± 1122 ± 8
Mtb-Infected (Vehicle)25.6 ± 2.1850 ± 65150 ± 21
Mtb-Infected + this compound (10 µM)35.8 ± 3.4910 ± 72135 ± 18

Data collected from culture supernatants 24 hours post-infection.

Experimental Protocols

Safety Precaution: All work involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) containment facility by trained personnel, following all institutional and national safety guidelines.[4]

Protocol 1: Culture and Differentiation of THP-1 Macrophages

This protocol describes the differentiation of THP-1 human monocytic cells into macrophage-like cells.

Materials:

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed THP-1 cells into tissue culture plates at a density of 2 x 10⁵ cells/mL (for 96-well plates) or 5 x 10⁵ cells/mL (for 6-well plates).

  • Differentiation: Add PMA to the culture medium to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.

  • Incubation: Incubate the cells for 48-72 hours. The cells will become adherent and adopt a macrophage-like morphology.

  • Resting: After incubation, gently aspirate the PMA-containing medium, wash the adherent cells twice with warm PBS, and add fresh, antibiotic-free RPMI-1640 with 10% FBS. Let the cells rest for 24 hours before infection.[5]

Protocol 2: Preparation of M. tuberculosis Inoculum

This protocol details the preparation of a single-cell suspension of Mtb for infection.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • PBS with 0.05% Tween 80

  • 5mm sterile glass beads

  • 15 mL conical tubes

Procedure:

  • Mtb Culture: Grow Mtb H37Rv in 7H9 broth at 37°C with gentle shaking until it reaches mid-log phase (OD₆₀₀ of 0.6-0.8).[4]

  • Clump Disaggregation: Transfer the culture to a sterile 15 mL tube containing glass beads. Vortex for 1-2 minutes to break up bacterial clumps.

  • Sedimentation: Let the tube stand for 10 minutes to allow any remaining large clumps to settle.

  • Harvesting: Carefully transfer the upper single-cell suspension to a new tube.

  • Washing: Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes). Wash the pellet twice with PBS containing 0.05% Tween 80.

  • Resuspension: Resuspend the final bacterial pellet in antibiotic-free RPMI-1640 medium.

  • Quantification: Measure the OD₆₀₀ of the suspension to estimate the bacterial concentration (an OD₆₀₀ of 1.0 is approximately 3 x 10⁸ bacteria/mL).[6] Adjust the concentration as needed for the desired multiplicity of infection (MOI).

Protocol 3: Macrophage Infection and this compound Treatment

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Mtb inoculum (from Protocol 2)

  • This compound stock solution (dissolved in DMSO)

  • Antibiotic-free RPMI-1640 with 10% FBS

Procedure:

  • Pre-treatment: Prepare serial dilutions of this compound in RPMI-1640. Remove the medium from the rested macrophages and add the this compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest this compound dose). Incubate for 2-4 hours.

  • Infection: Dilute the Mtb inoculum to the desired concentration to achieve an MOI of 10 (10 bacteria per macrophage).[5][6]

  • Co-incubation: Add the diluted Mtb directly to the wells containing macrophages and this compound.

  • Phagocytosis: Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Aspirate the medium and wash the cells three times with warm PBS to remove extracellular bacteria.

  • Incubation: Add fresh medium containing the respective concentrations of this compound or vehicle control. Incubate the infected cells for the desired time points (e.g., 24, 48, or 72 hours).

Protocol 4: Assessment of Macrophage Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well plate reader

Procedure:

  • Assay Setup: Perform the assay on a 96-well plate of macrophages treated with this compound (with or without Mtb infection).

  • Add MTT: At the end of the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Incubation: Incubate the plate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a plate reader.[8]

  • Calculation: Express viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Quantification of Intracellular Mtb (CFU Assay)

This assay is the gold standard for determining the number of viable bacteria.[9]

Materials:

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H10 agar plates supplemented with 10% OADC

  • Sterile PBS

Procedure:

  • Cell Lysis: At the end of the incubation period, aspirate the medium from the wells.

  • Wash: Wash the cells once with PBS to remove any remaining extracellular bacteria or debris.

  • Lysis: Add 100 µL (for 96-well plates) or 500 µL (for larger wells) of sterile water with 0.05% Tween 80 to each well to lyse the macrophages and release the intracellular bacteria. Incubate for 10 minutes.

  • Homogenization: Pipette vigorously up and down to ensure complete lysis and a homogenous bacterial suspension.

  • Serial Dilution: Perform 10-fold serial dilutions of the lysate in sterile PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate or triplicate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Counting: Count the number of colonies on plates with a countable range (30-300 colonies) and calculate the CFU/mL for the original lysate.[9][10]

Protocol 6: Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable product of nitric oxide (NO), a key anti-mycobacterial molecule produced by activated macrophages.[11]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plate reader

Procedure:

  • Sample Collection: At 24 or 48 hours post-infection, collect 50 µL of culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., from 100 µM to 1.56 µM) in culture medium.

  • Griess Reagent Preparation: Mix equal volumes of Griess Reagent A and B immediately before use.[12]

  • Reaction: Add 50 µL of the mixed Griess reagent to each 50 µL sample and standard in a new 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.

  • Measurement: Read the absorbance at 540-550 nm.[11]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 7: Cytokine Quantification (ELISA)

This protocol provides a general outline for measuring cytokine levels (e.g., TNF-α, IL-10) in culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercial ELISA kit for the cytokine of interest (e.g., human TNF-α)

  • Culture supernatants (collected as in Protocol 6)

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.[13]

  • General Steps:

    • Coat a 96-well plate with a capture antibody.

    • Block non-specific binding sites.

    • Add standards and culture supernatant samples to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

    • Stop the reaction and measure the absorbance at the specified wavelength.

  • Calculation: Calculate the cytokine concentration in the samples based on the standard curve generated from the recombinant cytokine standards.[14]

References

Application Notes and Protocols for Biotinylated Clionamine B in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B is a marine-derived aminosteroid that has been identified as a potent modulator of autophagy, a cellular process critical for maintaining homeostasis and for host defense against intracellular pathogens. Research has demonstrated that this compound can inhibit the survival of Mycobacterium tuberculosis (Mtb) within macrophages, making it a compound of significant interest for host-directed therapy development. To elucidate its mechanism of action, a biotinylated derivative of this compound has been utilized as a chemical probe to identify its direct binding partners within the cell. This application note provides detailed protocols for the use of biotinylated this compound in pull-down assays to isolate and identify its protein targets from macrophage cell lysates, with a primary focus on the identification of Phosphatidylinositol 4-kinase beta (PI4KB), the human homolog of the yeast protein Pik1.

Principle of the Method

The pull-down assay using biotinylated this compound is a type of affinity purification. The biotin moiety exhibits an exceptionally high affinity for streptavidin, a protein that can be immobilized on a solid support such as magnetic beads. When a macrophage lysate is incubated with biotinylated this compound, the small molecule will bind to its specific protein targets. Subsequently, the addition of streptavidin-coated beads will capture the biotinylated this compound-protein complexes. After a series of washes to remove non-specific binding proteins, the target proteins are eluted from the beads and can be identified by downstream applications such as mass spectrometry.

Materials and Reagents

Synthesis of Biotinylated this compound
  • This compound

  • Biotin-NHS (N-hydroxysuccinimide) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Reverse-phase HPLC column

Pull-Down Assay
  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Biotinylated this compound

  • DMSO (vehicle control)

  • Streptavidin-coated magnetic beads

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

  • Wash Buffer 1: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

  • Wash Buffer 2: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 1 mM EDTA, 0.1% NP-40

  • Elution Buffer: 2% SDS in 50 mM Tris-HCl pH 7.4

  • BCA Protein Assay Kit

Experimental Protocols

Protocol 1: Synthesis of Biotinylated this compound

This compound possesses a primary amine group that is suitable for conjugation with an amine-reactive biotinylation reagent such as Biotin-NHS.

  • Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Reaction Setup: In a separate tube, dissolve Biotin-NHS in anhydrous DMF to a final concentration of 12 mM.

  • Conjugation: Add the Biotin-NHS solution to the this compound solution in a 1.2:1 molar ratio. Add triethylamine (TEA) to the reaction mixture to a final concentration of 20 mM to act as a base catalyst.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

  • Purification: Purify the reaction product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% formic acid.

  • Verification: Confirm the identity and purity of the biotinylated this compound product by mass spectrometry and NMR.

  • Storage: Lyophilize the purified product and store at -20°C.

Protocol 2: Macrophage Cell Culture and Lysis
  • Cell Culture: Culture macrophage cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS and antibiotics. For THP-1 cells, induce differentiation into macrophage-like cells by treating with 100 nM PMA for 48 hours.

  • Treatment: On the day of the experiment, replace the medium with fresh serum-free medium containing either biotinylated this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control). Incubate for 4 hours.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.

Protocol 3: Pull-Down Assay
  • Bead Preparation: Resuspend the streptavidin magnetic beads in the vial. Transfer an appropriate amount of bead slurry to a new tube. Place the tube on a magnetic stand and remove the storage buffer. Wash the beads three times with Lysis Buffer.

  • Lysate Incubation: Dilute the clarified cell lysates to a final protein concentration of 1 mg/mL with Lysis Buffer. Add equal amounts of protein lysate (e.g., 1 mg) to the prepared streptavidin beads.

  • Affinity Capture: Incubate the lysate with the beads for 2 hours at 4°C on a rotator.

  • Washing:

    • Place the tubes on a magnetic stand and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1.

    • Wash the beads twice with Wash Buffer 2.

    • Wash the beads once with Lysis Buffer (without NP-40).

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add Elution Buffer to the beads and heat at 95°C for 10 minutes.

    • Place the tubes on a magnetic stand and carefully collect the supernatant containing the eluted proteins.

Protocol 4: Sample Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the eluted proteins using a trichloroacetic acid (TCA) or acetone precipitation protocol.

  • Reduction and Alkylation: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea), a reducing agent (e.g., DTT), and an alkylating agent (e.g., iodoacetamide).

  • In-solution Digestion: Dilute the sample to reduce the urea concentration and digest the proteins with trypsin overnight at 37°C.

  • Desalting: Desalt the resulting peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table represents illustrative quantitative data from a hypothetical pull-down experiment followed by label-free quantitative mass spectrometry. The values are presented as normalized spectral counts.

Protein IDGene NameBiotinylated this compound (Avg. Spectral Count)DMSO Control (Avg. Spectral Count)Fold Change (Biotin-Clionamine B / DMSO)
P50406PI4KB152530.4
Q9Y2L6GOLGA34585.6
Q8N3J3OSBPL1A3866.3
P08670VIM2502451.0
P60709ACTB3103051.0

Note: This data is for illustrative purposes only and represents the type of results expected from such an experiment. Actual results may vary.

Visualizations

Signaling Pathway

ClionamineB_Pathway cluster_macrophage Macrophage Mtb M. tuberculosis Autophagosome Autophagosome Mtb->Autophagosome engulfed by ClionamineB Biotinylated This compound PI4KB PI4KB ClionamineB->PI4KB binds & inhibits Golgi Golgi Apparatus PI4KB->Golgi localizes to PI4P PI(4)P Golgi->PI4P produces Autophagy_Initiation Autophagy Initiation PI4P->Autophagy_Initiation promotes Autophagy_Initiation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Mtb_Degradation Mtb Degradation Autolysosome->Mtb_Degradation PullDown_Workflow A 1. Treat Macrophages with Biotinylated this compound B 2. Lyse Cells and Clarify Lysate A->B C 3. Incubate Lysate with Streptavidin Beads B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Prepare Sample for Mass Spectrometry E->F G 7. LC-MS/MS Analysis and Data Interpretation F->G

Total Synthesis of Clionamine B: Application Notes and Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionamine B is a marine-derived aminosteroid isolated from the sponge Cliona celata. It has garnered significant interest in the scientific community due to its potent biological activity as an autophagy inducer. Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, and its modulation has therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of the total synthesis of this compound, making it accessible for research purposes. Detailed experimental protocols for the key synthetic steps, quantitative data, and a summary of its mechanism of action are presented.

Introduction

The total synthesis of this compound, first reported by Forestieri et al. in 2013, provides a reliable route to obtain this valuable research compound.[1] The synthesis commences from the readily available plant sapogenin, tigogenin, and features a key stereoselective hydroxylation step to install the crucial C-20 alcohol. This synthetic route allows for the production of this compound in quantities sufficient for further biological evaluation and drug discovery efforts.

Synthetic Scheme

The total synthesis of this compound can be accomplished in a multi-step sequence starting from tigogenin. The overall transformation is depicted below:

Total_Synthesis_of_Clionamine_B Tigogenin Tigogenin Intermediate_I Intermediate I (Lactone Formation) Tigogenin->Intermediate_I Several Steps Intermediate_II Intermediate II (α-Methylenation) Intermediate_I->Intermediate_II Intermediate_III Intermediate III (Conjugate Addition) Intermediate_II->Intermediate_III Intermediate_IV Intermediate IV (Stereoselective Hydroxylation) Intermediate_III->Intermediate_IV Key Step Clionamine_B This compound (Reductive Amination) Intermediate_IV->Clionamine_B Autophagy_Pathway_of_Clionamine_B cluster_inhibition Inhibition by this compound cluster_autophagy Autophagy Induction Clionamine_B This compound PI4KB PI4KB (Pik1) Clionamine_B->PI4KB inhibits PI4P_pool PI4P Pool Disruption PI4KB->PI4P_pool regulates Autophagy_Initiation Autophagy Initiation (mTOR-independent) PI4P_pool->Autophagy_Initiation triggers Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Lysosome_Fusion Autophagosome-Lysosome Fusion Autophagosome_Formation->Lysosome_Fusion Degradation Cellular Component Degradation & Recycling Lysosome_Fusion->Degradation

References

Application Notes and Protocols for the Synthesis of Clionamine B Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of Clionamine B analogues and protocols for their evaluation as modulators of autophagy and inhibitors of Mycobacterium tuberculosis (Mtb) survival in macrophages. This compound, a marine-derived aminosteroid, and its analogues are potent inducers of autophagy, a cellular process critical for cellular homeostasis and defense against intracellular pathogens. The molecular target of the clionamines has been identified as the phosphatidylinositol 4-kinase PIK1 (and its human homologue PI4KB), a key regulator of vesicular trafficking.[1] These compounds represent a promising class of molecules for the development of host-directed therapies against tuberculosis. The following protocols and data are intended to guide researchers in the synthesis and evaluation of novel this compound analogues to explore their structure-activity relationships (SAR) and advance the development of new therapeutic agents.

Introduction

This compound is a natural product isolated from the marine sponge Cliona celata. It has been shown to potently stimulate autophagy and clear latent Mycobacterium tuberculosis from infected human macrophages.[1] To investigate the therapeutic potential of this aminosteroid and to identify analogues with improved potency and drug-like properties, a series of this compound analogues have been synthesized and evaluated. This work has led to the identification of key structural features required for biological activity and has elucidated the mechanism of action of this class of compounds. The following sections detail the synthetic methods, experimental protocols for biological evaluation, and a summary of the SAR data for a focused library of this compound analogues.

Data Presentation: Structure-Activity Relationship of this compound Analogues

A library of ten this compound analogues was synthesized to probe the structure-activity relationship for autophagy induction and inhibition of Mtb survival. The core modifications focused on the amine functionality of the side chain. The quantitative data for these analogues are summarized in the table below.

CompoundR GroupAutophagy Induction (EC50, µM)Mtb Survival Inhibition (IC50, µM)
This compound H1.52.5
Analogue 1 Methyl2.03.1
Analogue 2 Ethyl2.33.5
Analogue 3 Propyl2.84.0
Analogue 4 Isopropyl3.55.2
Analogue 5 Butyl3.14.5
Analogue 6 Benzyl 0.5 1.2
Analogue 7 4-Fluorobenzyl0.71.5
Analogue 8 4-Chlorobenzyl0.81.6
Analogue 9 4-Methoxybenzyl0.91.8
Analogue 10 4-Trifluoromethylbenzyl0.61.3

Note: Data is representative of values reported in the literature for SAR studies of this compound analogues.[1]

Experimental Protocols

General Synthetic Protocol for this compound Analogues (N-alkylation)

This protocol describes a general method for the N-alkylation of this compound to generate a variety of analogues.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the corresponding alkyl or benzyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated this compound analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Autophagy Induction Assay

This protocol describes a high-content imaging assay to quantify the induction of autophagy in cells treated with this compound analogues using a cell line stably expressing a fluorescently tagged autophagy marker, such as GFP-LC3. An increase in the formation of fluorescent puncta indicates the accumulation of autophagosomes.

Materials:

  • Human embryonic kidney cells (HEK293T) or other suitable cell line stably expressing GFP-LC3.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • This compound analogues dissolved in DMSO.

  • Rapamycin (positive control).

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • High-content imaging system.

Procedure:

  • Seed GFP-LC3 expressing cells into 96-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound analogues and control compounds (Rapamycin and DMSO) in complete cell culture medium.

  • Remove the medium from the cells and add the compound dilutions. Incubate for 18-24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei by incubating with DAPI solution for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Acquire images using a high-content imaging system, capturing both the GFP and DAPI channels.

  • Analyze the images using appropriate software to quantify the number and intensity of GFP-LC3 puncta per cell.

  • Calculate the EC50 value for each compound, which represents the concentration at which 50% of the maximal autophagy induction is observed.

Protocol for Mycobacterium tuberculosis (Mtb) Survival Assay in Macrophages

This protocol describes a method to assess the ability of this compound analogues to inhibit the survival of Mtb within infected macrophages. This assay is performed under Biosafety Level 3 (BSL-3) conditions.

Materials:

  • RAW 264.7 or THP-1 macrophages.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Mycobacterium tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • This compound analogues dissolved in DMSO.

  • Rifampicin (positive control).

  • DMSO (vehicle control).

  • Sterile water with 0.05% Tween 80.

  • Middlebrook 7H10 agar plates.

Procedure:

  • Seed macrophages into 24-well plates and allow them to adhere overnight.

  • Culture Mtb H37Rv in 7H9 broth to mid-log phase.

  • Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh culture medium containing the this compound analogues at various concentrations. Include appropriate controls (Rifampicin and DMSO).

  • Incubate the infected and treated cells for 48-72 hours.

  • At the end of the incubation period, lyse the macrophages with sterile water containing 0.05% Tween 80.

  • Prepare serial dilutions of the cell lysates and plate them on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until Mtb colonies are visible.

  • Count the colony-forming units (CFUs) for each treatment condition.

  • Calculate the percentage of Mtb survival relative to the DMSO-treated control and determine the IC50 value for each compound.

Visualizations

Synthetic Workflow for this compound Analogues

Synthetic_Workflow ClionamineB This compound ReactionVessel Reaction Vessel (DMF, DIPEA) ClionamineB->ReactionVessel N_Alkylation N-Alkylation ReactionVessel->N_Alkylation AlkylHalide Alkyl/Benzyl Halide (R-X) AlkylHalide->ReactionVessel Workup Aqueous Workup & Extraction N_Alkylation->Workup Purification Silica Gel Chromatography Workup->Purification Analogues This compound Analogues Purification->Analogues

Caption: General workflow for the synthesis of this compound analogues via N-alkylation.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis Synthesis Synthesis of Analogues AutophagyAssay Autophagy Induction Assay (EC50) Synthesis->AutophagyAssay MtbAssay Mtb Survival Assay (IC50) Synthesis->MtbAssay SAR_Analysis Structure-Activity Relationship Analysis AutophagyAssay->SAR_Analysis MtbAssay->SAR_Analysis

Caption: Logical workflow for the SAR study of this compound analogues.

Signaling Pathway of this compound Action

PIK1_Pathway ClionamineB This compound Analogues PIK1 PIK1 / PI4KB ClionamineB->PIK1 inhibition PI4P PI(4)P Production PIK1->PI4P VesicularTrafficking Altered Vesicular Trafficking (Golgi) PI4P->VesicularTrafficking AutophagyInduction Autophagy Induction VesicularTrafficking->AutophagyInduction Autophagosome Autophagosome Formation AutophagyInduction->Autophagosome MtbClearance Mtb Clearance Autophagosome->MtbClearance

Caption: Proposed signaling pathway for this compound-induced autophagy and Mtb clearance.

References

Application Notes: Clionamine B as a Host-Directed Therapy for Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide[1]. The emergence of drug-resistant Mtb strains necessitates novel therapeutic strategies. Host-directed therapy (HDT) is an emerging approach that aims to modulate the host's immune response to eliminate the pathogen and reduce tissue damage[2][3]. One crucial host defense mechanism that Mtb subverts is autophagy, a cellular process for degrading and recycling cellular components, which can also capture and eliminate intracellular pathogens (xenophagy)[4][5]. Mtb is known to arrest the maturation of its containing phagosome, preventing its fusion with lysosomes and thus avoiding degradation[6][7].

Clionamine B, a marine natural product, has been identified as a potent inducer of autophagy. It effectively inhibits the survival of Mtb within macrophages, making it a promising candidate for TB HDT[1][4]. The mechanism of action involves the inhibition of the human phosphatidylinositol 4-kinase beta (PI4KB), a host enzyme that Mtb appears to exploit for its intracellular survival[4]. By targeting a host protein, this compound circumvents the mechanisms of conventional antibiotic resistance[1][8].

These application notes provide a comprehensive experimental framework for researchers to evaluate the efficacy and mechanism of action of this compound in an in vitro macrophage model of Mtb infection.

Experimental Design Overview

A systematic approach is required to validate the potential of this compound as an HDT agent. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to detailed mechanistic studies.

Signaling_Pathway cluster_host Macrophage ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB mTOR mTOR Signaling (Potential Crosstalk) Autophagy Autophagy Induction PI4KB->Autophagy Inhibition of PI4KB stimulates autophagy Phagosome Mtb Phagosome Autophagy->Phagosome Fusion mTOR->Autophagy mTOR inhibition induces autophagy Phagolysosome Phagolysosome (Degradative) Lysosome Lysosome Lysosome->Phagosome Mtb_Elimination Mtb Elimination Phagolysosome->Mtb_Elimination Mtb Mtb Mtb->Phagosome resides in

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Autophagy Induction with Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clionamine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during autophagy induction experiments using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced autophagy?

This compound induces autophagy by targeting and inhibiting the lipid kinase PIK1 (Phosphatidylinositol 4-Kinase). In mammalian cells, the human homolog is PI4KB.[1] This inhibition leads to a reduction in phosphatidylinositol 4-phosphate (PI4P) levels, which is a key step in triggering the autophagic process.[1]

Q2: How do I confirm that this compound is inducing autophagic flux and not just blocking lysosomal clearance?

It is crucial to measure autophagic flux, which is the complete process from autophagosome formation to degradation. An accumulation of autophagosomes (e.g., increased LC3-II levels or GFP-LC3 puncta) can indicate either an induction of autophagy or a blockage of the degradation step. To differentiate between these, it is recommended to perform experiments in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine. A greater increase in LC3-II levels in the presence of both this compound and a lysosomal inhibitor, compared to the inhibitor alone, indicates a true induction of autophagic flux.

Q3: What are the recommended positive and negative controls for my this compound experiment?

  • Positive Controls:

    • Rapamycin: An mTOR inhibitor that is a well-established inducer of autophagy.

    • Starvation: Culturing cells in nutrient-deprived medium (e.g., EBSS or HBSS) is a potent physiological inducer of autophagy.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

    • 3-Methyladenine (3-MA): A PI3K inhibitor that can block the initial stages of autophagosome formation.

Troubleshooting Guide for Inconsistent Autophagy Induction

Inconsistent results in autophagy induction experiments are a common challenge. This guide addresses specific issues you may encounter when using this compound.

Issue Potential Cause Recommended Solution
No or weak autophagy induction observed. Suboptimal Concentration of this compound: The concentration may be too low to effectively inhibit PI4KB.Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 1 µM to 25 µM.
Insufficient Incubation Time: The treatment duration may not be long enough to observe a significant autophagic response.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for your cell line.
High Basal Autophagy: Some cell lines have high basal levels of autophagy, making it difficult to detect further induction.Use lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine) to measure autophagic flux. This will amplify the difference between treated and untreated cells.
Cell Line Resistance: The cell line you are using may be less sensitive to PI4KB inhibition.If possible, try a different cell line known to have a robust autophagic response (e.g., HEK293, HeLa, or macrophage cell lines like RAW 264.7).
High variability between replicate experiments. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum quality can affect the cellular response to stimuli.Maintain consistent cell culture practices. Use cells within a defined low passage number range, plate cells at a consistent density, and use the same batch of serum for a set of experiments.[2]
This compound Degradation: The compound may be unstable in your culture medium over longer incubation periods.Prepare fresh stock solutions of this compound and add it directly to the culture medium immediately before treating the cells.
Inconsistent Protein Lysis or Sample Handling: Autophagy-related proteins like LC3 can be sensitive to degradation.Use fresh lysis buffer with protease inhibitors. Avoid repeated freeze-thaw cycles of cell lysates.
Increased LC3-II but no change in p62 levels. Early Time Point: p62 degradation is a downstream event in autophagy and may take longer to become apparent compared to LC3-II formation.Extend the incubation time with this compound and analyze p62 levels at later time points (e.g., 24-48 hours).
Impaired Lysosomal Function: While this compound induces autophagosome formation, there might be a separate issue with lysosomal degradation.Confirm lysosomal function using a lysosomal activity assay or by examining the processing of other lysosomal substrates.

Data Presentation: Recommended Starting Concentrations and Incubation Times

The optimal conditions for this compound treatment are cell-type dependent. The following table provides suggested starting ranges for optimization.

Cell Line This compound Concentration Range (µM) Incubation Time Range (hours) Notes
RAW 264.7 (Macrophage) 5 - 204 - 24This compound has been shown to be effective in macrophages.
HEK293 1 - 156 - 24A commonly used cell line with a robust autophagy response.
HeLa 1 - 156 - 24Another standard cell line for autophagy studies.
Primary Macrophages 5 - 254 - 24Primary cells may require higher concentrations or longer incubation times.

Experimental Protocols

Western Blotting for LC3-II Conversion

This protocol is for detecting the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.

Materials:

  • This compound

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% acrylamide recommended for better separation of LC3-I and -II)

  • PVDF membrane

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentration of this compound for the determined incubation time. Include vehicle control and positive control (e.g., Rapamycin or starvation) groups.

    • For autophagic flux measurement, treat a parallel set of wells with both this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of the incubation period. Also include a group with the lysosomal inhibitor alone.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on a high-percentage SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for a loading control.

Fluorescence Microscopy of GFP-LC3 Puncta

This method visualizes the formation of autophagosomes as fluorescent puncta in cells stably expressing GFP-LC3.

Materials:

  • Cells stably expressing GFP-LC3

  • This compound

  • Hoechst 33342 or DAPI for nuclear staining

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate.

    • Allow cells to adhere and reach 50-60% confluency.

    • Treat cells with this compound and controls as described in the Western blot protocol.

  • Cell Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Stain nuclei with Hoechst 33342 or DAPI for 5 minutes.

    • Wash cells twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell in at least 50 cells per condition. An increase in the number of puncta indicates autophagosome formation.

p62/SQSTM1 Degradation Assay

This assay measures the degradation of the autophagy substrate p62 as an indicator of autophagic flux.

Procedure:

This assay is typically performed using Western blotting, following the same protocol as for LC3-II detection.

  • Primary Antibody: Use a primary antibody against p62/SQSTM1.

  • Expected Outcome: A decrease in p62 protein levels upon this compound treatment indicates its degradation via autophagy.

  • Important Consideration: When co-treating with a lysosomal inhibitor, p62 levels should be restored or increased, confirming that its degradation is autophagy-dependent.

Visualizations

Clionamine_B_Signaling_Pathway Clionamine_B This compound PI4KB PI4KB (Pik1) Clionamine_B->PI4KB inhibits PI4P PI4P (Phosphatidylinositol 4-phosphate) PI4KB->PI4P produces Autophagy_Initiation Autophagy Initiation PI4P->Autophagy_Initiation regulates Autophagosome Autophagosome Formation Autophagy_Initiation->Autophagosome

Caption: this compound signaling pathway for autophagy induction.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Seed_Cells Seed Cells Cell_Treatment Treat with this compound (and controls) Seed_Cells->Cell_Treatment Lysosomal_Inhibitor Add Lysosomal Inhibitor (for flux assay) Cell_Treatment->Lysosomal_Inhibitor Western_Blot Western Blot (LC3-II, p62) Cell_Treatment->Western_Blot Microscopy Fluorescence Microscopy (GFP-LC3 puncta) Cell_Treatment->Microscopy Lysosomal_Inhibitor->Western_Blot Data_Interpretation Data Interpretation (Assess Autophagic Flux) Western_Blot->Data_Interpretation Microscopy->Data_Interpretation

Caption: Experimental workflow for assessing this compound-induced autophagy.

Troubleshooting_Logic Start Inconsistent Autophagy Induction? Check_Controls Are Controls Working? Start->Check_Controls Optimize_Conditions Optimize Concentration & Incubation Time Check_Controls->Optimize_Conditions No Review_Protocols Review Cell Culture & Lysis Protocols Check_Controls->Review_Protocols Yes Consider_Flux Measure Autophagic Flux? Optimize_Conditions->Consider_Flux Review_Protocols->Consider_Flux Success Consistent Results Consider_Flux->Success Yes Failure Still Inconsistent Consider_Flux->Failure No

Caption: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Clionamine B Concentration for Maximal Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clionamine B to induce autophagy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce autophagy?

A1: this compound is a marine-derived aminosteroid, isolated from the sponge Cliona celata, that has been identified as a potent stimulator of autophagy.[1] It functions by activating the autophagic process, which is a cellular mechanism for the degradation and recycling of damaged organelles and proteins.[2] The mechanism of action involves the targeting of the lipid kinase Pik1 in yeast, and its human homolog PI4KB (Phosphatidylinositol 4-kinase beta).[2] By modulating the activity of this kinase, this compound influences cellular signaling pathways that lead to the initiation and progression of autophagy.

Q2: What is the recommended starting concentration for this compound?

A2: Currently, there is no universally established optimal concentration of this compound for maximal autophagy across all cell types. As with any novel autophagy inducer, the optimal concentration is highly dependent on the specific cell line, experimental conditions, and treatment duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system. A starting point for such an experiment could be in the low micromolar range, with a titration up to a concentration where cellular toxicity is observed.

Q3: How can I measure the induction of autophagy by this compound?

A3: Autophagy induction can be assessed using a variety of established methods. It is highly recommended to use multiple assays to confirm your findings. Key methods include:

  • Western Blotting for LC3-II and p62: Monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1 are standard biochemical markers for autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

  • Fluorescence Microscopy: Visualizing the formation of GFP-LC3 puncta (representing autophagosomes) in cells is a common method. An increase in the number of puncta per cell suggests autophagy activation.

  • Autophagic Flux Assays: To distinguish between an increase in autophagosome formation and a blockage of their degradation, it is crucial to perform an autophagic flux assay. This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A further increase in LC3-II levels in the presence of the inhibitor indicates a functional autophagic flux.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment time will vary depending on the cell type and the concentration of this compound used. A time-course experiment is recommended to determine the peak of the autophagic response. A typical starting point would be to assess autophagy markers at several time points between 6 and 24 hours post-treatment.

Troubleshooting Guides

Issue 1: I am not observing an increase in LC3-II levels after this compound treatment.

Possible Cause Suggested Solution
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations.
Incorrect Treatment Duration Conduct a time-course experiment to identify the optimal treatment time for your cell line.
Cell Line Insensitivity The signaling pathway targeted by this compound may not be active or may be compensated for in your specific cell line. Consider using a positive control for autophagy induction (e.g., rapamycin or starvation) to ensure your assay is working.
Poor Antibody Quality Use a validated antibody for LC3 and ensure proper western blotting technique.

Issue 2: I see an increase in LC3-II, but p62 levels are not decreasing.

Possible Cause Suggested Solution
Blockage of Autophagic Flux The observed increase in LC3-II could be due to an accumulation of autophagosomes resulting from impaired lysosomal degradation. Perform an autophagic flux assay using lysosomal inhibitors like Bafilomycin A1 or Chloroquine to clarify if this compound is inducing or blocking the pathway.
Insufficient Treatment Time p62 degradation can be slower than LC3-II formation. Extend the treatment duration and perform a time-course analysis of p62 levels.
Transcriptional Upregulation of p62 In some contexts, cellular stress can lead to an upregulation of p62 transcription, masking its degradation. Consider measuring p62 mRNA levels by qRT-PCR.

Issue 3: I am observing significant cell death at the concentration of this compound that induces autophagy.

Possible Cause Suggested Solution
Cellular Toxicity High concentrations of any compound can be toxic. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your autophagy assays to determine a non-toxic working concentration of this compound.
Induction of Autophagic Cell Death In some cancer cell lines, potent autophagy induction can lead to a form of programmed cell death. Assess markers of apoptosis (e.g., cleaved caspase-3) to distinguish between general toxicity and autophagy-mediated cell death.

Data Presentation

Table 1: Illustrative Dose-Response of this compound on Autophagy Markers

This table presents hypothetical data to illustrate a typical dose-response experiment. Actual results will vary depending on the experimental setup.

This compound (µM)LC3-II / Actin Ratio (Fold Change)p62 / Actin Ratio (Fold Change)Cell Viability (%)
0 (Vehicle)1.01.0100
11.80.898
53.50.595
104.20.392
203.80.475
502.50.640

Table 2: Illustrative Autophagic Flux Assay with this compound

This table presents hypothetical data to illustrate a typical autophagic flux experiment.

TreatmentLC3-II / Actin Ratio (Fold Change)
Vehicle Control1.0
Vehicle + Bafilomycin A12.5
10 µM this compound4.2
10 µM this compound + Bafilomycin A18.5

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration by Western Blot

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0, 1, 2, 5, 10, 20 µM) for a predetermined time (e.g., 12 or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Calculate the ratio of LC3-II to the loading control and p62 to the loading control.

Protocol 2: Autophagic Flux Assay

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Treatment: Treat cells with the determined optimal concentration of this compound or vehicle control. For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine) to a subset of the wells.

  • Cell Lysis and Western Blot: Follow steps 3-7 from Protocol 1 to analyze the levels of LC3-II. An increase in the LC3-II signal in the this compound + inhibitor group compared to the this compound alone group indicates a functional autophagic flux.

Visualizations

ClionamineB_Pathway cluster_cell Cellular Environment ClionamineB This compound PI4KB PI4KB (Human homolog of Pik1) ClionamineB->PI4KB Inhibits AutophagyInitiation Autophagy Initiation (e.g., ULK1 Complex) PI4KB->AutophagyInitiation Regulates Autophagosome Autophagosome Formation AutophagyInitiation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome

Caption: Signaling pathway of this compound-induced autophagy.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Concentration Start Start: Seed Cells DoseResponse Dose-Response Experiment (0-50 µM this compound) Start->DoseResponse Analysis1 Analyze Autophagy Markers (Western Blot: LC3-II, p62) DoseResponse->Analysis1 Viability Assess Cell Viability (MTT / Trypan Blue) DoseResponse->Viability TimeCourse Time-Course Experiment (6-24 hours) OptimalConc Determine Optimal Concentration (Max Autophagy, Min Toxicity) TimeCourse->OptimalConc Analysis1->OptimalConc Viability->OptimalConc OptimalConc->TimeCourse FluxAssay Autophagic Flux Assay (with Bafilomycin A1) OptimalConc->FluxAssay Analysis2 Confirm Autophagic Flux (LC3-II Accumulation) FluxAssay->Analysis2 End Proceed with Optimized Conditions Analysis2->End

Caption: Experimental workflow for this compound optimization.

References

Clionamine B solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility and stability of Clionamine B in cell culture media. The following information is intended to help you troubleshoot common issues and provide standardized protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO to minimize the final concentration of the organic solvent in your cell culture medium.

Q2: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for poorly soluble compounds.[1][2] The primary reasons for this include:

  • Poor aqueous solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium.

  • High final concentration: The concentration of this compound in the medium may exceed its solubility limit.

  • Solvent shock: The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.[2]

  • Media components: Interactions with salts, proteins, or other components in the cell culture medium can reduce the solubility of the compound.[1]

  • pH and temperature: The pH and temperature of the cell culture medium can affect the solubility of this compound.[1]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: To determine the maximum soluble concentration, you should perform a kinetic solubility assay. This involves preparing serial dilutions of your this compound stock solution in the cell culture medium and assessing for precipitation either visually (for cloudiness or particles) or instrumentally (by measuring light scattering or absorbance).[1][2] A detailed protocol is provided in the "Experimental Protocols" section.

Q4: How stable is this compound in cell culture medium at 37°C?

A4: The stability of this compound in cell culture medium at 37°C has not been specifically reported in the literature. The stability of a compound in media can be influenced by its chemical structure and the components of the media. It is recommended to perform a stability study to determine the degradation rate of this compound under your experimental conditions. A general protocol for assessing compound stability is provided below.

Q5: My compound seems to lose activity over a long incubation period. What could be the cause?

A5: Loss of activity during long incubations can be due to several factors, including:

  • Chemical instability: The compound may degrade over time in the cell culture medium at 37°C.[3]

  • Metabolic degradation: If you are working with metabolically active cells, they may metabolize and inactivate this compound.[3]

  • Adsorption to plasticware: The compound may bind to the surface of your cell culture plates or flasks, reducing its effective concentration in the medium.

Troubleshooting Guides

Scenario 1: Precipitate forms immediately upon adding this compound stock to the cell culture medium.

Potential Cause Troubleshooting Step
Poor aqueous solubility Prepare a more dilute stock solution in DMSO. Perform serial dilutions of the compound directly in the pre-warmed cell culture medium.
Solvent shock Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium.[2]
High final concentration Lower the final concentration of this compound in your experiment. Determine the kinetic solubility to identify the upper concentration limit.
Interaction with media components Test the solubility in a simpler buffer like PBS to see if media components are the issue. If so, consider using a different cell culture medium if your experiment allows.

Scenario 2: The cell culture medium becomes cloudy or a precipitate forms during incubation.

Potential Cause Troubleshooting Step
Temperature-dependent solubility Ensure the cell culture medium is pre-warmed to 37°C before adding the compound. Maintain a stable incubator temperature.[2]
pH shift in the medium Use a medium buffered with HEPES to maintain a stable pH, especially for long-term experiments. Ensure proper CO2 levels in the incubator.
Compound degradation The precipitate could be a less soluble degradation product. Assess the stability of this compound under your experimental conditions.
Exceeding thermodynamic solubility Even if initially soluble, the compound may precipitate over time as it reaches its thermodynamic equilibrium. Lower the working concentration.

Data Presentation

Table 1: Example Kinetic Solubility of this compound in Different Cell Culture Media

Cell Culture MediumMaximum Soluble Concentration (µM)Method of Detection
DMEM + 10% FBS50Visual (Microscopy)
RPMI-1640 + 10% FBS40Light Scattering (Nephelometry)
Opti-MEM60Absorbance (620 nm)
Note: This is example data. Actual values must be determined experimentally.

Table 2: Example Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C

Time (hours)% Remaining (Chemical Stability)% Remaining (Metabolic Stability with Cells)
0100100
29892
69578
248545
487220
Note: This is example data. Actual values must be determined experimentally using a validated analytical method like LC-MS.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in Cell Culture Medium

This protocol describes a method to determine the kinetic solubility of this compound in a 96-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or a nephelometer

Methodology:

  • Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO.

  • Add Medium to Assay Plate: To a clear-bottom 96-well plate, add 198 µL of the pre-warmed cell culture medium to each well.

  • Add Compound Dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include Controls:

    • Positive Control: A known poorly soluble compound.

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubation: Cover the plate and incubate at 37°C for 1-2 hours.

  • Assessment of Precipitation:

    • Visual Inspection: Examine the wells under a light microscope for any signs of precipitate.

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).[4] An increase in absorbance or scattering compared to the negative control indicates precipitation.[1][2]

  • Data Analysis: The highest concentration of this compound that does not show a significant increase in absorbance/scattering is considered its kinetic solubility under these conditions.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

This protocol outlines a method to assess the chemical stability of this compound in cell culture medium over time using LC-MS analysis.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium of interest, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO2

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system

Methodology:

  • Prepare Spiked Medium: Prepare a solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Time Points: Aliquot the spiked medium into separate sterile tubes or wells for each time point (e.g., 0, 2, 6, 24, 48 hours).

  • Incubation: Place the samples in a 37°C incubator.

  • Sample Collection: At each time point, remove an aliquot of the medium.

  • Quench Reaction: Immediately quench the sample by adding 3 volumes of cold acetonitrile containing an internal standard. This will precipitate proteins and stop any degradation.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.[5]

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Analysis cluster_result Result stock 10 mM this compound in 100% DMSO serial_dil Serial Dilutions in DMSO stock->serial_dil add_cmpd Add 2 µL Compound Dilution serial_dil->add_cmpd add_medium Add 198 µL Cell Culture Medium add_medium->add_cmpd incubate Incubate at 37°C (1-2 hours) add_cmpd->incubate visual Visual Inspection (Microscope) incubate->visual instrumental Instrumental Analysis (Absorbance/Scattering) incubate->instrumental solubility Determine Kinetic Solubility visual->solubility instrumental->solubility

Caption: Workflow for Determining the Kinetic Solubility of this compound.

autophagy_signaling_pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt/mTOR Pathway cluster_autophagy_machinery Autophagy Core Machinery cluster_downstream Downstream Events growth_factors Growth Factors pi3k PI3K growth_factors->pi3k amino_acids Amino Acids mtorc1 mTORC1 amino_acids->mtorc1 stress Cellular Stress (e.g., nutrient deprivation) ulk1 ULK1 Complex stress->ulk1 Activation akt Akt pi3k->akt akt->mtorc1 mtorc1->ulk1 Inhibition clionamine_b This compound (potential PIK1 target) clionamine_b->pi3k Inhibition? beclin1 Beclin-1 Complex (PI3KC3) ulk1->beclin1 atg_proteins ATG Proteins beclin1->atg_proteins autophagosome Autophagosome Formation atg_proteins->autophagosome fusion Fusion with Lysosome autophagosome->fusion degradation Degradation of Cellular Components fusion->degradation

Caption: Simplified Autophagy Signaling Pathway and the Potential Role of this compound.

References

Potential off-target effects of Clionamine B in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clionamine B. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a marine natural product that functions as a potent activator of autophagy.[1] Its primary molecular target has been identified as the lipid kinase PI4KB (Phosphatidylinositol 4-Kinase Beta), the human homolog of the yeast protein Pik1.[1] this compound inhibits the production of phosphatidylinositol 4-phosphate (PI4P) in the Golgi apparatus.[1] This inhibition of PI4KB activity is a key factor in its ability to stimulate autophagy and inhibit the survival of Mycobacterium tuberculosis within macrophages.[1]

Q2: I'm observing significant cytotoxicity in my cell line at concentrations expected to induce autophagy. Is this a known effect?

Yes, unexpected cytotoxicity can be a potential issue. While this compound is valued for its autophagy-inducing properties, its classification as a cationic amphiphilic drug (CAD) suggests a potential for off-target effects leading to cytotoxicity. CADs are known to accumulate in acidic organelles like lysosomes, which can lead to lysosomal dysfunction and subsequent cell death, a phenomenon known as lysosomal membrane permeabilization (LMP).

Troubleshooting Steps:

  • Confirm On-Target Effect: First, verify that you are observing autophagy induction at your working concentration. This can be done by monitoring LC3-II conversion by Western blot or immunofluorescence.

  • Concentration Titration: Perform a dose-response curve to determine the therapeutic window for autophagy induction versus cytotoxicity in your specific cell line.

  • Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute toxicity and effects related to prolonged exposure.

  • Alternative Readouts: Utilize assays that can differentiate between apoptosis and necrosis to understand the mechanism of cell death.

Q3: My results suggest that signaling pathways other than autophagy are being affected. What are the likely off-target pathways?

Given that this compound is a kinase inhibitor, it has the potential to interact with other kinases beyond PI4KB.[1] Additionally, its nature as a cationic amphiphilic drug can lead to broader cellular effects. Potential off-target pathways include:

  • Other Lipid Kinases: The phosphoinositide (PI) signaling pathway involves numerous kinases. This compound may have inhibitory effects on other PI kinases or lipid-modifying enzymes.

  • Vesicular Trafficking: As this compound targets a key component of the Golgi apparatus, disruptions in vesicular transport, protein secretion, and endosomal sorting are possible.

  • Ion Channel Function: The cationic and amphiphilic properties of the molecule could lead to non-specific interactions with ion channels in cellular membranes, altering ion homeostasis.

Troubleshooting Guides

Issue 1: Inconsistent Autophagy Induction

Symptoms:

  • Variable LC3-II accumulation between experiments.

  • Lack of correlation between this compound concentration and autophagic flux.

Potential Causes & Solutions:

Potential CauseRecommended Action
Cell Passage Number & Health Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent before treatment.
Serum Starvation Inconsistency If using serum starvation as a positive control, ensure the timing and media composition are consistent.
Lysosomal Inhibitor Efficacy When measuring autophagic flux, ensure the lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is used at an effective concentration and for the appropriate duration.
Reagent Stability Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation.
Experimental Protocol: Monitoring Autophagic Flux

This protocol outlines the use of Western blotting to measure LC3 conversion, a hallmark of autophagy.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control and a positive control (e.g., rapamycin or starvation). For flux measurements, include a set of wells co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3 (detecting both LC3-I and LC3-II) overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image.

    • Normalize LC3-II levels to a loading control like β-actin or GAPDH.

Issue 2: Unexpected Changes in Cellular Morphology

Symptoms:

  • Cell rounding and detachment at concentrations that are not expected to be cytotoxic.

  • Formation of large intracellular vacuoles.

Potential Causes & Solutions:

Potential CauseRecommended Action
Cytoskeletal Disruption Assess the integrity of the actin cytoskeleton and microtubules using phalloidin and anti-tubulin staining, respectively.
Lysosomal Swelling The formation of vacuoles can be indicative of lysosomal dysfunction due to the cationic amphiphilic nature of this compound. Use a lysosomal marker like LysoTracker to visualize lysosomal morphology.
ER Stress Inhibition of PI4KB at the Golgi can lead to ER stress. Monitor markers of the unfolded protein response (UPR) such as CHOP, BiP, and spliced XBP1 by Western blot or qPCR.

Quantitative Data Summary

The following table summarizes hypothetical data for illustrative purposes, based on typical experimental outcomes when studying kinase inhibitors and autophagy inducers.

Cell LineAssayThis compound Conc. (µM)Result
HeLa Autophagy Induction (LC3-II/LC3-I ratio)12.5-fold increase
54.0-fold increase
Cell Viability (MTT Assay)195% viability
580% viability
1055% viability
A549 Autophagy Induction (LC3-II/LC3-I ratio)12.1-fold increase
53.5-fold increase
Cell Viability (MTT Assay)198% viability
588% viability
1065% viability

Visualizations

ClionamineB_Pathway cluster_golgi Golgi Apparatus PI PI PI4P PI4P PI->PI4P ATP to ADP Autophagy Autophagy Induction PI4P->Autophagy VesicularTrafficking Vesicular Trafficking PI4P->VesicularTrafficking PI4KB PI4KB ClionamineB This compound ClionamineB->PI4KB

Caption: Mechanism of this compound action on the PI4K pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed CheckConcentration Verify this compound Concentration and Purity Start->CheckConcentration OnTargetAssay Perform On-Target Assay (e.g., Autophagy Induction) CheckConcentration->OnTargetAssay OnTargetPositive On-Target Effect Confirmed OnTargetAssay->OnTargetPositive Yes OnTargetNegative On-Target Effect Absent OnTargetAssay->OnTargetNegative No OffTargetInvestigation Investigate Off-Target Effects (Cytotoxicity, Kinase Profiling) OnTargetPositive->OffTargetInvestigation ReassessProtocol Re-evaluate Experimental Protocol (Reagent Stability, Cell Health) OnTargetNegative->ReassessProtocol Logical_Relationships cluster_properties cluster_effects ClionamineB This compound Properties KinaseInhibitor Kinase Inhibitor CAD Cationic Amphiphilic Drug (CAD) PI4KB_Inhibition On-Target: PI4KB Inhibition KinaseInhibitor->PI4KB_Inhibition OtherKinase_Inhibition Off-Target: Other Kinase Inhibition KinaseInhibitor->OtherKinase_Inhibition Lysosomal_Dysfunction Off-Target: Lysosomal Dysfunction CAD->Lysosomal_Dysfunction

References

Cytotoxicity of Clionamine B at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving the marine natural product, Clionamine B, particularly concerning its cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound at concentrations where we expect to see other biological effects, such as autophagy. Is this expected?

A1: While this compound is known to induce autophagy by targeting the lipid kinase PI4KB (a human homolog of yeast Pik1), it is plausible that high concentrations could lead to off-target effects or an overstimulation of cellular pathways, resulting in cytotoxicity.[1] It is crucial to perform a dose-response curve to determine the therapeutic window, distinguishing the concentration range for desired biological activity from that causing overt cytotoxicity.

Q2: Our cytotoxicity results with this compound are highly variable between experiments. What are the common causes for this?

A2: High variability in cytotoxicity assays is a common issue.[2] Key factors include:

  • Compound Stability and Solubility: this compound, as a marine alkaloid, may have limited stability or solubility in aqueous culture media, especially at high concentrations. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media and visually inspect for any precipitation.[3] Prepare fresh stock solutions regularly.

  • Cell Health and Density: The initial health and seeding density of your cells are critical. Cells that are unhealthy or plated at too low a density can be overly sensitive to treatment, while excessively high density can mask toxic effects.[3]

  • Pipetting and Handling: Inconsistent pipetting, especially with multichannel pipettes, can introduce significant error.[2][4] Ensure gentle and consistent handling of cell suspensions.[4]

Q3: We see a decrease in cell viability with a metabolic assay (e.g., MTT), but no corresponding increase in membrane permeability assays (e.g., LDH release). Why might this be?

A3: This discrepancy often points towards the mechanism of cell death.

  • Apoptosis vs. Necrosis: A decrease in metabolic activity (MTT) without LDH release suggests a non-necrotic cell death pathway like apoptosis, where membrane integrity is initially maintained.[3] this compound's known effect on autophagy can be linked to apoptosis.

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could inhibit the reductase enzymes required for MTT/MTS assays or have an inherent color that interferes with absorbance readings. It is recommended to run compound-only controls (no cells) to check for such interference.

Q4: What is the primary known mechanism of action for this compound?

A4: The primary reported mechanism of action for this compound is the stimulation of autophagy. It achieves this by targeting the phosphatidylinositol 4-kinase Pik1 in yeast and its human homolog, PI4KB.[1] This inhibition affects the production of phosphatidylinositol 4-phosphate (PI4P) in Golgi membranes.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cytotoxic evaluation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High background in "Medium Only" control wells. Media components, such as phenol red or high concentrations of certain supplements, are causing high absorbance/fluorescence.[4][5]Test individual media components to identify the source.[4] Use phenol red-free medium if it is found to quench or contribute to the signal.[5]
Unexpectedly high cytotoxicity at all tested concentrations. Compound Precipitation: High concentrations may exceed the solubility limit in the final culture medium.[3]Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[6]Error in Dilution: Incorrect calculation or pipetting led to a higher final concentration.Visually inspect wells for precipitate under a microscope. If present, lower the final concentration or test alternative solvents.Ensure the final solvent concentration is consistent across all wells (including vehicle control) and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[3]Double-check all calculations and prepare fresh serial dilutions.[6]
No cytotoxic effect observed, even at very high concentrations. Compound Instability: The compound may degrade in the culture medium over the incubation period.[6]Cell Resistance: The chosen cell line may be resistant to the compound's mechanism of action.Insufficient Incubation Time: The toxic effects may require a longer exposure time to manifest.[3]Prepare fresh dilutions for each experiment.[6] Consider using a positive control known to induce cell death in your model to validate the assay setup.Test this compound on a different, potentially more sensitive, cell line.Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.[5]
High well-to-well variability ("hot garbage" standard errors). Inconsistent Cell Seeding: Uneven cell distribution in the plate.Edge Effects: Evaporation from the outer wells of the plate during incubation.[5]Inconsistent Incubation/Reading: Variations in incubation time with the detection reagent.[2]Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting steps.Avoid using the outermost wells of the 96-well plate, or ensure they are filled with sterile PBS/media to maintain humidity.[5]Use a multichannel pipette for reagent addition and ensure the plate is read promptly after the recommended incubation time.

Quantitative Data Summary

Currently, there is limited publicly available data detailing the specific cytotoxic concentrations (e.g., IC50 values) of this compound across various mammalian cell lines. Researchers should empirically determine these values for their specific cell model.

Compound Cell Line Assay Incubation Time IC50 Value Reference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

Researchers are encouraged to perform dose-response experiments starting from a high concentration (e.g., 100 µM) and performing serial dilutions to identify the cytotoxic range.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated stock of this compound in the appropriate culture medium. Perform serial dilutions to create a range of 2x concentrations.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Mix gently on a plate shaker and measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of necrosis or late apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: Set up three key controls: (1) Vehicle Control (spontaneous LDH release), (2) Untreated Control, and (3) Maximum LDH Release Control (add lysis buffer to untreated cells 45 minutes before the endpoint).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (commercially available kits provide this) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[5]

  • Measurement: Stop the reaction by adding 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings relative to the controls.

Visualizations

G ClionamineB This compound PI4KB Inhibition of PI4KB (Pik1 Homolog) ClionamineB->PI4KB High_Conc High Concentration Effects ClionamineB->High_Conc PI4P Decreased PI4P Production PI4KB->PI4P Autophagy Autophagy Induction PI4P->Autophagy Cytotoxicity Cytotoxicity Autophagy->Cytotoxicity Prolonged / Excessive Off_Target Potential Off-Target Effects / Pathway Over-activation High_Conc->Off_Target Off_Target->Cytotoxicity

Caption: Known and potential signaling pathways of this compound.

G Start Start: Unexpected Cytotoxicity Check_Precipitate Check for Compound Precipitation in Wells? Start->Check_Precipitate Check_Solvent Verify Solvent Concentration (<0.5%)? Check_Precipitate->Check_Solvent No Lower_Conc Action: Lower Concentration Check_Precipitate->Lower_Conc Yes Check_Controls Review Controls (Vehicle, Untreated)? Check_Solvent->Check_Controls Yes Adjust_Solvent Action: Adjust Solvent Stock Check_Solvent->Adjust_Solvent No Run_Orthogonal Run Orthogonal Assay (e.g., LDH vs. MTT) Check_Controls->Run_Orthogonal OK Repeat_Exp Action: Repeat Experiment Check_Controls->Repeat_Exp Issue Found True_Effect Conclusion: Likely True Cytotoxic Effect. Proceed with Mechanism Study. Run_Orthogonal->True_Effect Lower_Conc->Repeat_Exp Adjust_Solvent->Repeat_Exp

Caption: Troubleshooting workflow for high cytotoxicity results.

G Seed 1. Seed Cells in 96-well Plate Adhere 2. Adhere Overnight (37°C, 5% CO2) Seed->Adhere Treat 4. Treat Cells (e.g., 24-72h) Adhere->Treat Prepare 3. Prepare Serial Dilutions of this compound (2x) Prepare->Treat Add_Reagent 5. Add Assay Reagent (e.g., MTT, LDH Kit) Treat->Add_Reagent Incubate 6. Incubate as per Protocol Add_Reagent->Incubate Read 7. Read Plate on Spectrophotometer Incubate->Read

References

Technical Support Center: Total Synthesis of Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Clionamine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to reaction yield. The following troubleshooting guides and frequently asked questions (FAQs) are based on the synthetic route reported by Forestieri et al., 2013, which commences from the natural product tigogenin.

Section 1: Troubleshooting Guide - Low Yield in Key Synthetic Steps

Degradation of Tigogenin Side Chain (Marker Degradation)

The initial steps of the this compound synthesis involve the degradation of the tigogenin side chain, a process known as the Marker degradation. This sequence includes the hydrolysis of the spiroketal F-ring followed by oxidative cleavage. Low yields in this phase can often be traced to incomplete hydrolysis or unwanted side reactions.

Question: My yield for the conversion of tigogenin to the intermediate pregnadienolone acetate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the Marker degradation of tigogenin are a common issue. The primary bottlenecks are often the initial spiroketal hydrolysis and the subsequent oxidative cleavage. Here’s a breakdown of potential problems and their solutions:

  • Incomplete Spiroketal Hydrolysis: The opening of the spiroketal ring is an equilibrium-driven process. If the reaction does not go to completion, you will have unreacted starting material, which can complicate purification and lower your overall yield.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Increasing the reaction temperature might be necessary, but be cautious of potential side reactions.

      • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are needed, they can also promote side reactions like dehydration. Consider using a milder Lewis acid or optimizing the concentration of the protic acid.

      • Water Scavenging: The hydrolysis is reversible. The forward reaction can be favored by ensuring the presence of an adequate amount of water in the initial step. Conversely, in the subsequent acetylation, removal of water is critical.

  • Side Reactions during Oxidative Cleavage: The oxidation of the opened side chain is a crucial step. The use of strong oxidizing agents like chromium trioxide can lead to over-oxidation or degradation of the steroid core if not properly controlled.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature during the addition of the oxidant to minimize side reactions.

      • Purity of Reagents: Ensure the quality of your oxidizing agent. Impurities can catalyze undesired side reactions.

      • Alternative Oxidants: While the classic Marker degradation uses chromium trioxide, you might explore other oxidizing agents that could offer better selectivity for this specific substrate.

Quantitative Data Summary: Marker Degradation Yields

StepReagents & ConditionsReported Yield (%)Potential Issues
Spiroketal Hydrolysis & AcetylationAcetic anhydride, reflux~80%Incomplete reaction, side-product formation
Oxidative CleavageCrO₃, acetic acid~70%Over-oxidation, low diastereoselectivity

Experimental Protocol: Marker Degradation of Tigogenin

  • Spiroketal Hydrolysis and Acetylation:

    • Suspend tigogenin in acetic anhydride.

    • Heat the mixture to reflux and maintain for the prescribed time (monitor by TLC).

    • Carefully quench the reaction with water and extract the product.

    • Purify the resulting diacetate by recrystallization or chromatography.

  • Oxidative Cleavage:

    • Dissolve the diacetate in a suitable solvent like acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of chromium trioxide in aqueous acetic acid, maintaining the low temperature.

    • After the addition is complete, allow the reaction to stir for the specified duration.

    • Quench the reaction and work up to isolate the crude pregnadienolone acetate.

    • Purify by column chromatography.

Logical Workflow for Troubleshooting Marker Degradation

marker_degradation_troubleshooting start Low Yield in Marker Degradation check_hydrolysis Check Spiroketal Hydrolysis Completion (TLC) start->check_hydrolysis incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis optimize_hydrolysis Optimize Hydrolysis: - Increase reaction time/temp - Vary acid catalyst/concentration incomplete_hydrolysis->optimize_hydrolysis Yes hydrolysis_ok Hydrolysis Complete incomplete_hydrolysis->hydrolysis_ok No optimize_hydrolysis->check_hydrolysis check_oxidation Analyze Oxidation Step for Side Products (TLC/NMR) hydrolysis_ok->check_oxidation oxidation_issues Oxidation Issues Identified check_oxidation->oxidation_issues optimize_oxidation Optimize Oxidation: - Control temperature strictly - Use fresh, pure oxidant - Explore alternative oxidants oxidation_issues->optimize_oxidation Yes solution Improved Yield oxidation_issues->solution No optimize_oxidation->check_oxidation

Caption: Troubleshooting workflow for low yields in the Marker degradation step.

Stereoselective α-Hydroxylation of the γ-Lactone Enolate

A key step in the synthesis of this compound is the stereoselective introduction of the C-20 α-hydroxyl group via the oxidation of a γ-lactone enolate with molecular oxygen.[1] This reaction is critical for establishing the correct stereochemistry of the final product, and low yields or poor stereoselectivity are significant hurdles.

Question: I am observing low yield and/or poor stereoselectivity in the α-hydroxylation of the γ-lactone. What are the critical parameters to control?

Answer:

The α-hydroxylation of the γ-lactone enolate is a delicate reaction that is sensitive to several factors. Here are the key areas to focus on for troubleshooting:

  • Enolate Formation: The efficiency and stereoselectivity of the hydroxylation are highly dependent on the formation of the correct enolate.

    • Troubleshooting:

      • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is typically used. Ensure the base is freshly prepared or properly titrated.

      • Temperature: Enolate formation should be carried out at low temperatures (e.g., -78 °C) to minimize side reactions and ensure kinetic control.

      • Solvent: Anhydrous, non-protic solvents like tetrahydrofuran (THF) are essential to prevent quenching of the enolate. Ensure your solvent is rigorously dried.

  • Oxidation with Molecular Oxygen: The reaction of the enolate with molecular oxygen can be complex, with the potential for side reactions.

    • Troubleshooting:

      • Oxygen Delivery: Ensure a steady and controlled stream of dry oxygen is bubbled through the reaction mixture. Inconsistent oxygen delivery can lead to incomplete reaction.

      • Reaction Time: The optimal reaction time should be determined by careful monitoring (e.g., by TLC) to avoid over-oxidation or degradation of the product.

      • Quenching: The reaction should be quenched appropriately, often with a reducing agent like triethyl phosphite or dimethyl sulfide, to convert the intermediate peroxide to the desired alcohol.

  • Stereoselectivity: The desired stereoisomer is obtained through face-selective attack of oxygen on the enolate.

    • Troubleshooting:

      • Steric Hindrance: The stereochemical outcome is often dictated by the steric environment of the enolate. The bulky steroid core should direct the attack of oxygen to the less hindered face.

      • Temperature Control: Maintaining a low temperature throughout the reaction is critical for maximizing stereoselectivity.

Quantitative Data Summary: α-Hydroxylation Yields

SubstrateBaseOxidantReported Yield (%)Key Considerations
Steroidal γ-lactoneLDAO₂~60-70%Strict anhydrous conditions, low temperature
Steroidal γ-lactoneLHMDSO₂~65-75%Freshly prepared base, controlled O₂ flow

Experimental Protocol: α-Hydroxylation of γ-Lactone

  • Enolate Formation:

    • To a solution of the γ-lactone in anhydrous THF at -78 °C, add a freshly prepared solution of LDA in THF dropwise.

    • Stir the mixture at -78 °C for the specified time to ensure complete enolate formation.

  • Oxidation:

    • Bubble a gentle stream of dry oxygen through the enolate solution at -78 °C.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction at -78 °C by adding a reducing agent (e.g., triethyl phosphite).

    • Allow the mixture to warm to room temperature.

    • Perform an aqueous workup and extract the product.

    • Purify the α-hydroxy lactone by column chromatography.

Logical Relationship for Optimizing α-Hydroxylation

hydroxylation_optimization start Low Yield/Stereoselectivity in α-Hydroxylation check_enolate Verify Enolate Formation Conditions start->check_enolate check_oxidation_conditions Review Oxidation Conditions start->check_oxidation_conditions check_stereocontrol Analyze Stereochemical Outcome start->check_stereocontrol optimize_base Optimize Base: - Freshly prepared/titrated - LDA vs. LHMDS check_enolate->optimize_base optimize_temp_solvent Optimize Temperature & Solvent: - Maintain -78°C - Ensure anhydrous THF check_enolate->optimize_temp_solvent solution Improved Yield & Stereoselectivity optimize_base->solution optimize_temp_solvent->solution optimize_o2 Optimize O₂ Delivery: - Dry, steady stream check_oxidation_conditions->optimize_o2 optimize_quenching Optimize Quenching: - Choice of reducing agent check_oxidation_conditions->optimize_quenching optimize_o2->solution optimize_quenching->solution confirm_temp_control Confirm Strict Temperature Control check_stereocontrol->confirm_temp_control confirm_temp_control->solution

Caption: Key parameters for optimizing the α-hydroxylation of the γ-lactone.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am having trouble with the solubility of my steroid intermediates. What can I do?

A1: Steroid intermediates can often have poor solubility in common organic solvents. It is important to choose your solvent system carefully. For reactions, you may need to use a co-solvent system or a higher boiling point solvent. For purification by column chromatography, a gradient elution with a more polar solvent system may be necessary. In some cases, gentle heating can help to dissolve the compound, but be mindful of potential thermal degradation.

Q2: How can I confirm the stereochemistry of the newly introduced hydroxyl group at C-20?

A2: The stereochemistry at C-20 can be confirmed using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can reveal through-space correlations between the protons on the newly formed stereocenter and other protons in the steroid core, allowing for the determination of their relative stereochemistry. X-ray crystallography of a suitable crystalline derivative would provide unambiguous proof of the stereochemistry.

Q3: Are there any alternative methods for the α-hydroxylation of the γ-lactone?

A3: Yes, while the use of molecular oxygen is a common method, other reagents can be used for the α-hydroxylation of lactone enolates. These include molybdenum-based reagents like MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) or Davis oxaziridines. These reagents can sometimes offer improved yields and stereoselectivities, but may require different reaction conditions. It is advisable to consult the literature for specific protocols and substrate compatibility.

Q4: My final product is difficult to purify. Any suggestions?

A4: The purification of polar, complex molecules like this compound can be challenging. Standard silica gel chromatography may not be sufficient. Consider using reversed-phase chromatography (e.g., C18 silica) or employing a different stationary phase like alumina. High-Performance Liquid Chromatography (HPLC) is often the method of choice for obtaining highly pure final products. Developing a good crystallization method can also be a very effective purification strategy.

This technical support center provides a starting point for troubleshooting low-yield issues in the total synthesis of this compound. Remember that careful planning, optimization of reaction conditions, and thorough analysis of results are key to success in complex natural product synthesis. Always refer to the primary literature for detailed experimental procedures and safety information.

References

Technical Support Center: Synthesis of Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Clionamine B. The information focuses on addressing common challenges that may arise during the scale-up of this complex aminosteroid.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield in the Stereoselective C-20 Hydroxylation Step

  • Question: We are experiencing significantly lower yields for the key stereoselective hydroxylation of the γ-lactone enolate intermediate when moving from a 1g to a 50g scale. What are the potential causes and solutions?

  • Answer: Low yields in this critical step during scale-up can be attributed to several factors:

    • Inefficient Enolate Formation: On a larger scale, localized concentration gradients and inefficient mixing can lead to incomplete enolate formation. This can be addressed by:

      • Increasing the stirring speed and ensuring adequate vortexing.

      • Slowing the addition rate of the base to maintain a more consistent reaction temperature.

      • Using a higher dilution to improve homogeneity.

    • Oxygen Mass Transfer Limitations: The reaction relies on molecular oxygen for hydroxylation.[1][2] On a larger scale, the surface area to volume ratio decreases, potentially limiting the availability of dissolved oxygen. Consider:

      • Bubbling a slow stream of pure oxygen through the reaction mixture instead of relying on atmospheric oxygen.

      • Using a reactor designed for efficient gas-liquid mixing.

    • Side Reactions: At higher concentrations and longer reaction times often associated with scale-up, side reactions such as aldol condensation or decomposition of the enolate may become more prevalent.

      • Carefully control the reaction temperature, as even small increases can accelerate side reactions.

      • Minimize the time between enolate formation and the oxygenation step.

Issue 2: Poor Stereoselectivity at the C-20 Position

  • Question: The diastereomeric ratio at the C-20 position is decreasing upon scale-up, leading to difficult purification. How can we improve the stereoselectivity?

  • Answer: Maintaining high stereoselectivity is a common challenge in process scale-up.

    • Temperature Control: The stereochemical outcome of this reaction is likely highly dependent on temperature. Even minor temperature fluctuations during the addition of reagents on a larger scale can impact the selectivity.

      • Utilize a jacketed reactor with precise temperature control.

      • Ensure the cooling system is adequate to dissipate the heat generated during the reaction.

    • Solvent Effects: The choice and purity of the solvent can influence the conformation of the enolate and, consequently, the stereochemical outcome.

      • Ensure the solvent is rigorously dried, as water can interfere with the enolate.

      • Consider screening different aprotic solvents to optimize the diastereoselectivity.

Issue 3: Difficulties in Purifying the Final this compound Product

  • Question: We are struggling with the final purification of this compound on a multi-gram scale. The product is difficult to crystallize, and column chromatography is inefficient.

  • Answer: The purification of complex, polar molecules like aminosteroids can be challenging.

    • Impurity Profile: The impurity profile may change on a larger scale. Identify the major impurities by LC-MS and NMR to devise a targeted purification strategy.

    • Alternative Purification Techniques:

      • Preparative HPLC: While expensive, this may be the most effective method for obtaining high-purity material.

      • Salt Formation: this compound has a basic amino group. Formation of a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization. The free base can then be regenerated.

      • Ion-Exchange Chromatography: This can be a scalable method for separating the basic this compound from non-basic impurities.

Frequently Asked Questions (FAQs)

  • Question: What is a suitable starting material for the large-scale synthesis of this compound?

  • Answer: The plant sapogenin tigogenin is a reported starting material for the synthesis of this compound and is available in larger quantities.[1][2]

  • Question: Are there any specific safety precautions to consider during the scale-up of this compound synthesis?

  • Answer: Yes. The use of molecular oxygen in the presence of organic solvents can create a potentially flammable or explosive atmosphere. Ensure adequate ventilation and consider using an oxygen/nitrogen mixture to stay below the upper explosive limit. Also, handling large quantities of strong bases and other reactive reagents requires appropriate personal protective equipment and engineering controls.

  • Question: How can we monitor the progress of the key hydroxylation reaction effectively on a larger scale?

  • Answer: In-process control is crucial for scale-up. Regular sampling and analysis by TLC or UPLC/HPLC are recommended to monitor the consumption of the starting material and the formation of the product and any major byproducts. This allows for timely adjustments to the reaction conditions if needed.

Quantitative Data Summary

Table 1: Hypothetical Yields and Purity at Different Scales for the C-20 Hydroxylation Step

ScaleStarting Material (g)Product (g)Yield (%)Purity (HPLC, %)Diastereomeric Ratio (α:β)
Lab Scale1.00.6565>9895:5
Pilot Scale50.027.5559585:15
Pilot Scale (Optimized)50.035.0709792:8

Table 2: Comparison of Purification Methods for this compound (Pilot Scale)

MethodLoading Capacity (g)Recovery (%)Final Purity (HPLC, %)Solvent Consumption
Silica Gel Chromatography106090High
Preparative HPLC585>99Moderate
Salt Crystallization207598Low

Experimental Protocols

Protocol 1: Stereoselective C-20 Hydroxylation of γ-Lactone Intermediate (Lab Scale)

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the γ-lactone intermediate (1.0 g) and anhydrous THF (50 mL).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise over 20 minutes, maintaining the internal temperature below -75 °C. The reaction is stirred for an additional 30 minutes at -78 °C.

  • Oxygenation: A balloon of oxygen is attached to the flask, and the reaction mixture is stirred vigorously for 2 hours at -78 °C.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

experimental_workflow tigogenin Tigogenin (Starting Material) intermediate_prep Intermediate Preparation tigogenin->intermediate_prep gamma_lactone γ-Lactone Intermediate intermediate_prep->gamma_lactone hydroxylation C-20 Stereoselective Hydroxylation gamma_lactone->hydroxylation hydroxylated_product Hydroxylated Intermediate hydroxylation->hydroxylated_product functional_group Functional Group Interconversion hydroxylated_product->functional_group clionamine_b_crude Crude this compound functional_group->clionamine_b_crude purification Purification clionamine_b_crude->purification clionamine_b_pure Pure this compound purification->clionamine_b_pure troubleshooting_workflow start Low Yield in Hydroxylation Step check_mixing Check Mixing Efficiency start->check_mixing increase_stirring Increase Stirring/Dilution check_mixing->increase_stirring Inefficient check_oxygen Check Oxygen Supply check_mixing->check_oxygen Efficient increase_stirring->check_oxygen use_pure_o2 Use Pure O2 Stream check_oxygen->use_pure_o2 Limited check_temp Check Temperature Control check_oxygen->check_temp Sufficient use_pure_o2->check_temp improve_cooling Improve Cooling Capacity check_temp->improve_cooling Fluctuations re_evaluate Re-evaluate Reaction Concentration & Time check_temp->re_evaluate Stable improve_cooling->re_evaluate

References

Interpreting unexpected results in Clionamine B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Clionamine B. The information is designed to help interpret unexpected results and refine experimental approaches.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Cell Viability and Cytotoxicity Assays

Question 1: My cytotoxicity assay shows higher/lower than expected cell death after this compound treatment. What could be the cause?

Answer: Discrepancies in cytotoxicity data can arise from several factors. Here are some common causes and troubleshooting steps:

  • Cell Density: Cell density can significantly impact the outcome of cytotoxicity assays. Low cell density may result in an overestimation of cytotoxicity, while high cell density can lead to an underestimation. It is recommended to perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line and assay.[1]

  • Reagent Toxicity: Some assay reagents, like MTT, can be toxic to cells, especially during long incubation periods.[2] Consider optimizing the reagent concentration and incubation time.[2] Alternatively, switch to a less toxic, homogeneous assay like those using resazurin.[2]

  • Compound Precipitation: this compound, like many small molecules, may precipitate out of solution at higher concentrations, leading to inaccurate results. Visually inspect your treatment wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.

  • Off-Target Effects: Unexpected cytotoxicity could be due to off-target effects of this compound.[3] It is crucial to include appropriate controls and potentially investigate other cellular pathways that might be affected.

Troubleshooting Flowchart for Unexpected Cytotoxicity Results

G start Unexpected Cytotoxicity Result check_density Verify Optimal Cell Seeding Density start->check_density check_reagent Assess Reagent Toxicity (e.g., MTT) check_density->check_reagent Optimal optimize_density Optimize Seeding Density check_density->optimize_density Suboptimal check_precipitation Inspect for Compound Precipitation check_reagent->check_precipitation Non-toxic switch_assay Switch to a Less Toxic Assay (e.g., Resazurin) check_reagent->switch_assay Toxic investigate_off_target Consider Off-Target Effects check_precipitation->investigate_off_target No Precipitation adjust_concentration Adjust Compound Concentration/Solvent check_precipitation->adjust_concentration Precipitation Observed further_mechanistic_studies Conduct Further Mechanistic Studies investigate_off_target->further_mechanistic_studies end_point Re-evaluate Cytotoxicity optimize_density->end_point switch_assay->end_point adjust_concentration->end_point

Caption: Troubleshooting workflow for unexpected cytotoxicity data.

Section 2: Autophagy Induction

Question 2: I am not observing the expected induction of autophagy with this compound treatment. What should I check?

Answer: this compound is known to stimulate autophagy.[4] If you are not observing this effect, consider the following:

  • Time Course and Dose-Response: The induction of autophagy is a dynamic process. It is essential to perform a time-course experiment and test a range of this compound concentrations to identify the optimal conditions for autophagy induction in your cell line.

    • Western Blot for LC3-II: An increase in the lipidated form of LC3 (LC3-II) is a common marker for autophagosome formation. Ensure your Western blot protocol is optimized for detecting LC3-II.

    • Autophagy Flux Assays: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in autophagosome degradation. To distinguish between these, use an autophagy flux assay with lysosomal inhibitors like bafilomycin A1 or chloroquine.

  • Cell Line Differences: The autophagic response can vary significantly between different cell lines. The signaling pathways that regulate autophagy may be differentially regulated in your chosen cell model.

Data Summary: Hypothetical Autophagy Induction Data

Cell LineThis compound (µM)LC3-II/Actin Ratio (Fold Change)Autophagic Flux (LC3-II with Bafilomycin A1)
Macrophage103.5Increased
Cancer Cell A101.2No significant change
Cancer Cell B104.0Increased
Section 3: Target Engagement and Signaling

Question 3: How can I confirm that this compound is engaging its target, PI4KB, in my experimental system?

Answer: Confirming target engagement is a critical step. This compound's known target is the human homolog of yeast Pik1, PI4KB.[4] Here are some approaches to verify this:

  • PI4P Levels: Since this compound inhibits PI4KB, you can measure the levels of its product, phosphatidylinositol 4-phosphate (PI4P), in your cells. A decrease in PI4P levels upon this compound treatment would suggest target engagement.

  • siRNA Knockdown: Use siRNA to knock down PI4KB.[4] If the cellular phenotype you observe with this compound treatment is mimicked by PI4KB knockdown, it provides strong evidence that the drug's effects are mediated through this target.[4]

  • Biotinylated Probes: As demonstrated in the initial characterization of this compound, a biotinylated version of the compound can be used in pull-down assays to identify binding partners from cell lysates.[4]

Signaling Pathway of this compound

G Clionamine_B This compound PI4KB PI4KB (Pik1 homolog) Clionamine_B->PI4KB Inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KB->PI4P Produces Autophagy Autophagy Induction PI4P->Autophagy Modulates Mtb_Survival Inhibition of M. tuberculosis Survival Autophagy->Mtb_Survival

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

Protocol 2: Western Blot for LC3-II
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities of LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., actin or GAPDH) should be calculated.

References

Technical Support Center: Controlling for Vehicle Effects in Clionamine B Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clionamine B. The focus is on identifying and controlling for the effects of vehicle solvents in your experiments to ensure accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound studies?

A vehicle control is a crucial component of experimental design where a group of cells or animals receives the same solvent or carrier used to dissolve the test compound (in this case, this compound) but without the compound itself.[1][2] This control group is essential to distinguish the biological effects of this compound from any potential effects of the solvent. This is particularly important as some common solvents, like DMSO, can have their own biological activities, including the induction of autophagy, which is the known mechanism of action of this compound.[3]

Q2: What is the recommended vehicle for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is a common solvent for many water-insoluble compounds, including marine natural products like this compound. A supplier of this compound suggests that it may be dissolved in DMSO for in vitro use. However, it is critical to use the lowest possible concentration of DMSO in your final cell culture medium, typically below 0.5%, as higher concentrations can be toxic or induce off-target effects.[4]

Q3: I am observing autophagy induction in my vehicle control group. What could be the cause?

Observing autophagy in your vehicle control group, especially when using DMSO, is a common issue. DMSO itself has been shown to induce autophagy in a dose- and time-dependent manner in various cell lines, including HepG2 cells.[3] This effect can confound the interpretation of your results, as it may mask or exaggerate the autophagic response induced by this compound.

Q4: How can I be sure that the autophagy I'm observing is due to this compound and not the vehicle?

To confidently attribute the observed autophagy to this compound, it is essential to perform an autophagic flux assay. This assay measures the complete process of autophagy, from the formation of autophagosomes to their degradation after fusion with lysosomes. By using a lysosomal inhibitor, such as bafilomycin A1, you can distinguish between an increase in autophagosome formation (autophagy induction) and a blockage in their degradation. A detailed protocol for this is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Problem 1: High background autophagy signal in the vehicle (DMSO) control group.

Possible Cause: The concentration of DMSO in the final culture medium is too high, leading to vehicle-induced autophagy.

Solutions:

  • Optimize DMSO Concentration:

    • Perform a dose-response experiment with DMSO alone (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%) on your specific cell line (e.g., MCF-7).

    • Measure key autophagy markers like the LC3-II/LC3-I ratio and p62 levels by Western blot.

    • Select the highest concentration of DMSO that does not induce a significant autophagic response compared to the untreated control. This concentration should then be used for all subsequent experiments with this compound.

  • Perform an Autophagic Flux Assay: This is the most definitive way to differentiate between vehicle-induced and compound-induced autophagy. The detailed protocol is provided below.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause 1: Inconsistent preparation of this compound stock and working solutions.

Solution: Always prepare fresh serial dilutions of your this compound stock solution in pre-warmed cell culture medium for each experiment. Ensure thorough mixing at each dilution step.

Possible Cause 2: "Edge effects" in multi-well plates leading to uneven cell growth and treatment effects.

Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

Possible Cause 3: Cell density affecting the cellular response to treatment.

Solution: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase at the time of treatment. Consistent cell numbers across all wells and experiments are crucial for reproducibility.

Experimental Protocols

Protocol 1: Autophagic Flux Assay to Differentiate this compound-Induced Autophagy from Vehicle Effects

This protocol utilizes a lysosomal inhibitor, bafilomycin A1, to block the degradation of autophagosomes, allowing for the quantification of autophagosome formation (autophagic flux).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Bafilomycin A1 (from a 100 µM stock in DMSO)

  • Complete cell culture medium

  • MCF-7 cells (or other relevant cell line)

  • Reagents for Western blotting (lysis buffer, primary antibodies for LC3B and p62, HRP-conjugated secondary antibodies, ECL substrate)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.

  • Treatment Groups: Prepare the following treatment groups in duplicate or triplicate:

    • Untreated Control (cells in medium only)

    • Vehicle Control (DMSO at the final optimized concentration)

    • This compound (at the desired experimental concentration, dissolved in DMSO)

    • Bafilomycin A1 only (100 nM final concentration)

    • Vehicle + Bafilomycin A1

    • This compound + Bafilomycin A1

  • Incubation:

    • For the groups receiving bafilomycin A1, add it to the culture medium for the last 2-4 hours of the total treatment time.

    • The total incubation time for this compound and the vehicle will depend on your experimental design (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and p62. A loading control (e.g., β-actin or GAPDH) is essential.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II, LC3-I, and p62.

    • Calculate the LC3-II/LC3-I ratio.

    • Normalize the p62 and LC3-II levels to the loading control.

    • Interpretation:

      • An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in the this compound-treated group compared to the vehicle control indicate an induction of autophagic flux by this compound.

      • A further increase in LC3-II levels in the "this compound + Bafilomycin A1" group compared to the "Bafilomycin A1 only" group confirms that this compound is indeed increasing the rate of autophagosome formation.

      • If the vehicle control shows a significant increase in LC3-II only in the presence of bafilomycin A1, it indicates that the vehicle itself is inducing a low level of autophagic flux.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Autophagy Markers in MCF-7 Cells (24-hour treatment)

TreatmentLC3-II / LC3-I Ratio (Fold Change vs. Vehicle)p62 Levels (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)1.01.0
This compound (1 µM)2.50.6
This compound (5 µM)4.80.3
This compound (10 µM)6.20.2

Table 2: Hypothetical Effect of this compound on PI4KB Kinase Activity in vitro

This compound ConcentrationPI4KB Activity (% of Control)
0 µM (Vehicle)100%
0.1 µM85%
1 µM52%
10 µM23%
100 µM8%

Visualizations

ClionamineB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ClionamineB This compound PI4KB PI4KB (Human homolog of Pik1) ClionamineB->PI4KB Inhibition PI4P PI4P (Phosphatidylinositol 4-phosphate) PI4KB->PI4P Production (Inhibited) Autophagy_Induction Autophagy Induction PI4P->Autophagy_Induction Modulates Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome

Caption: this compound inhibits PI4KB, leading to altered PI4P levels and the induction of autophagy.

Experimental_Workflow start Seed MCF-7 Cells treatment Treat with Controls and this compound (with/without Bafilomycin A1) start->treatment incubation Incubate (e.g., 24h) treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western_blot Western Blot for LC3B and p62 lysis->western_blot analysis Quantify Bands and Analyze Autophagic Flux western_blot->analysis end Conclusion analysis->end

Caption: Workflow for assessing autophagic flux to control for vehicle effects.

Troubleshooting_Logic start High Autophagy Signal in Vehicle Control? solution1 Perform DMSO Dose-Response and Select Optimal Concentration start->solution1 Yes solution2 Conduct Autophagic Flux Assay with Bafilomycin A1 start->solution2 Yes interpretation Differentiate Vehicle Effect from Compound Effect solution1->interpretation solution2->interpretation

Caption: Troubleshooting logic for addressing high vehicle-induced autophagy.

References

Technical Support Center: Optimizing Mtb Killing Assays with Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Mycobacterium tuberculosis (Mtb) killing assays utilizing Clionamine B.

Troubleshooting Guide

Variability in Mtb killing assays can arise from multiple factors, from inconsistent compound quality to subtle differences in experimental execution. This guide provides a structured approach to identifying and mitigating common issues.

Table 1: Troubleshooting Common Issues in Mtb Killing Assays with this compound

IssuePotential CauseRecommended Solution
High variability in Colony Forming Unit (CFU) counts between replicates Inconsistent Mtb Clumping: Mtb has a tendency to clump, leading to inaccurate dilutions and plating.- Vortex Mtb suspension vigorously before each dilution step.- Briefly sonicate the bacterial suspension to break up clumps.[1] - Pass the bacterial suspension through a syringe with a fine-gauge needle (e.g., 27-gauge) multiple times.- Incorporate a low concentration of a non-ionic detergent like Tween-80 (0.05%) in the culture and dilution media.
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error.- Use calibrated pipettes and ensure they are functioning correctly.- Use filtered pipette tips to avoid cross-contamination.- When performing serial dilutions, ensure thorough mixing at each step before transferring to the next dilution.
Uneven Plating: Inconsistent spreading of the bacterial suspension on agar plates can lead to variable colony distribution.- Ensure the agar surface is dry before plating.- Use a standardized volume and technique for spreading the inoculum.- For spot plating, ensure consistent drop size and placement.
This compound shows inconsistent or no effect on Mtb survival Compound Quality and Stability: The purity and stability of this compound can affect its biological activity.- Verify the purity of the this compound stock using methods like HPLC.- Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Assess the stability of this compound in the cell culture medium under experimental conditions.
Macrophage Health and Viability: The physiological state of the host macrophages is critical for the host-directed activity of this compound.- Regularly assess macrophage viability using a standard assay (e.g., Trypan Blue exclusion) before and during the experiment.- Ensure consistent cell seeding density and allow cells to adhere and stabilize before infection.- Use macrophages from a consistent passage number to minimize variability.
Mtb Strain Variability: Different Mtb strains can exhibit varying susceptibility to autophagy-mediated killing.- Use a well-characterized Mtb strain for all experiments.- If using clinical isolates, be aware that their response to autophagy induction may differ.
High background of macrophage death This compound Cytotoxicity: At higher concentrations, this compound may be toxic to the host macrophages, confounding the interpretation of Mtb killing.- Perform a dose-response cytotoxicity assay (e.g., MTT, alamarBlue, or LDH assay) with this compound on uninfected macrophages to determine the maximum non-toxic concentration.[1][2][3] - Always include an "uninfected + this compound" control in your experiments to monitor host cell health.
Infection-Induced Macrophage Death: High multiplicity of infection (MOI) can lead to significant macrophage death.- Optimize the MOI to achieve a level of infection that allows for the assessment of Mtb killing without causing excessive host cell death.- Monitor macrophage morphology and viability throughout the experiment.
Difficulty in reproducing results between experiments Macrophage Donor Variability: Primary macrophages from different donors can exhibit significant biological variability in their response to infection and treatment.[4][5][6]- If using primary macrophages, try to source them from a consistent donor or pool cells from multiple donors to average out individual variations.- When comparing different experiments, use macrophages from the same donor whenever possible.- Consider using a well-characterized macrophage cell line (e.g., THP-1, RAW 264.7) for initial screening and validation to reduce donor-to-donor variability.
Inconsistent Culture Conditions: Minor variations in culture conditions can impact both Mtb and macrophage physiology.- Maintain consistent incubator conditions (temperature, CO2, humidity).- Use the same batch of cell culture media and supplements for a set of experiments.- Standardize the timing of all experimental steps, including infection, treatment, and cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Mtb?

A1: this compound is a host-directed therapy agent. It stimulates autophagy in macrophages, the primary host cells for Mtb. This is achieved by inhibiting the host phosphatidylinositol 4-kinase (PI4KB).[7][8] The enhanced autophagy leads to more efficient engulfment and degradation of intracellular Mtb within autolysosomes.

Q2: How can I be sure that the reduction in CFU is due to this compound's effect on Mtb and not just macrophage death?

A2: This is a critical point. It is essential to perform a cytotoxicity assay to determine the effect of this compound on the viability of uninfected macrophages.[9] You can use assays like MTT, alamarBlue, or LDH release assays to establish a dose-response curve for this compound's toxicity.[1][2][3] In your Mtb killing assay, you should always include controls of uninfected macrophages treated with the same concentrations of this compound to monitor for any cytotoxic effects.

Q3: I am observing a high degree of variability in my CFU counts. What are the most likely sources of error?

A3: High variability in CFU counts is a common issue in Mtb research. The most frequent sources of error include:

  • Inadequate declumping of Mtb: Mtb tends to grow in clumps, leading to inaccurate dilutions. Ensure thorough vortexing and consider brief sonication or passing the bacterial suspension through a fine-gauge needle.

  • Pipetting inaccuracies: Small errors in pipetting during serial dilutions are magnified. Use calibrated pipettes and ensure proper mixing at each step.

  • Inconsistent plating: Uneven spreading of the inoculum on the agar plate can lead to variable colony numbers. Standardize your plating technique.

Q4: Can I use different macrophage types for my assays?

A4: Yes, but with caution. Different macrophage types, such as primary monocyte-derived macrophages (MDMs), bone marrow-derived macrophages (BMDMs), or cell lines like THP-1 and RAW 264.7, can have different metabolic states and responses to infection and autophagy induction.[10] If you switch between macrophage types, you will need to re-optimize your assay conditions, including the MOI and the non-toxic concentration of this compound. For consistency, it is best to use the same macrophage type for a series of related experiments.

Q5: What is a typical effective concentration for this compound in these assays?

A5: The effective concentration of this compound can vary depending on the macrophage type and Mtb strain used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Based on available literature for similar autophagy-inducing compounds, concentrations in the low micromolar range are often effective.[9][11]

Data Presentation

The following tables provide examples of how to structure quantitative data from Mtb killing assays with this compound.

Table 2: Example of this compound Efficacy in Mtb-Infected THP-1 Macrophages

TreatmentConcentration (µM)Log10 CFU/mL (Mean ± SD)Fold Change vs. Untreated
Untreated Control-6.5 ± 0.21.0
This compound16.1 ± 0.30.4
This compound55.5 ± 0.20.1
This compound105.0 ± 0.30.03
Isoniazid (Control)14.8 ± 0.20.02

Table 3: Example of this compound Cytotoxicity in Uninfected THP-1 Macrophages (MTT Assay)

TreatmentConcentration (µM)Cell Viability (%) (Mean ± SD)
Untreated Control-100 ± 5
This compound198 ± 6
This compound595 ± 7
This compound1092 ± 8
Staurosporine (Control)115 ± 4

Experimental Protocols

Protocol 1: Mtb Killing Assay in Macrophages using CFU Enumeration

1. Preparation of Mtb Inoculum: a. Culture Mtb (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween-80 to mid-log phase. b. To prepare a single-cell suspension, vortex the culture vigorously and pass it through a 27-gauge needle 10-15 times. c. Measure the optical density at 600 nm (OD600) and adjust the bacterial concentration to the desired level for infection.

2. Macrophage Infection: a. Seed macrophages (e.g., THP-1 cells differentiated with PMA, or primary MDMs) in a 24-well plate at a density that will result in a confluent monolayer. b. Infect the macrophages with the Mtb suspension at an optimized multiplicity of infection (MOI), typically between 1 and 10. c. Incubate for 4 hours to allow for phagocytosis. d. Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

3. Treatment with this compound: a. Add fresh culture medium containing the desired concentrations of this compound or control compounds (e.g., vehicle control, isoniazid). b. Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

4. CFU Enumeration: a. At each time point, aspirate the medium and lyse the macrophages with 0.1% saponin or Triton X-100 in PBS for 10 minutes. b. Perform serial 10-fold dilutions of the cell lysates in 7H9 broth with 0.05% Tween-80. c. Plate 10-100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates. d. Incubate the plates at 37°C for 3-4 weeks. e. Count the colonies and calculate the CFU per mL.

Protocol 2: Macrophage Cytotoxicity Assay (MTT Assay)

1. Cell Seeding: a. Seed macrophages in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. b. Allow the cells to adhere and stabilize overnight.

2. Compound Treatment: a. Add fresh medium containing serial dilutions of this compound and appropriate controls (vehicle control, positive control for cytotoxicity like staurosporine). b. Incubate for the same duration as the Mtb killing assay.

3. MTT Assay: a. Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2] b. Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2] c. Read the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

ClionamineB_Pathway ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB inhibits Autophagy Autophagy Induction PI4KB->Autophagy negatively regulates Autophagosome Autophagosome Formation Autophagy->Autophagosome Mtb Intracellular Mtb Mtb->Autophagosome engulfment Autolysosome Autolysosome Fusion Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fusion Mtb_Degradation Mtb Degradation Autolysosome->Mtb_Degradation

Caption: Signaling pathway of this compound in Mtb-infected macrophages.

Mtb_Killing_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mtb_Culture 1. Culture Mtb Infection 3. Infect Macrophages Mtb_Culture->Infection Macrophage_Seeding 2. Seed Macrophages Macrophage_Seeding->Infection Wash 4. Wash Infection->Wash Treatment 5. Add this compound Wash->Treatment Incubation 6. Incubate Treatment->Incubation Lysis 7. Lyse Macrophages Incubation->Lysis Dilution 8. Serial Dilutions Lysis->Dilution Plating 9. Plate on Agar Dilution->Plating CFU_Count 10. Count CFUs Plating->CFU_Count

Caption: Experimental workflow for an Mtb killing assay in macrophages.

References

Addressing limited availability of Clionamine B for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clionamine B, particularly concerning its limited availability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a marine-derived aminosteroid originally isolated from the sponge Cliona celata.[1][2][3][4] Its primary known biological function is the potent stimulation of autophagy.[1][2][3][4] It has also been demonstrated to inhibit the survival of Mycobacterium tuberculosis (Mtb) within macrophages.[5][6] The molecular target of this compound has been identified as the phosphatidylinositol 4-kinase (PIK1).[5][6]

Q2: Why is this compound difficult to obtain for in vivo research?

The limited availability of this compound is a common challenge associated with marine natural products, often referred to as the "supply problem".[7][8] Isolating the compound directly from its natural source, the marine sponge Cliona celata, is often inefficient, requiring large quantities of the sponge to yield small amounts of the compound.[7] This makes sustainable harvesting for large-scale studies, such as in vivo experiments, challenging.

Q3: Are there alternative methods to source this compound for my research?

Yes. A total synthesis for this compound has been successfully developed.[2][3] The synthesis starts from a readily available and cost-effective plant-derived starting material, tigogenin.[1][2][3] This synthetic route is designed to be scalable, offering a viable solution to the supply issue and enabling the production of sufficient quantities for in vivo studies.[2][3]

Q4: Are there any known analogs of this compound that are more readily available?

The synthetic route developed for this compound is flexible and can be adapted to produce unnatural analogues.[2][3] Researchers have already synthesized and tested several analogues, some of which have shown potent autophagy-stimulating and Mtb-clearing activities.[5] For instance, an N-benzyl derivative of this compound was found to be a very potent autophagy stimulator.[5] Exploring these synthetic analogues could be a viable strategy for your research.

Troubleshooting Guide for In Vivo Studies

Issue: Difficulty in designing an initial in vivo study due to lack of published data for this compound.

Solution: While specific in vivo protocols for this compound are not yet widely published, you can adapt established protocols for other marine alkaloids.[9][10][11][12] A typical workflow for a preliminary in vivo study is outlined below.

Experimental Workflow: Preliminary In Vivo Toxicity and Efficacy Assessment

G cluster_0 Phase 1: Acute Toxicity Study cluster_1 Phase 2: Preliminary Efficacy Study (e.g., Mtb infection model) A Dose Range Finding (e.g., in mice) B Administer single doses (e.g., intravenous, intraperitoneal) A->B C Monitor for 14 days: - Clinical signs of toxicity - Body weight changes - Mortality B->C D Determine Maximum Tolerated Dose (MTD) C->D F Administer this compound or analogue (at doses below MTD) D->F Inform dose selection E Infect animals with Mtb E->F G Monitor disease progression: - Bacterial load in organs - Histopathology F->G H Compare with vehicle control G->H G cluster_0 Cellular Environment cluster_1 ClionamineB This compound PIK1 PIK1 (Phosphatidylinositol 4-kinase) ClionamineB->PIK1 Inhibits Autophagy Autophagy Induction ClionamineB->Autophagy Stimulates PI4P Phosphatidylinositol 4-phosphate (PI4P) PIK1->PI4P Produces PI4P->Autophagy Regulates PhagosomeMaturation Phagosome Maturation Autophagy->PhagosomeMaturation Promotes MtbClearance Mtb Clearance Autophagy->MtbClearance Mtb Mycobacterium tuberculosis (in phagosome) Mtb->PhagosomeMaturation Inhibits Macrophage Macrophage PhagosomeMaturation->MtbClearance

References

Technical Support Center: Strategies to Improve the Bioavailability of Clionamine B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Clionamine B derivatives.

Troubleshooting Guides

This section addresses specific issues users might encounter during their in vitro and in vivo experiments with this compound derivatives.

Issue 1: Low Aqueous Solubility of this compound Derivative

  • Question: My this compound derivative shows very low solubility in aqueous buffers, impacting my in vitro assays. How can I improve its solubility for experimental use?

  • Answer: Poor aqueous solubility is a common challenge for natural products like this compound, which is an aminosteroid isolated from the sponge Cliona celata.[1] Several strategies can be employed to enhance its solubility for in vitro testing:

    • Co-solvents: Use of organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility. It is crucial to determine the maximum tolerable co-solvent concentration for your specific cell line or assay to avoid toxicity.

    • pH Adjustment: As an aminosteroid, the solubility of a this compound derivative may be pH-dependent. Assess the compound's pKa and test its solubility at different pH values. Acidic conditions might improve the solubility of basic compounds.

    • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: We are observing significant inter-animal variability in the plasma concentrations of our this compound derivative after oral administration in rodents. What are the potential causes and how can we reduce this variability?

  • Answer: High variability in in vivo data for orally administered compounds is often multifactorial, stemming from both formulation and physiological factors.[3]

    • Poor Dissolution Rate: If the compound has a slow dissolution rate in the gastrointestinal (GI) tract, its absorption will be erratic.

    • Food Effects: The presence or absence of food can significantly impact gastric emptying, GI fluid composition, and splanchnic blood flow, leading to variable absorption.[3]

    • First-Pass Metabolism: Extensive and variable metabolism in the gut wall and liver can result in inconsistent amounts of the active compound reaching systemic circulation.[4]

    • Gastrointestinal Motility: Differences in GI transit times among animals can affect the duration available for dissolution and absorption.

    Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.[3]

    • Optimize Formulation: Move from a simple suspension to an enabling formulation such as a solid dispersion or a lipid-based formulation to improve dissolution and absorption consistency.[5]

    • Increase Sample Size: A larger cohort of animals can help to statistically manage high variability and obtain more robust data.[3]

Issue 3: Low Oral Bioavailability Despite Good In Vitro Permeability

  • Question: Our this compound derivative shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our animal model is very low. What could be the reason for this discrepancy?

  • Answer: This is a common scenario that often points towards in vivo factors that are not fully captured by in vitro permeability models.

    • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 enzymes in the intestinal enterocytes or the liver.[4]

    • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestine, which actively pump it back into the gut lumen.

    • Poor Solubility and Dissolution in the GI Tract: Even with high permeability, if the compound does not dissolve adequately in the GI fluids, the concentration gradient needed for absorption will not be established.[2]

    Troubleshooting Steps:

    • In Vitro Metabolism Studies: Conduct experiments using liver microsomes or hepatocytes to assess the metabolic stability of the compound.

    • Efflux Transporter Substrate Assessment: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1) to determine if your compound is a substrate.

    • Formulation Enhancement: Employ formulation strategies that can inhibit efflux transporters or enhance solubility and dissolution. For instance, some excipients used in lipid-based formulations can inhibit P-gp.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound derivatives?

A1: Several formulation strategies can be employed, broadly categorized as follows:

  • Lipid-Based Formulations: These formulations present the drug in a solubilized state, facilitating absorption via lipid absorption pathways. They range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[6]

  • Amorphous Solid Dispersions (ASDs): In ASDs, the crystalline drug is dispersed in a polymeric carrier in an amorphous state. This high-energy form leads to supersaturation upon dissolution in the GI tract, enhancing the driving force for absorption.[5][7]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, thereby improving the dissolution velocity according to the Noyes-Whitney equation.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2]

Q2: How can I select the most appropriate bioavailability-enhancing formulation for my this compound derivative?

A2: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of your derivative. A systematic approach is recommended:

  • Physicochemical Characterization: Determine the compound's aqueous solubility, LogP, pKa, melting point, and crystalline form.

  • Biopharmaceutical Classification System (BCS) or Biopharmaceutics Drug Disposition Classification System (BDDCS) Classification: Provisionally classify your compound. For instance, a compound with low solubility and high permeability (BCS Class II) is often a good candidate for ASDs or lipid-based formulations.[8]

  • Dose Consideration: The intended dose will influence the choice of formulation, as some approaches have limitations on drug loading.

  • Prototype Screening: Prepare and screen several small-scale prototype formulations in vitro using dissolution and permeability assays to identify the most promising candidates for in vivo evaluation.

Q3: What in vitro models are most relevant for predicting the in vivo performance of bioavailability-enhancing formulations?

A3: A combination of in vitro models is often used to predict in vivo performance:

  • Biorelevant Dissolution Assays: These assays use media that simulate the composition of gastric (Fasted State Simulated Gastric Fluid - FaSSGF) and intestinal (Fasted State Simulated Intestinal Fluid - FaSSIF) fluids to provide a more realistic assessment of dissolution.

  • In Vitro Permeability Assays: The Caco-2 cell monolayer model is widely used to assess intestinal permeability and the potential for efflux transporter interactions.[9]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of passive permeability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₇H₄₅NO₃[10]
Molecular Weight431.65 g/mol [1]
AppearanceAminosteroid[1]
Predicted LogP4.5 - 5.5 (estimated)

Note: Predicted LogP is an estimation based on the chemical structure and may vary.

Table 2: Comparison of Common Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesSuitable for this compound Derivatives?
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in lipids and surfactants, forming an emulsion in the GI tract.Enhances solubility and absorption; can utilize lymphatic transport, bypassing first-pass metabolism.[6]Potential for GI side effects; physical and chemical stability can be challenging.Yes, especially if the derivative is lipophilic.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.Significantly increases aqueous solubility and dissolution rate.[7]Risk of recrystallization during storage, leading to loss of bioavailability enhancement; requires specific manufacturing processes.Yes, if a suitable polymer can be identified to stabilize the amorphous form.
Nanosuspensions The particle size of the drug is reduced to the sub-micron range.Increases surface area, leading to a higher dissolution rate.[7]Can be prone to particle aggregation (Ostwald ripening); specialized equipment is needed for production.Yes, particularly for derivatives with a high melting point that are difficult to formulate as ASDs.
Cyclodextrin Complexation The drug forms an inclusion complex with a cyclodextrin molecule.Increases aqueous solubility and can improve stability.[2]Limited drug-loading capacity; can be expensive for large-scale production.Yes, for lower-dose derivatives.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

  • Objective: To determine the aqueous solubility of a this compound derivative in different media.

  • Materials: this compound derivative, phosphate-buffered saline (PBS) pH 7.4, FaSSGF, FaSSIF, HPLC-grade solvents, vials.

  • Procedure:

    • Add an excess amount of the this compound derivative to a vial containing a known volume of the test medium (e.g., 1 mL of PBS).

    • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Perform the experiment in triplicate for each medium.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a this compound derivative and identify potential interactions with efflux transporters.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate).

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • For the apical-to-basolateral (A-to-B) transport study, add the test compound to the apical side and fresh HBSS to the basolateral side.

    • For the basolateral-to-apical (B-to-A) transport study, add the compound to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Quantify the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux.

Mandatory Visualization

ClionamineB_Autophagy_Pathway cluster_extracellular Extracellular cluster_cell Macrophage ClionamineB This compound Derivative ClionamineB_internal This compound Derivative (Internalized) ClionamineB->ClionamineB_internal Cellular Uptake PIK1 PIK1 (Phosphatidylinositol 4-kinase) ClionamineB_internal->PIK1 Inhibits Autophagy_Induction Autophagy Induction ClionamineB_internal->Autophagy_Induction Stimulates PI4P PI4P (Phosphatidylinositol 4-phosphate) PIK1->PI4P Produces Autophagosome Autophagosome Formation Autophagy_Induction->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Intracellular Pathogens (e.g., M. tuberculosis) Autolysosome->Degradation

Caption: Proposed mechanism of action for this compound derivatives in stimulating autophagy.

References

Validation & Comparative

A Comparative Guide to Autophagy Induction: Clionamine B vs. Rapamycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of autophagy inducers is critical for advancing therapeutic strategies. This guide provides an objective comparison of two such inducers, Clionamine B and Rapamycin, detailing their mechanisms, experimental data, and relevant protocols.

Autophagy, a fundamental cellular process of degradation and recycling, plays a pivotal role in cellular homeostasis and has been implicated in a range of diseases, from neurodegenerative disorders to cancer and infectious diseases. Consequently, the identification and characterization of small molecules that can modulate autophagy are of significant interest. This guide focuses on a comparative analysis of two prominent autophagy inducers: the well-established mTOR inhibitor, Rapamycin, and the marine natural product, this compound, which operates through a distinct mechanistic pathway.

Quantitative Performance Overview

The following table summarizes the key characteristics and available quantitative data for this compound and Rapamycin as autophagy inducers. It is important to note that while Rapamycin is extensively studied with a wealth of quantitative data, the data for this compound is less comprehensive, particularly in terms of direct head-to-head comparisons of autophagy induction markers.

FeatureThis compoundRapamycin
Primary Target Phosphatidylinositol 4-kinase beta (PI4KB)[1]Mechanistic Target of Rapamycin (mTOR)[2]
Mechanism of Action Inhibition of PI4KB, leading to alterations in phosphoinositide metabolism and subsequent induction of autophagy.[1]Forms a complex with FKBP12, which then binds to and inhibits mTORC1, a negative regulator of autophagy.[2]
Effective Concentration for Autophagy Induction Reported to inhibit M. tuberculosis survival in macrophages at 10 µM, a process linked to autophagy induction.[1]Varies by cell type and experimental conditions, typically ranging from 10 nM to 1 µM.[3][4]
Key Autophagy Markers Affected Induces autophagy, as demonstrated by its ability to inhibit the survival of M. tuberculosis in macrophages, a process dependent on the autophagy machinery.[1]Increases the conversion of LC3-I to LC3-II and promotes the degradation of p62/SQSTM1.[5][6]
Signaling Pathway mTOR-independent pathway involving PI4KB.[1]mTOR-dependent pathway.[2]

Signaling Pathways of Autophagy Induction

The mechanisms by which this compound and Rapamycin induce autophagy are distinct, targeting different key regulatory nodes in the autophagy signaling cascade.

This compound: An mTOR-Independent Pathway via PI4KB Inhibition

This compound induces autophagy through a mechanism that is independent of the central mTOR signaling pathway. Its primary target is believed to be the lipid kinase PI4KB. Inhibition of PI4KB alters the cellular pools of phosphoinositides, which are critical signaling molecules in various cellular processes, including the initiation and maturation of autophagosomes. This disruption of phosphoinositide metabolism is thought to trigger the autophagic process.

ClionamineB_Pathway ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB Inhibits PIP Phosphoinositide Metabolism PI4KB->PIP Regulates Autophagy Autophagy Induction PIP->Autophagy Triggers

Caption: this compound signaling pathway for autophagy induction.

Rapamycin: The Classical mTOR-Dependent Pathway

Rapamycin is the archetypal inhibitor of mTOR, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and autophagy. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating key autophagy-initiating proteins, such as ULK1. Rapamycin, by inhibiting mTORC1, relieves this suppression, leading to the activation of the autophagy machinery.

Rapamycin_Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits by Phosphorylation Autophagy Autophagy Induction ULK1_complex->Autophagy Initiates

Caption: Rapamycin signaling pathway for autophagy induction.

Experimental Protocols

Accurate assessment of autophagy induction is crucial for comparative studies. Below are detailed protocols for key experiments used to quantify autophagy.

LC3-II Conversion by Western Blot

This assay is a widely used method to monitor the formation of autophagosomes by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., macrophages) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or Rapamycin for the desired time course. Include a vehicle-treated control. To measure autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 2-4 hours of the treatment period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is calculated to determine the extent of autophagosome formation. The difference in LC3-II levels in the presence and absence of a lysosomal inhibitor represents the autophagic flux.

p62/SQSTM1 Degradation Assay

p62 is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the LC3-II conversion assay.

  • Cell Lysis and Protein Quantification: Follow the same procedure as for the LC3-II conversion assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an 8-10% SDS-polyacrylamide gel.

    • Follow the same western blotting procedure as for LC3, but use a primary antibody against p62/SQSTM1.

  • Data Analysis: Quantify the band intensity for p62 and normalize it to a loading control. A decrease in the p62/loading control ratio indicates an increase in autophagic degradation.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM is the gold standard for visualizing the ultrastructure of autophagosomes and autolysosomes, providing direct morphological evidence of autophagy.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in culture dishes and treat with this compound, Rapamycin, or a vehicle control.

  • Fixation: Fix the cells with a solution containing 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1-2 hours at room temperature.

  • Post-fixation: Post-fix the cells with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.

  • Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol and embed them in an epoxy resin.

  • Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope. Autophagosomes will appear as double-membraned vesicles containing cytoplasmic material. Autolysosomes will be single-membraned vesicles with electron-dense contents.

  • Quantification: The number of autophagic vesicles per cell or the area of autophagic vesicles relative to the total cytoplasmic area can be quantified.

Experimental Workflow for Comparing Autophagy Inducers

Experimental_Workflow cluster_0 Initial Screening cluster_1 Confirmation and Mechanistic Insight cluster_2 Data Analysis and Comparison CellTreatment Cell Treatment with This compound and Rapamycin (Dose-Response and Time-Course) LC3_WB LC3-II Western Blot CellTreatment->LC3_WB p62_WB p62 Western Blot CellTreatment->p62_WB Quantification Quantification of Autophagy Markers LC3_WB->Quantification p62_WB->Quantification TEM Transmission Electron Microscopy Comparison Comparative Analysis of Potency and Efficacy TEM->Comparison Flux_Assay Autophagic Flux Assay (with Lysosomal Inhibitors) Flux_Assay->TEM Quantification->Flux_Assay Quantification->Comparison

Caption: A typical experimental workflow for comparing autophagy inducers.

Conclusion

This compound and Rapamycin represent two distinct classes of autophagy inducers with different molecular targets and mechanisms of action. Rapamycin, as a well-characterized mTOR inhibitor, provides a robust and widely used tool for inducing autophagy through a canonical signaling pathway. This compound, on the other hand, offers an alternative, mTOR-independent mechanism by targeting PI4KB. This distinction makes this compound a valuable tool for studying autophagy in contexts where mTOR signaling may be dysregulated or for exploring therapeutic strategies that bypass the mTOR pathway.

Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their autophagy-inducing potential and to explore the functional consequences of activating these distinct pathways in various cellular and disease models. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses, which will be instrumental in advancing our understanding of autophagy modulation for therapeutic benefit.

References

Clionamine B: A Novel Host-Directed Therapeutic Strategy Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis with Traditional Anti-TB Drugs

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the exploration of innovative therapeutic strategies. Clionamine B, a marine-derived natural product, has emerged as a promising candidate, not as a direct-acting antibiotic, but as a host-directed therapy (HDT) that modulates the host's own immune response to combat the infection. This guide provides a comparative overview of this compound and traditional anti-tuberculosis drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Differentiating Mechanisms of Action: A Paradigm Shift

Traditional anti-TB drugs, such as isoniazid and rifampicin, function by directly targeting essential mycobacterial processes. Isoniazid, for instance, inhibits the synthesis of mycolic acids, crucial components of the Mtb cell wall, while rifampicin obstructs bacterial RNA synthesis. In contrast, this compound operates through a novel mechanism, enhancing the host's innate ability to clear the infection.

This compound stimulates autophagy, a cellular process of "self-eating," within macrophages, the primary host cells for Mtb.[1] Mtb has evolved to evade destruction within macrophages by blocking the fusion of phagosomes with lysosomes, thereby creating a protected niche for replication. This compound counteracts this by inducing autophagy, leading to the engulfment of Mtb-containing phagosomes and their subsequent delivery to lysosomes for degradation.[1]

The molecular target of this compound has been identified as the host protein PI4KB (phosphatidylinositol 4-kinase beta), a human homolog of the yeast protein Pik1.[1] By inhibiting PI4KB, this compound initiates a signaling cascade that triggers autophagy, thus representing a new therapeutic avenue for TB treatment.

Performance Comparison: Intracellular Efficacy

Direct comparison of Minimum Inhibitory Concentrations (MICs) between this compound and traditional anti-TB drugs is not applicable, as this compound does not directly kill the bacteria. Instead, its efficacy is measured by its ability to reduce the survival of Mtb within host cells.

While no studies have directly compared the intracellular efficacy of this compound with traditional drugs in a head-to-head experiment, we can analyze indicative data from separate studies. It is crucial to note that experimental conditions such as cell lines, multiplicity of infection (MOI), and treatment duration can influence the outcomes, making direct cross-study comparisons challenging.

CompoundMechanism of ActionTargetIntracellular Efficacy (Representative Data)Citation
This compound Host-Directed (Autophagy Induction)Host PI4KBSignificantly reduces Mtb survival in macrophages.[1]
Isoniazid Direct-Acting (Mycolic Acid Synthesis Inhibition)Mtb InhAMIC against intracellular Mtb: ~0.02-0.06 mg/L. However, efficacy can be diminished against intracellular bacteria compared to extracellular bacteria.[2][3]
Rifampicin Direct-Acting (RNA Synthesis Inhibition)Mtb RpoBShows efficacy against intracellular Mtb.[4]

Note: The intracellular efficacy of traditional drugs can be influenced by factors such as drug penetration into macrophages and the metabolic state of the intracellular bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to evaluate the efficacy of anti-TB compounds.

Intracellular Mycobacterium tuberculosis Survival Assay (CFU Assay)

This assay quantifies the number of viable bacteria within infected host cells following treatment.

1. Cell Culture and Infection:

  • Culture macrophages (e.g., THP-1 or primary bone marrow-derived macrophages) in appropriate media.
  • Infect the macrophage monolayer with Mtb (e.g., H37Rv strain) at a specific multiplicity of infection (MOI), typically between 1 and 10.
  • Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.
  • Wash the cells to remove extracellular bacteria.

2. Compound Treatment:

  • Add fresh media containing the test compounds (e.g., this compound, isoniazid) at various concentrations. Include a vehicle control (e.g., DMSO).
  • Incubate for the desired treatment period (e.g., 24-72 hours).

3. Cell Lysis and Bacterial Plating:

  • Wash the cells to remove the compound.
  • Lyse the macrophages using a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.
  • Perform serial dilutions of the cell lysate.
  • Plate the dilutions on appropriate agar plates (e.g., Middlebrook 7H11).
  • Incubate the plates until colonies are visible (typically 2-3 weeks).

4. Quantification:

  • Count the number of colony-forming units (CFUs) on the plates.
  • Calculate the percentage of bacterial survival relative to the vehicle control.[5][6]

Autophagy Activation Assay (LC3 Conversion)

This assay measures the induction of autophagy by monitoring the conversion of the protein LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.

1. Cell Culture and Treatment:

  • Culture macrophages in appropriate media.
  • Treat the cells with the test compound (e.g., this compound) for a specified time. Include a known autophagy inducer (e.g., rapamycin) as a positive control and a vehicle control.

2. Protein Extraction:

  • Wash the cells with cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • Quantify the protein concentration of the lysates.

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for LC3.
  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Detect the protein bands using a chemiluminescent substrate.

4. Analysis:

  • Quantify the band intensities for LC3-I and LC3-II.
  • An increase in the ratio of LC3-II to LC3-I indicates the induction of autophagy.[7][8][9]

Visualizing the Pathways

To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways.

ClionamineB_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB Inhibits AutophagyInduction Autophagy Induction PI4KB->AutophagyInduction Leads to Autophagosome Autophagosome Formation AutophagyInduction->Autophagosome Autolysosome Autolysosome Formation Autophagosome->Autolysosome Mtb Mtb Autophagosome->Mtb Engulfs Lysosome Lysosome Lysosome->Autolysosome MtbDegradation Mtb Degradation Autolysosome->MtbDegradation

Caption: Mechanism of action of this compound in macrophages.

TraditionalTB_Drugs_Pathway cluster_drugs Traditional Anti-TB Drugs cluster_mtb Mycobacterium tuberculosis Isoniazid Isoniazid MycolicAcid Mycolic Acid Synthesis Isoniazid->MycolicAcid Inhibits Rifampicin Rifampicin RNAPolymerase RNA Polymerase Rifampicin->RNAPolymerase Inhibits CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for BacterialDeath Bacterial Death CellWall->BacterialDeath Loss leads to RNASynthesis RNA Synthesis RNAPolymerase->RNASynthesis Essential for RNASynthesis->BacterialDeath Inhibition leads to

Caption: Mechanism of action of traditional anti-TB drugs.

Conclusion: A New Frontier in TB Treatment

This compound represents a significant departure from traditional anti-TB drug development by targeting the host's cellular machinery rather than the pathogen itself. This host-directed approach offers several potential advantages, including a lower likelihood of developing drug resistance and the potential for synergy when used in combination with existing anti-TB drugs. While direct quantitative comparisons of intracellular efficacy with traditional drugs are not yet available, the unique mechanism of action of this compound positions it as a valuable tool in the fight against tuberculosis, particularly in the context of drug-resistant infections. Further research, including in vivo studies and combination therapy trials, will be crucial to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Clionamine B and Isoniazid Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Clionamine B and the frontline antibiotic isoniazid against Mycobacterium tuberculosis (Mtb). The analysis is based on their distinct mechanisms of action and available experimental data. Due to the fundamental differences in how these two compounds combat Mtb—this compound as a host-directed therapy and isoniazid as a direct-acting bactericidal agent—a direct head-to-head quantitative comparison from a single study is not available in the current literature. This guide, therefore, presents their individual efficacy profiles and the experimental methodologies used for their evaluation.

Executive Summary

Isoniazid, a cornerstone of tuberculosis treatment for decades, directly targets the synthesis of the mycobacterial cell wall. Its efficacy is well-documented against actively replicating bacteria, though its potency against intracellular Mtb can be limited. In contrast, this compound, a marine natural product, represents a novel host-directed therapeutic approach. It enhances the natural cellular process of autophagy in macrophages, the primary host cells for Mtb, to inhibit bacterial survival. This approach holds promise for overcoming the challenges of drug resistance and the difficult-to-treat intracellular nature of Mtb.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and isoniazid. It is important to note that the metrics for efficacy differ due to their distinct mechanisms of action.

Compound Metric Value Cell/Assay Type Source
This compound Intracellular Mtb SurvivalInhibition ObservedMacrophages[1]
Isoniazid In vitro MIC (susceptible strains)0.02 - 0.25 µg/mLBroth culture[2]
Isoniazid In vitro MIC (moderately resistant strains)2 - 4 µg/mLBroth culture
Isoniazid Intracellular Killing< 0.5-log10 CFU/ml reductionJ774A.1 murine macrophages[2]
Isoniazid In vivo Efficacy (murine model)1.4 log10 CFU/lung reduction (6 days)Aerosol infection model[2]

Note: The efficacy of isoniazid against intracellular Mtb is a subject of ongoing research, with some studies indicating that its activity is dependent on the host immune response.[3] Host-directed therapies have, in some instances, been shown to potentiate the intracellular activity of isoniazid.[4][5]

Mechanisms of Action

This compound: A Host-Directed Approach

This compound functions by modulating the host's immune response to Mtb infection. Specifically, it stimulates autophagy, a cellular process of "self-eating" that can entrap and degrade intracellular pathogens. The proposed mechanism involves the inhibition of the human phosphatidylinositol 4-kinase beta (PI4KB), a homolog of the yeast protein Pik1.[1] By enhancing autophagy, this compound helps the host macrophage to overcome Mtb's strategies for evading the immune system.

ClionamineB_Pathway ClionamineB This compound PI4KB PI4KB (Host Protein) ClionamineB->PI4KB inhibits Autophagy Autophagy Induction PI4KB->Autophagy negatively regulates PhagosomeMaturation Enhanced Phagosome-Lysosome Fusion Autophagy->PhagosomeMaturation MtbDegradation Mtb Degradation PhagosomeMaturation->MtbDegradation Mtb Intracellular Mtb

This compound's host-directed mechanism of action.
Isoniazid: A Direct Bactericidal Agent

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the synthesis of mycolic acids, which are unique and essential components of the Mtb cell wall. The disruption of mycolic acid synthesis leads to the death of actively dividing bacteria.

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Mtb enzyme) Isoniazid->KatG enters Mtb ActivatedIsoniazid Activated Isoniazid KatG->ActivatedIsoniazid activates InhA InhA (Mtb enzyme) ActivatedIsoniazid->InhA inhibits MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid is essential for CellWall Mtb Cell Wall Integrity MycolicAcid->CellWall BacterialDeath Bacterial Death CellWall->BacterialDeath disruption leads to

Isoniazid's direct bactericidal mechanism of action.

Experimental Protocols

The evaluation of this compound and isoniazid requires different experimental designs that reflect their distinct modes of action.

Intracellular Mtb Survival Assay (for Host-Directed Therapies like this compound)

This assay is designed to measure the ability of a compound to enhance the killing of Mtb within its host cell, the macrophage.

  • Macrophage Culture: A suitable macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages are seeded in multi-well plates and cultured to adherence.

  • Mtb Infection: The macrophages are infected with a virulent strain of M. tuberculosis (e.g., H37Rv) at a specific multiplicity of infection (MOI).

  • Phagocytosis and Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the cells are washed to remove any bacteria that have not been internalized.

  • Compound Treatment: The infected macrophages are then treated with various concentrations of the host-directed therapeutic agent (e.g., this compound).

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 24-72 hours) to allow the compound to exert its effect on the host cell and, consequently, on the intracellular bacteria.

  • Macrophage Lysis and CFU Enumeration: The macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on a suitable agar medium. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria.

Intracellular_Assay_Workflow Start Seed Macrophages Infect Infect with Mtb Start->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Treat Treat with Compound (e.g., this compound) Wash->Treat Incubate Incubate Treat->Incubate Lyse Lyse Macrophages Incubate->Lyse Plate Plate Lysate Lyse->Plate Count Count CFUs Plate->Count

Workflow for intracellular Mtb survival assay.
Minimum Inhibitory Concentration (MIC) Assay (for Direct-Acting Antibiotics like Isoniazid)

The MIC assay determines the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

  • Preparation of Drug Dilutions: A serial dilution of the antibiotic (e.g., isoniazid) is prepared in a liquid broth medium suitable for Mtb growth.

  • Inoculation: Each dilution is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The cultures are incubated under appropriate conditions for a period sufficient for Mtb growth (typically several weeks).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

This compound and isoniazid represent two distinct and potentially complementary strategies for combating tuberculosis. Isoniazid remains a critical tool in the direct fight against Mtb, particularly against drug-susceptible strains. This compound, as a host-directed therapy, offers a promising new avenue that could be less susceptible to traditional drug resistance mechanisms and may be effective against intracellular bacteria. Future research should focus on obtaining more quantitative data for this compound's efficacy and exploring the potential for synergistic effects when combined with direct-acting antibiotics like isoniazid. This dual approach could lead to more effective and robust treatment regimens for tuberculosis.

References

Synergistic Potential of Clionamine B with Anti-Tuberculosis Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionamine B, a marine natural product, has emerged as a promising host-directed therapeutic (HDT) agent against Mycobacterium tuberculosis (Mtb). Its mechanism of action, centered on the induction of macrophage autophagy, presents a novel strategy to combat tuberculosis. This guide provides a comparative analysis of the potential synergistic effects of this compound with current first-line anti-tuberculosis drugs. While direct experimental data on such synergies are not yet available in published literature, this document outlines the scientific rationale for this potential, supported by data from other autophagy-enhancing agents. Furthermore, it offers detailed experimental protocols for researchers to investigate these potential synergistic interactions and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: this compound as a Host-Directed Therapy

Mycobacterium tuberculosis has evolved mechanisms to evade the host immune system, primarily by inhibiting phagosomal maturation and autophagy within infected macrophages.[1] this compound functions as a host-directed therapy by counteracting these evasion strategies. It stimulates autophagy, a cellular process of degradation and recycling of intracellular components, which can effectively eliminate intracellular pathogens like Mtb.[1]

The molecular target of this compound has been identified as the human phosphatidylinositol 4-kinase beta (PI4KB), a homolog of the yeast Pik1.[1] By inhibiting PI4KB, this compound modulates cellular signaling pathways to enhance autophagic flux, leading to the destruction of Mtb within macrophages.[1] This unique mechanism of action suggests that this compound could be a valuable component of a combination therapy, potentially enhancing the efficacy of existing anti-tuberculosis drugs and overcoming drug resistance.

Hypothetical Synergistic Effects of this compound with First-Line Anti-Tuberculosis Agents

While direct experimental evidence is currently lacking, the mechanism of action of this compound provides a strong basis to hypothesize its synergistic potential with established anti-tuberculosis drugs. The following table outlines these hypothetical synergies. It is critical to note that the quantitative data presented are illustrative and based on findings for other autophagy-inducing compounds. These values should be experimentally verified for this compound.

Drug Combination Mechanism of Action of Partner Drug Hypothesized Synergistic Mechanism with this compound Illustrative Fractional Inhibitory Concentration Index (FICI) Reference for Synergy of Autophagy Enhancers
This compound + Isoniazid Inhibits mycolic acid synthesis, a crucial component of the Mtb cell wall.This compound-induced autophagy could enhance the clearance of Mtb weakened by isoniazid's cell wall damage. Isoniazid treatment can also induce autophagy, which may be potentiated by this compound.[2]≤ 0.5[2]
This compound + Rifampicin Inhibits bacterial DNA-dependent RNA polymerase.By enhancing the degradation of intracellular Mtb through autophagy, this compound may increase the accessibility and efficacy of rifampicin. Pasakbumin A, another autophagy enhancer, has shown synergy with rifampicin.[3][4]≤ 0.5[3][4]
This compound + Ethambutol Inhibits arabinogalactan synthesis, another key component of the Mtb cell wall.Similar to isoniazid, ethambutol-induced cell wall stress may render Mtb more susceptible to autophagic clearance stimulated by this compound. Ethambutol has also been shown to act synergistically with isoniazid through a transcriptional repressor.[5]≤ 0.5[5][6]
This compound + Pyrazinamide Converted to pyrazinoic acid, which disrupts membrane potential and transport functions; active against semi-dormant bacilli.Pyrazinamide is known to induce autophagy.[2] This effect could be amplified by this compound, leading to a more potent bactericidal effect, especially against persistent Mtb populations.≤ 0.5[2]

Note: The Fractional Inhibitory Concentration Index (FICI) is a common measure of drug synergy, where a value of ≤ 0.5 is indicative of a synergistic interaction.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in inducing autophagy in macrophages infected with M. tuberculosis.

ClionamineB_Pathway cluster_macrophage Macrophage Cytoplasm Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Autophagosome Autophagosome Phagosome->Autophagosome Fusion Blocked by Mtb Autolysosome Autolysosome Phagosome->Autolysosome Fusion Lysosome Lysosome Autophagosome->Lysosome Fusion Blocked by Mtb Autophagosome->Lysosome Fusion Mtb_Degradation Mtb Degradation Autolysosome->Mtb_Degradation Leads to ClionamineB This compound PI4KB PI4KB ClionamineB->PI4KB Inhibits Autophagy_Initiation Autophagy Initiation PI4KB->Autophagy_Initiation Negative Regulation Autophagy_Initiation->Autophagosome Formation

Caption: Mechanism of this compound-induced autophagy in Mtb-infected macrophages.

Experimental Workflow for Synergy Testing

The following diagram outlines a general workflow for assessing the synergistic effects of this compound with other anti-tuberculosis agents.

Synergy_Workflow cluster_workflow Synergy Testing Workflow Start Start: Prepare Mtb Culture MIC_Determination Determine Minimum Inhibitory Concentration (MIC) of individual drugs Start->MIC_Determination Checkerboard_Assay Checkerboard Assay (this compound + Partner Drug) MIC_Determination->Checkerboard_Assay Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->Calculate_FICI Interpret_Results Interpret Results: Synergy, Additivity, or Antagonism Calculate_FICI->Interpret_Results Time_Kill_Assay Time-Kill Curve Assay Interpret_Results->Time_Kill_Assay If Synergy/Additivity Conclusion Conclusion on Synergistic Potential Interpret_Results->Conclusion If Antagonism/Indifference Analyze_Kinetics Analyze Killing Kinetics Time_Kill_Assay->Analyze_Kinetics Analyze_Kinetics->Conclusion

Caption: General experimental workflow for assessing drug synergy against Mtb.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantitatively assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and a partner anti-tuberculosis drug.

Materials:

  • 96-well microtiter plates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution

  • Partner anti-tuberculosis drug stock solution (e.g., isoniazid, rifampicin)

  • Resazurin sodium salt solution (for viability assessment)

  • Multichannel pipette

Procedure:

  • Drug Dilution:

    • Prepare serial two-fold dilutions of this compound vertically down the columns of the 96-well plate in 50 µL of 7H9 broth.

    • Prepare serial two-fold dilutions of the partner drug horizontally across the rows of the plate in 50 µL of 7H9 broth. The final volume in each well containing both drugs will be 100 µL.

    • Include wells with each drug alone to determine the on-plate MIC, and a drug-free well as a growth control.

  • Inoculum Preparation:

    • Grow Mtb H37Rv to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment:

    • Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

  • Data Analysis:

    • The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additivity or indifference

      • FICI > 4: Antagonism

Time-Kill Curve Assay

The time-kill curve assay provides information on the pharmacodynamics of drug interactions over time.

Objective: To evaluate the rate of killing of Mtb by this compound and a partner drug, alone and in combination.

Materials:

  • Mtb H37Rv strain

  • 7H9 broth with OADC

  • This compound and partner drug at fixed concentrations (e.g., 0.5x, 1x, and 2x MIC)

  • Sterile culture tubes or flasks

  • 7H10 agar plates

  • Serial dilution tubes

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of Mtb H37Rv and dilute to a starting concentration of approximately 10^5 - 10^6 CFU/mL in 7H9 broth.

  • Drug Exposure:

    • Set up culture tubes with the following conditions:

      • Growth control (no drug)

      • This compound alone (at selected concentrations)

      • Partner drug alone (at selected concentrations)

      • This compound + partner drug (at selected concentrations)

  • Incubation and Sampling:

    • Incubate all tubes at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: A ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

      • Additivity/Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL by the combination compared to the most active single agent.

      • Antagonism: A ≥ 1-log10 increase in CFU/mL by the combination compared to the most active single agent.

Conclusion and Future Directions

This compound represents a promising new avenue for the development of anti-tuberculosis therapies. Its unique host-directed mechanism of action, involving the induction of autophagy through PI4KB inhibition, strongly suggests a potential for synergistic interactions with existing anti-tuberculosis drugs. While this guide has outlined the scientific rationale and provided a framework for investigation, further preclinical and clinical studies are imperative to validate these hypotheses. The detailed experimental protocols provided herein offer a starting point for researchers to explore the synergistic potential of this compound, which could ultimately lead to more effective and shorter treatment regimens for tuberculosis.

References

Comparative Analysis of Clionamine B Kinase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the marine natural product Clionamine B's interaction with kinases. While this compound has been identified as a potent inhibitor of the lipid kinase PI4KB, a comprehensive screening against a broad panel of protein kinases is not yet publicly available. This document outlines the known target of this compound and presents a detailed, generalized experimental protocol that can be employed to assess its cross-reactivity against other kinases. This allows researchers to generate their own comparative data against other kinase inhibitors.

Known Kinase Target of this compound

This compound has been identified as a targeter of the phosphatidylinositol 4-kinase (PI4K) family. Specifically, studies have shown that it interacts with Pik1, the PI4K enzyme in yeast, and its human homolog, PI4KB.[1] This interaction is linked to the compound's ability to stimulate autophagy and inhibit the survival of Mycobacterium tuberculosis in macrophages.[1] The mechanism of action is thought to be related to the disruption of phosphatidylinositol 4-phosphate (PI4P) production.[1]

Assessing Cross-Reactivity: A Methodological Guide

To evaluate the selectivity of this compound, a comprehensive kinase profiling assay is required. The following protocol describes a common and robust method for determining the inhibitory activity of a compound against a panel of kinases.

Experimental Protocol: In Vitro Kinase Cross-Reactivity Profiling using a Luminometric Assay

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

1. Materials and Reagents:

  • This compound (or other test compounds)

  • A panel of purified recombinant human kinases

  • Kinase-specific substrates (peptides or proteins)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

2. Experimental Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO). The final concentration in the assay should typically range from 10 µM to 0.1 nM to determine the IC50 value.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase buffer containing the specific kinase and its substrate to each well of the microplate.

    • Add 1 µL of the diluted this compound or control (DMSO) to the appropriate wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a solution containing ATP at a concentration close to its Km for each specific kinase to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate the plate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for the luciferase reaction.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO control.

  • The percent inhibition is plotted against the logarithm of the this compound concentration.

  • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Comparative Kinase Inhibition Profile

The following table provides a template for presenting the results of a kinase cross-reactivity screen. Researchers can populate this table with their own experimental data for this compound and other reference kinase inhibitors.

Kinase TargetThis compound IC50 (nM)Reference Inhibitor 1 IC50 (nM)Reference Inhibitor 2 IC50 (nM)
Primary Target
PI4KBData to be determined
Protein Kinases
ABL1Data to be determined
AKT1Data to be determined
AURKAData to be determined
BRAFData to be determined
CDK2Data to be determined
EGFRData to be determined
FYNData to be determined
LCKData to be determined
MEK1Data to be determined
p38α (MAPK14)Data to be determined
SRCData to be determined
VEGFR2Data to be determined
(...extend as per kinase panel)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the in vitro kinase cross-reactivity profiling experiment.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Assay_Plate Dispense Kinase, Substrate & Compound to Plate Compound_Prep->Assay_Plate Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Assay_Plate ATP_Prep ATP Solution Preparation Initiate_Reaction Initiate Reaction (Add ATP) ATP_Prep->Initiate_Reaction Pre_Incubate Pre-incubation (Compound-Kinase Binding) Assay_Plate->Pre_Incubate Pre_Incubate->Initiate_Reaction Reaction_Incubate Kinase Reaction (Incubation) Initiate_Reaction->Reaction_Incubate Terminate Terminate Reaction & Deplete ATP Reaction_Incubate->Terminate Detect_ADP Convert ADP to ATP & Generate Luminescence Terminate->Detect_ADP Read_Signal Measure Luminescence (Plate Reader) Detect_ADP->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50

Caption: Workflow for in vitro kinase inhibitor profiling.

By following the outlined protocol and utilizing the provided templates for data presentation and visualization, researchers can effectively evaluate the cross-reactivity of this compound and compare its selectivity profile with other kinase inhibitors. This will aid in understanding its potential off-target effects and further elucidate its mechanism of action.

References

Unveiling the Potency of Clionamine B Analogues in Autophagy Induction and Tuberculosis Clearance

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel aminosteroids derived from the marine sponge Cliona celata reveals significant potential for host-directed therapy against Mycobacterium tuberculosis. This guide presents a side-by-side comparison of Clionamine B and its synthetic analogues, highlighting their efficacy in stimulating autophagy and eliminating intracellular mycobacteria, supported by detailed experimental data and methodologies.

Researchers have synthesized a series of ten analogues of this compound, a natural product isolated from the marine sponge Cliona celata, and evaluated their biological activity. These studies have demonstrated that modifications to the this compound scaffold can significantly enhance its potency, offering promising avenues for the development of new therapeutics. A standout observation from this research is the superior activity of an N-benzyl derivative, which has shown markedly increased potency in inducing autophagy compared to the parent compound.[1]

The mechanism of action for this class of compounds has been identified as the inhibition of phosphatidylinositol 4-kinase (PIK1), a key regulator of Golgi trafficking and a crucial component in the autophagy pathway.[1] By targeting this host cell process, this compound and its analogues promote the clearance of latent Mycobacterium tuberculosis (Mtb) from infected human macrophages.[1]

Comparative Potency of this compound Analogues

The following table summarizes the relative potency of key this compound analogues in stimulating autophagy and clearing intracellular Mycobacterium tuberculosis. Potency is presented as EC50 (half-maximal effective concentration) for autophagy induction and IC50 (half-maximal inhibitory concentration) for Mtb clearance. Lower values indicate higher potency.

CompoundModificationAutophagy Stimulation (EC50)Mtb Clearance (IC50)
This compound Natural ProductBaselineBaseline
Analogue 1 N-benzyl derivativeMore Potent than this compoundData Not Available
Analogue 2 Reduced lipophilicity (heteroatom in lactone side chain)Activity not conclusively determinedActivity not conclusively determined
... (other analogues) (details on modifications)(quantitative data)(quantitative data)

Note: Specific quantitative data for all ten analogues requires access to the primary research publications and supplementary materials. The N-benzyl derivative is highlighted as being significantly more potent in autophagy stimulation.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the potency of this compound analogues.

Autophagy Stimulation Assay

This assay quantifies the induction of autophagy in cells treated with this compound or its analogues by monitoring the formation of autophagosomes.

Cell Line: Mouse embryonic fibroblasts (MEFs) stably expressing GFP-LC3 or human MCF-7 breast cancer cells.[2]

Methodology:

  • Cell Seeding: Plate GFP-LC3 expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or its analogues for a specified period (e.g., 4-24 hours). A known autophagy inducer (e.g., rapamycin) and a vehicle control (e.g., DMSO) should be used as positive and negative controls, respectively.

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the number of GFP-LC3 puncta (representing autophagosomes) per cell. An increase in the number of puncta indicates autophagy induction.

  • Data Analysis: Plot the number of GFP-LC3 puncta against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Mycobacterium tuberculosis (Mtb) Clearance Assay

This assay measures the ability of the compounds to promote the clearance of Mtb from infected macrophages.

Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages.

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

Methodology:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Infect the differentiated macrophages with Mtb at a specific multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

  • Removal of Extracellular Bacteria: Wash the cells to remove any extracellular bacteria.

  • Compound Treatment: Treat the infected macrophages with various concentrations of this compound analogues for a specified duration (e.g., 48-72 hours).

  • Cell Lysis and Bacterial Plating: Lyse the macrophages to release the intracellular bacteria. Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of bacterial colonies.

  • Data Analysis: Calculate the percentage of Mtb survival relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of survival against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the experimental procedures.

ClionamineB_Pathway cluster_cell Macrophage ClionamineB This compound / Analogue PIK1 PIK1 / PI4KB ClionamineB->PIK1 Inhibits PI4P PI4P Production PIK1->PI4P Regulates Autophagy Autophagy Induction PI4P->Autophagy Modulates Clearance Mtb Clearance Autophagy->Clearance Mtb Mycobacterium tuberculosis Mtb->Clearance

Caption: Proposed signaling pathway of this compound analogues.

Experimental_Workflow cluster_autophagy Autophagy Assay cluster_mtb Mtb Clearance Assay A1 Seed GFP-LC3 Cells A2 Treat with Analogues A1->A2 A3 Image Acquisition A2->A3 A4 Quantify LC3 Puncta A3->A4 Data_Analysis Data Analysis (EC50 / IC50) A4->Data_Analysis M1 Infect Macrophages with Mtb M2 Treat with Analogues M1->M2 M3 Lyse Cells & Plate Bacteria M2->M3 M4 Count Colony Forming Units (CFU) M3->M4 M4->Data_Analysis

Caption: General experimental workflow for potency assessment.

References

Benchmarking Clionamine B's Therapeutic Index: A Comparative Analysis Against Existing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals a foundational benchmark for the therapeutic potential of Clionamine B, a novel marine natural product with promising anti-tuberculosis activity. This guide provides a detailed analysis of this compound's mechanism of action and collates available data, while also highlighting the critical need for further quantitative studies to definitively establish its therapeutic index against existing and emerging compounds.

This compound has been identified as a potent stimulator of autophagy, a cellular process that is crucial for clearing intracellular pathogens, including Mycobacterium tuberculosis (Mtb). Its unique mechanism, targeting the human phosphatidylinositol 4-kinase type III beta (PI4KB), presents a novel host-directed therapeutic strategy for tuberculosis. This approach is particularly significant in the face of rising antibiotic resistance.

This guide benchmarks this compound against Berbamine, an FDA-approved drug that also promotes macrophage autophagy to combat Mtb. While direct quantitative comparison is currently limited by the lack of publicly available efficacy (EC50) and cytotoxicity (CC50) data for this compound, this guide furnishes researchers with the necessary experimental protocols to determine these values and thereby calculate the therapeutic index.

Comparative Data Summary

The following table summarizes the available data for this compound and the comparator compound, Berbamine. It is important to note that key quantitative data for this compound is not yet publicly available, underscoring the necessity for further research as outlined in the experimental protocols below.

CompoundMechanism of ActionEfficacy (EC50 against intracellular Mtb)Cytotoxicity (CC50 in Macrophages)Therapeutic Index (CC50/EC50)
This compound Induces autophagy by inhibiting host PI4KB, leading to enhanced clearance of M. tuberculosis in macrophages.[1]Data not publicly availableData not publicly availableNot calculable
Berbamine Promotes macrophage autophagy to clear M. tuberculosis by regulating the ROS/Ca2+ axis.[2][3]Data not publicly available43.66 µM (in THP-1 macrophages)[3]Not calculable

Signaling Pathway and Experimental Workflow

To elucidate the mechanisms and guide future research, the following diagrams illustrate the proposed signaling pathway of this compound and a standardized experimental workflow for determining the therapeutic index of anti-tuberculosis compounds.

cluster_membrane Macrophage Clionamine_B This compound PI4KB PI4KB Clionamine_B->PI4KB Inhibition PI4P PI4P (Phosphatidylinositol 4-phosphate) PI4KB->PI4P Catalyzes Autophagy Autophagy Induction PI4P->Autophagy Autophagosome Autophagosome Formation Autophagy->Autophagosome Mtb Mycobacterium tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Lysosome Lysosome Phagosome->Lysosome Fusion Phagolysosome Phagolysosome (Mtb Degradation) Phagosome->Phagolysosome Lysosome->Phagolysosome Autophagosome->Phagosome Fusion Phagolysosome->Mtb Degrades

Caption: Proposed signaling pathway of this compound in macrophages.

cluster_workflow Therapeutic Index Determination Workflow start Start culture_macrophages Culture Macrophage Cell Line (e.g., THP-1) start->culture_macrophages infect_macrophages Infect Macrophages with Mycobacterium tuberculosis culture_macrophages->infect_macrophages treat_toxicity Treat Uninfected Macrophages with Serial Dilutions (Cytotoxicity) culture_macrophages->treat_toxicity treat_efficacy Treat with Serial Dilutions of Test Compound (Efficacy) infect_macrophages->treat_efficacy incubate Incubate for a Defined Period treat_efficacy->incubate treat_toxicity->incubate lyse_cells Lyse Macrophages incubate->lyse_cells Efficacy Arm perform_mtt Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->perform_mtt Toxicity Arm plate_lysate Plate Lysate on Growth Medium lyse_cells->plate_lysate count_cfu Count Colony Forming Units (CFU) plate_lysate->count_cfu calculate_ec50 Calculate EC50 count_cfu->calculate_ec50 calculate_ti Calculate Therapeutic Index (TI = CC50 / EC50) calculate_ec50->calculate_ti measure_viability Measure Cell Viability perform_mtt->measure_viability calculate_cc50 Calculate CC50 measure_viability->calculate_cc50 calculate_cc50->calculate_ti end End calculate_ti->end

Caption: Experimental workflow for therapeutic index determination.

Experimental Protocols

Detailed methodologies are provided below for the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), which are essential for calculating the therapeutic index.

Determination of EC50 against Intracellular Mycobacterium tuberculosis

1. Cell Culture and Infection:

  • Culture a suitable macrophage cell line, such as human THP-1 monocytes or murine RAW 264.7 cells.
  • Differentiate THP-1 monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
  • Infect the macrophage monolayer with Mycobacterium tuberculosis (e.g., H37Rv strain) at a multiplicity of infection (MOI) of 1:1 for 4 hours.
  • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular bacteria.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or the comparator compound in a complete culture medium.
  • Add the diluted compounds to the infected macrophage cultures. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-tuberculosis drug).

3. Incubation and Cell Lysis:

  • Incubate the treated cells for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.
  • After incubation, lyse the macrophages using a sterile solution of 0.1% Triton X-100 or sterile water.

4. Determination of Bacterial Viability:

  • Prepare serial dilutions of the cell lysates in a suitable broth (e.g., Middlebrook 7H9).
  • Plate the dilutions on Middlebrook 7H11 agar plates.
  • Incubate the plates at 37°C for 3-4 weeks.
  • Count the colony-forming units (CFU) for each treatment condition.

5. Data Analysis:

  • Calculate the percentage of Mtb growth inhibition for each compound concentration relative to the vehicle control.
  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Determination of Cytotoxicity (CC50) in Macrophages

1. Cell Culture:

  • Seed a macrophage cell line (e.g., THP-1 or RAW 264.7) in a 96-well plate at a predetermined density.
  • Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound or the comparator compound in a complete culture medium.
  • Add the diluted compounds to the cells. Include a vehicle control and a positive control for cytotoxicity.

3. Incubation:

  • Incubate the cells for the same duration as the EC50 assay (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

4. Cell Viability Assay (e.g., MTT Assay):

  • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
  • Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Future Directions

The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community. The determination of the therapeutic index of this compound is a critical next step in evaluating its potential as a novel anti-tuberculosis agent. Further research into its pharmacokinetic and pharmacodynamic properties will also be essential for its progression through the drug development pipeline. This guide provides a clear roadmap for these future investigations.

References

Clionamine B: A Host-Directed Approach to Combatting Mycobacterium tuberculosis by Targeting Human PI4K

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Host-Directed Therapy Against Tuberculosis

For Immediate Release

In the ongoing battle against tuberculosis (TB), a disease caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), researchers are increasingly looking beyond conventional antibiotics that directly target the bacterium. A promising frontier in this fight is the development of host-directed therapies (HDTs), which aim to modulate the host's own immune responses to eliminate the infection. This guide provides a comprehensive comparison of Clionamine B, a marine natural product, and its unique mechanism of action against Mtb, with other established and emerging anti-tubercular agents.

This compound has been identified as a potent inhibitor of Mtb survival within macrophages, the primary host cells for this pathogen. Unlike traditional antibiotics, this compound does not directly target Mtb. Instead, it exerts its anti-mycobacterial effect by inhibiting the human phosphatidylinositol 4-kinase beta (PI4KB), a key enzyme in the host cell. This inhibition triggers a cellular self-cleaning process known as autophagy, which leads to the destruction of the intracellular Mtb. This host-centered approach presents a significant advantage in the face of rising antibiotic resistance, as it targets a host pathway that the bacteria are less likely to develop resistance against.

This report details the selectivity and efficacy of this compound in comparison to other anti-tubercular compounds with both host-directed and direct-acting mechanisms. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for tuberculosis.

Comparative Efficacy of Anti-Tubercular Agents

The following table summarizes the quantitative data on the anti-mycobacterial activity of this compound and a selection of comparator compounds. The data highlights the different mechanisms of action and their respective potencies.

CompoundTargetMechanism of ActionEfficacy MeasurementValueCitation(s)
This compound Human PI4KBHost-Directed: Induces autophagy in macrophages% Inhibition of Mtb survival in macrophages (at 10 µM)~50%[1]
Metformin Host AMPKHost-Directed: Enhances antimicrobial functions in macrophages% Reduction of intracellular Mtb load40-60%[2]
Curcumin Multiple host targetsHost-Directed: Induces autophagy in macrophages% Survival of Mtb in macrophages (at 20 µM)~45%[2]
Isoniazid Mtb InhADirect-Acting: Inhibits mycolic acid synthesisMIC0.05-0.2 µg/mL[3][4][5]
NITD-916 (4-hydroxy-2-pyridone) Mtb InhADirect-Acting: Inhibits mycolic acid synthesisMIC₅₀ against Mtb0.06 µM[6][7]
Bedaquiline Mtb ATP synthaseDirect-Acting: Inhibits energy productionMIC₅₀0.03-0.12 µg/mL[8][9]

MIC: Minimum Inhibitory Concentration; MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_macrophage Macrophage PI4KB Human PI4KB Autophagy Autophagy Induction PI4KB->Autophagy Inhibition Autophagosome Autophagosome Autophagy->Autophagosome Mtb Intracellular M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Phagosome->Autophagosome Fusion Phagolysosome Phagolysosome (Mtb destruction) Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Autophagosome->Lysosome Fusion Phagolysosome->Mtb Destruction Clionamine_B This compound Clionamine_B->PI4KB Inhibits

Caption: Mechanism of this compound's host-directed anti-mycobacterial activity.

cluster_0 Mtb Survival Assay Workflow cluster_1 PI4K Inhibition Assay Workflow A 1. Seed Macrophages B 2. Infect with M. tuberculosis A->B C 3. Treat with Test Compound B->C D 4. Incubate C->D E 5. Lyse Macrophages D->E F 6. Plate Lysate on Agar E->F G 7. Count Colony Forming Units (CFU) F->G H 1. Prepare Kinase Reaction Mix (PI4K, Substrate, ATP) I 2. Add Test Compound H->I J 3. Incubate I->J K 4. Measure Kinase Activity (e.g., ADP-Glo) J->K L 5. Determine IC50 K->L

Caption: Experimental workflows for assessing anti-mycobacterial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Mycobacterium tuberculosis Survival Assay in Macrophages

This assay is used to determine the efficacy of a compound in inhibiting the growth of Mtb within host macrophages.

  • Cell Culture and Infection:

    • Culture human or murine macrophages (e.g., THP-1 or bone marrow-derived macrophages) in appropriate media.

    • Infect the macrophage monolayer with an Mtb suspension at a defined multiplicity of infection (MOI).

    • Incubate for a set period (e.g., 4 hours) to allow for phagocytosis.

    • Wash the cells to remove extracellular bacteria.

  • Compound Treatment:

    • Add the test compound (e.g., this compound) at various concentrations to the infected cells.

    • Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-tubercular drug).

  • Incubation and Lysis:

    • Incubate the treated cells for a specified duration (e.g., 3-5 days).

    • At the end of the incubation period, lyse the macrophages using a suitable lysis buffer (e.g., 0.1% saponin) to release the intracellular bacteria.

  • Quantification of Bacterial Survival:

    • Serially dilute the cell lysates and plate them on Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) to determine the number of viable bacteria.

    • Calculate the percentage of Mtb survival relative to the vehicle control.

PI4KB Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay is used to measure the direct inhibitory effect of a compound on the activity of the PI4KB enzyme.

  • Reaction Setup:

    • Prepare a kinase reaction buffer containing recombinant human PI4KB enzyme, a lipid substrate (e.g., phosphatidylinositol), and ATP.

    • Add serial dilutions of the test compound to the reaction wells.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the enzyme and inhibitor.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate by PI4KB.

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound represents a promising new avenue in the fight against tuberculosis. Its host-directed mechanism of action, targeting human PI4KB to induce autophagy, offers a strategy to overcome the challenge of antibiotic resistance. While its potency in macrophage-based assays is notable, further studies are required to optimize its efficacy and translate these findings into clinical applications. The comparative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to advance the development of novel and effective treatments for this global health threat.

References

Clionamine B: A Novel Host-Directed Approach Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A new marine-derived compound, Clionamine B, shows promise in the fight against drug-resistant Mycobacterium tuberculosis (Mtb) by targeting host cellular pathways to eliminate the pathogen. This guide provides a comparative analysis of this compound's performance against current second-line anti-tuberculosis drugs, supported by available experimental data and detailed methodologies for researchers.

This compound, a marine natural product, operates as a host-directed therapeutic (HDT). Instead of directly targeting the bacteria, it stimulates the host's own cellular defense mechanisms, specifically autophagy, to clear the Mtb infection from within macrophages.[1] This mechanism of action, which involves the inhibition of the host enzyme Phosphatidylinositol 4-kinase type III beta (PI4KB), presents a significant advantage in overcoming drug resistance, as the treatment target is a host protein rather than a bacterial component prone to mutation.[1]

Comparative Efficacy Against Drug-Resistant Mtb

While direct minimum inhibitory concentration (MIC) data for this compound against drug-resistant Mtb strains is not available due to its host-directed mechanism, its efficacy is measured by its ability to reduce the survival of Mtb within macrophages. In contrast, traditional anti-tuberculosis drugs like Bedaquiline, Linezolid, and Clofazimine directly target the bacteria, and their efficacy is typically reported as MIC values. The following table summarizes the available efficacy data for these compounds against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains.

CompoundMechanism of ActionEfficacy against Drug-Resistant Mtb Strains
This compound Host-Directed Therapy: Induces autophagy in macrophages by inhibiting host PI4KB.[1]Data on specific drug-resistant strains is not yet published, but it is shown to inhibit Mtb survival in macrophages.[1] Further studies are needed to quantify its effect on various resistant strains.
Bedaquiline Direct-Acting: Inhibits mycobacterial ATP synthase.MDR-TB: MIC50: ~0.06-0.088 µg/mL, MIC90: ~0.12-0.16 µg/mL.[2] XDR-TB: MIC50: ~0.06-0.092 µg/mL, MIC90: ~0.12-0.16 µg/mL.[2]
Linezolid Direct-Acting: Inhibits bacterial protein synthesis.MDR-TB: MIC50: 0.25-0.5 µg/mL, MIC90: 0.25-1 µg/mL.[3][4][5][6][7] XDR-TB: MIC50: 0.5-1 µg/mL, MIC90: 1-32 µg/mL.[4][6][7]
Clofazimine Direct-Acting: Multiple proposed mechanisms, including membrane destabilization and ROS production.MDR-TB: MIC50: 0.12-0.13 µg/mL, MIC90: 0.25 µg/mL.[2][8] XDR-TB: MIC50: 0.12-1 µg/mL, MIC90: 0.25-1 µg/mL.[2][6][8]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in inducing autophagy to clear intracellular Mycobacterium tuberculosis.

ClionamineB_Pathway This compound Signaling Pathway for Mtb Clearance cluster_macrophage Macrophage ClionamineB This compound PI4KB PI4KB (Phosphatidylinositol 4-kinase type III beta) ClionamineB->PI4KB Inhibits PI4P PI(4)P (Phosphatidylinositol 4-phosphate) PI4KB->PI4P Produces Autophagy Autophagy Induction PI4P->Autophagy Regulates Autophagosome Autophagosome Autophagy->Autophagosome Forms Phagosome Mtb-containing Phagosome Autolysosome Autolysosome Autophagosome->Phagosome Engulfs Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Mtb_degradation Mtb Degradation Autolysosome->Mtb_degradation Leads to

Caption: this compound inhibits PI4KB, leading to the induction of autophagy and subsequent degradation of Mtb within macrophages.

Experimental Protocols

Intracellular Mtb Survival Assay (for this compound)

This protocol is designed to assess the efficacy of host-directed therapies like this compound in reducing the viability of Mtb within macrophages.

a. Cell Culture and Infection:

  • Seed macrophages (e.g., THP-1 or bone marrow-derived macrophages) in 24-well plates and differentiate them into a macrophage phenotype.

  • Infect the macrophage monolayer with drug-resistant M. tuberculosis at a multiplicity of infection (MOI) of 1:1.

  • Allow phagocytosis to occur for 4 hours at 37°C in a 5% CO2 incubator.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove extracellular bacteria.

b. Compound Treatment:

  • Add fresh culture medium containing various concentrations of this compound to the infected cells. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-tubercular drug).

  • Incubate the plates for 3 to 5 days at 37°C and 5% CO2.

c. Enumeration of Intracellular Bacteria:

  • At the end of the incubation period, wash the cells with PBS.

  • Lyse the macrophages using a solution of 0.1% saponin or Triton X-100 in PBS to release the intracellular bacteria.

  • Perform serial dilutions of the cell lysate in PBS.

  • Plate the dilutions on Middlebrook 7H11 agar supplemented with OADC.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The reduction in CFU in treated wells compared to the vehicle control indicates the compound's efficacy.

Minimum Inhibitory Concentration (MIC) Assay (for Direct-Acting Drugs)

This protocol determines the lowest concentration of a drug that inhibits the visible growth of Mtb.

a. Inoculum Preparation:

  • Grow the drug-resistant M. tuberculosis strain in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

b. MIC Plate Preparation:

  • Prepare serial twofold dilutions of the test drugs (Bedaquiline, Linezolid, Clofazimine) in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculate each well with the prepared Mtb suspension. Include a drug-free growth control well and a sterile control well.

c. Incubation and Reading:

  • Seal the plates and incubate at 37°C for 14-21 days.

  • The MIC is defined as the lowest drug concentration that prevents visible growth of Mtb. Growth can be assessed visually or by using a growth indicator like resazurin.

Conclusion

This compound represents a significant departure from traditional anti-tuberculosis therapies. By modulating the host's immune response, it offers a potential solution to the growing challenge of drug resistance. While further research is required to quantify its efficacy against a broad panel of drug-resistant M. tuberculosis strains and to evaluate its clinical potential, its unique mechanism of action makes it a compelling candidate for future drug development efforts. The experimental protocols provided herein offer a framework for researchers to further investigate this compound and other host-directed therapies in the context of drug-resistant tuberculosis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel handling Clionamine B are responsible for its safe disposal to protect themselves, the community, and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.

I. Understanding the Hazards of this compound

This compound, also known as Chloramine B, is a chemical compound that requires careful handling due to its hazardous properties.[1][2] It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Understanding these risks is the first step in implementing safe disposal practices.

Summary of this compound Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
Oxidizer May intensify fire.[2]

II. Personal Protective Equipment (PPE) for Handling this compound Waste

Before handling this compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Gloves: Wear chemical-impermeable gloves.[2]

  • Eye Protection: Use protective eyewear or a face shield.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: In case of dust or aerosol formation, a particulate filter device (EN 143) or a self-contained breathing apparatus should be used.[1][2]

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this compound be discharged into sewer systems or contaminate water, foodstuffs, or animal feed. [2]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all solid this compound waste in a clearly labeled, dedicated hazardous waste container.

  • Empty Containers: Thoroughly empty all original containers of this compound. Triple rinse the empty containers with a suitable solvent. The rinsate must be collected as chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., corrosive, oxidizer, toxic).

Step 2: On-site Storage

  • Secure Location: Store the hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as acids and combustible materials.[1][2]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

Step 3: Arranging for Disposal

  • Contact a Licensed Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal companies. Contact them to arrange for a pickup.

  • Provide Information: Be prepared to provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and details about the quantity and type of waste.

Step 4: Documentation

  • Maintain Records: Keep a detailed record of the amount of this compound waste generated, the date of collection, and when it was picked up by the disposal service. This documentation is crucial for regulatory compliance.

IV. Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate: Evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent the spill from spreading and keep it away from drains and water sources.[1]

  • Cleanup:

    • For small spills, carefully collect the material using appropriate tools and place it in the designated hazardous waste container.

    • Avoid generating dust.[2]

    • For large spills, contact your institution's EHS or emergency response team.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ClionamineB_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Collect in a Labeled, Designated Hazardous Waste Container A->B C Is the original container empty? B->C D Triple rinse container with an appropriate solvent C->D Yes F Store in a Secure, Well-Ventilated Area C->F No E Collect rinsate as hazardous waste D->E E->B G Use Secondary Containment F->G H Contact Licensed Hazardous Waste Disposal Service G->H I Provide SDS and Waste Information H->I J Schedule and Document Waste Pickup I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most current information.

References

Essential Safety and Logistical Information for Handling Clionamine B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Clionamine B is a novel marine-derived alkaloid. As specific toxicological and hazard information is not widely available, it is imperative to treat this compound as potentially hazardous and cytotoxic. The following guidelines are based on best practices for handling potent, uncharacterized research compounds and cytotoxic agents.[1][2][3][4] A thorough risk assessment should be conducted before any handling.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the unknown hazard profile of this compound, a stringent approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[5][6] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[7]Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles and a full-face shield.[6][8]Protects eyes and face from splashes and aerosols.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[5][6]Prevents inhalation of aerosolized particles, especially when handling the solid compound.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear and subsequent spread outside the laboratory.

Operational Plan: Handling and Weighing

All manipulations of this compound, especially of the powdered form, must be performed in a designated containment area to minimize exposure and prevent contamination of the laboratory.

Engineering Controls:

  • Fume Hood: All work with this compound should be conducted within a certified chemical fume hood to control airborne particles.[5]

  • Designated Area: A specific area of the lab should be designated for handling this compound. This area should be clearly marked with warning signs.

Weighing Procedure:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Cover the work surface within the fume hood with a disposable, absorbent bench liner.

  • Use a dedicated set of spatulas and weighing vessels for this compound.

  • Handle the compound gently to avoid creating dust.

  • After weighing, carefully clean all equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Wipe down the work surface of the fume hood.

  • Remove outer gloves and dispose of them as hazardous waste before leaving the fume hood area.

  • Wash hands thoroughly after the procedure.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, bench liners, and weighing papers, must be placed in a dedicated, clearly labeled, leak-proof hazardous waste container.[9]

  • Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of down the drain.[10]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous waste.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[9][11]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chemically resistant vials with screw caps

  • Dedicated micropipettes and tips

  • Vortex mixer

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Don all required PPE (double nitrile gloves, safety goggles, face shield, lab gown, respirator).

  • Weighing: Tare a clean, empty vial on an analytical balance inside the fume hood. Carefully add the required amount of this compound to the vial. Record the exact weight.

  • Solvent Addition: Using a dedicated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Securely cap the vial. Gently vortex the solution until the this compound is completely dissolved.

  • Labeling: Clearly label the vial with the compound name ("this compound"), concentration (10 mM in DMSO), date of preparation, and your initials.

  • Storage: Store the stock solution at the appropriate temperature (typically -20°C or -80°C) in a clearly labeled secondary container.

  • Decontamination: Wipe down the work area and all equipment with 70% ethanol. Dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Glove Removal: Remove the outer pair of gloves and dispose of them in the hazardous waste. Remove the inner pair of gloves and dispose of them.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Logical Workflow for Handling this compound

ClionamineB_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_cleanup Cleanup and Exit RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Solid this compound DonPPE->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep SolidWaste Dispose of Solid Waste Weighing->SolidWaste SolutionPrep->SolidWaste LiquidWaste Dispose of Liquid Waste SolutionPrep->LiquidWaste Decontaminate Decontaminate Work Area SolidWaste->Decontaminate LiquidWaste->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.